DSPE-PEG-SH, MW 2000
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C47H91N2O11PS |
|---|---|
分子量 |
923.3 g/mol |
IUPAC名 |
[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C47H91N2O11PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45(51)57-41-43(42-59-61(54,55)58-39-37-49-47(53)56-38-36-48-44(50)35-40-62)60-46(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43,62H,3-42H2,1-2H3,(H,48,50)(H,49,53)(H,54,55)/t43-/m1/s1 |
InChIキー |
NQOQSWTZELMPDS-VZUYHUTRSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DSPE-PEG-SH MW 2000: Structure, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000), a critical component in the development of advanced drug delivery systems. This document details its chemical structure, physicochemical properties, and methodologies for its use and characterization, offering valuable insights for researchers in nanotechnology, pharmaceutics, and materials science.
Core Concepts: Structure and Functionality
DSPE-PEG-SH MW 2000 is a heterobifunctional lipid-polymer conjugate. Its unique amphiphilic nature, combining a hydrophobic lipid anchor with a hydrophilic polymer chain, drives its self-assembly in aqueous environments to form structures like micelles and liposomes.[1][2][3][4]
The molecule consists of three primary components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that serves as the hydrophobic anchor, enabling insertion into the lipid bilayer of liposomes or the core of micelles.[5]
-
Polyethylene Glycol (PEG) MW 2000: A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG chain forms a hydrated layer on the surface of nanoparticles, providing a "stealth" characteristic that helps to evade the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[2][5]
-
Thiol Group (-SH): A reactive terminal group on the PEG chain. This sulfhydryl group is particularly useful for covalent conjugation to other molecules, such as targeting ligands (antibodies, peptides) or drugs that contain a compatible reactive group, most commonly a maleimide, to form a stable thioether linkage.[1][3]
The interplay of these components makes DSPE-PEG-SH MW 2000 a versatile tool for creating long-circulating nanocarriers with the potential for targeted drug delivery.
Figure 1: Key structural and functional components of DSPE-PEG-SH MW 2000.
Physicochemical Properties
The physical and chemical properties of DSPE-PEG-SH MW 2000 are critical for its performance in drug delivery formulations. Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [6] |
| Molecular Weight (PEG) | ~2000 Da | [5] |
| Molecular Weight (Total) | ~2805.5 g/mol (for DSPE-PEG2000) | [7] |
| Purity | ≥95% or ≥98% | [2][8] |
| Solubility | >10 mg/mL in hot water, chloroform, ethanol. | [6] |
| H₂O: 8.33 mg/mL (with sonication and heating to 60°C) | [1] | |
| DMSO: 6.67 mg/mL (with sonication and heating to 60°C) | [1] | |
| Critical Micelle Concentration (CMC) | 0.5-1.5 µM (for DSPE-PEG2000) | [9][10] |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | [2][8] |
Experimental Protocols
Preparation of Liposomes using Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-SH.
-
Lipid Film Preparation:
-
Dissolve the desired lipids, including DSPE-PEG-SH (typically at a molar ratio of 1-5%), in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids (e.g., >55°C for DSPE-containing formulations).
-
Vortex or gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into a syringe and pass it through the membrane to another syringe.
-
Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution. The resulting translucent suspension contains small unilamellar vesicles (SUVs).
-
Characterization of Liposomes
DLS is a standard technique to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
-
Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to a controlled temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software. The key outputs are the Z-average diameter and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. A PDI value below 0.2 is generally considered acceptable for drug delivery applications.[11][12]
-
HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is commonly used for the quantitative analysis of lipids that lack a UV chromophore.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD.
-
-
Sample Preparation:
-
Prepare standard stock solutions of each lipid component of known concentration.
-
Disrupt the liposome samples to release the lipids, for example, by dilution in an organic solvent like ethanol.
-
-
Analysis:
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of processes involving DSPE-PEG-SH MW 2000.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 3. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 4. DSPE-PEG-SH [nanosoftpolymers.com]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocs.net [nanocs.net]
- 7. Peg2000 dspe | C133H267N2O55P | CID 406952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-SH MW 2000: An In-Depth Technical Guide to its Mechanism of Action in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). It is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of advanced drug delivery systems. This document delves into the fundamental properties of this versatile lipid-polymer conjugate, its role in nanoparticle formulations, and the chemical strategies for its use in targeted therapeutics.
Core Mechanism of Action: A Multifaceted Approach to Drug Delivery
DSPE-PEG-SH MW 2000 is a heterobifunctional molecule that plays a pivotal role in modern drug delivery systems, particularly in the formulation of nanoparticles such as liposomes and micelles.[1][2] Its mechanism of action is not singular but rather a combination of distinct features contributed by its three primary components: the DSPE lipid anchor, the polyethylene glycol (PEG) linker, and the terminal thiol (SH) group.
-
The DSPE Anchor: Hydrophobic Interaction and Structural Integrity. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion is a phospholipid with two saturated 18-carbon stearoyl chains. This hydrophobic moiety serves as a robust anchor, readily inserting into the lipid bilayer of liposomes or the hydrophobic core of micelles.[3] This integration is crucial for the stable association of the entire molecule with the nanoparticle structure.
-
The PEG Linker: The "Stealth" Effect and Enhanced Pharmacokinetics. The polyethylene glycol (PEG) chain with a molecular weight of 2000 Daltons is a hydrophilic and flexible polymer. When incorporated into a nanoparticle formulation, the PEG chains form a hydrated layer on the surface. This "PEGylation" creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream.[4] Opsonization is a critical step in the recognition and clearance of foreign particles by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By preventing opsonization, DSPE-PEG-SH imparts "stealth" characteristics to the nanoparticles, leading to:
-
Prolonged Circulation Half-Life: Reduced clearance by the MPS results in a significantly longer circulation time in the bloodstream, increasing the probability of the nanoparticle reaching its target site.[5]
-
Improved Stability: The steric hindrance provided by the PEG layer also prevents the aggregation of nanoparticles, enhancing their colloidal stability.[4]
-
Reduced Immunogenicity: By masking the nanoparticle surface, PEGylation can reduce potential immune responses.
-
-
The Thiol (SH) Group: A Gateway for Targeted Delivery. The terminal thiol group is a reactive functional group that enables the conjugation of targeting ligands to the nanoparticle surface. This is a key feature for active targeting, where the drug delivery system is designed to specifically recognize and bind to receptors that are overexpressed on diseased cells, such as cancer cells. The most common conjugation chemistry involves the reaction of the thiol group with a maleimide-functionalized targeting ligand to form a stable thioether bond.[6] This allows for the attachment of a wide range of targeting moieties, including:
-
Antibodies and Antibody Fragments: For targeting specific cell surface antigens.
-
Peptides: Such as RGD (arginine-glycine-aspartic acid) peptides that target integrins, which are often overexpressed on tumor neovasculature.[7][8]
-
Aptamers: Single-stranded DNA or RNA molecules that can bind to specific targets.
-
Small Molecules: For targeting specific receptors.
-
Data Presentation: Quantitative Impact of DSPE-PEG-SH MW 2000
The incorporation of DSPE-PEG-SH MW 2000 into nanoparticle formulations has a quantifiable impact on their physicochemical properties and in vivo performance. The following tables summarize key quantitative data from various studies.
Table 1: Effect of DSPE-PEG2000 on Nanoparticle Size and Zeta Potential
| Formulation Components | Molar Ratio of DSPE-PEG2000 (%) | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| HSPC/Chol/DSPE-PEG2000 | 5.2 | ~100 | - | [9] |
| DOPC/Chol/DSPE-PEG2000 | 10 | ~110 | -20 to -30 | [10] |
| DSPC/Chol/DSPE-PEG2000 | 10 | ~120 | -20 to -30 | [10] |
| Cationic Liposomes + DSPE-PEG2000 | 1-5 | 130 - 230 | +17 to +32 | [8] |
HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine
Table 2: Impact of DSPE-PEG2000 on Drug Encapsulation Efficiency and In Vivo Performance
| Nanoparticle Formulation | Drug | Encapsulation Efficiency (%) | Circulation Half-life (t½) | Reference |
| cRGD-modified liposomes | Doxorubicin | >98% | 24.10 hours | [11] |
| Non-targeted liposomes | Doxorubicin | >98% | 25.32 hours | [11] |
| siRNA-loaded RGD-PEGylated liposomes | siRNA | >96% | Not Reported | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DSPE-PEG-SH MW 2000.
Nanoparticle Formulation via Thin-Film Hydration
This is a common method for preparing liposomes incorporating DSPE-PEG-SH.
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-SH in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC). The aqueous solution may contain the drug to be encapsulated (passive loading).
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (LUVs), the MLV suspension is subjected to size reduction techniques such as:
-
Extrusion: The suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a lipid extruder.
-
Sonication: The suspension is sonicated using a probe or bath sonicator.
-
-
Thiol-Maleimide Conjugation of Targeting Ligands
This protocol outlines the steps for conjugating a maleimide-functionalized targeting ligand to DSPE-PEG-SH incorporated in nanoparticles.
-
Preparation of Thiolated Nanoparticles:
-
Prepare nanoparticles containing DSPE-PEG-SH using the protocol described in section 3.1.
-
-
Preparation of Maleimide-Activated Ligand:
-
Dissolve the maleimide-functionalized targeting ligand (e.g., maleimide-RGD peptide) in a suitable buffer (e.g., PBS pH 7.0-7.5). The buffer should be de-gassed to minimize oxidation of the thiol groups on the nanoparticles.
-
-
Conjugation Reaction:
-
Add the maleimide-activated ligand solution to the thiolated nanoparticle suspension. A typical molar ratio of maleimide to thiol is between 10:1 and 20:1, but this should be optimized for each specific ligand and nanoparticle system.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction should be protected from light.
-
-
Purification of Conjugated Nanoparticles:
-
Separate the conjugated nanoparticles from unreacted ligand and byproducts using methods such as:
-
Size Exclusion Chromatography (SEC): Use a gel filtration column (e.g., Sepharose CL-4B) to separate the larger nanoparticles from the smaller, unconjugated molecules.[10]
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the passage of the free ligand but retains the nanoparticles.
-
Centrifugation/Ultrafiltration: Use centrifugal filter units with a suitable MWCO to concentrate the nanoparticles and remove unreacted components.
-
-
Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality and consistency of the nanoparticle formulation.
-
Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in an appropriate buffer and measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
-
Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
Procedure: Place a drop of the nanoparticle suspension on a TEM grid, and if necessary, negatively stain with a contrast agent (e.g., uranyl acetate). After drying, visualize the nanoparticles under the electron microscope to assess their size, shape, and lamellarity.
-
-
Drug Encapsulation Efficiency and Loading Content:
-
Procedure:
-
Separate the unencapsulated (free) drug from the drug-loaded nanoparticles using techniques like SEC or dialysis.
-
Quantify the amount of drug in the nanoparticle fraction and the amount of free drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading Content (DLC) using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DLC (%) = (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) * 100
-
-
-
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving DSPE-PEG-SH MW 2000.
Caption: Overall workflow from nanoparticle formulation to targeted drug delivery.
Caption: Step-by-step experimental workflow for preparing targeted nanoparticles.
Caption: Signaling pathway of RGD-targeted nanoparticle uptake.
Conclusion
DSPE-PEG-SH MW 2000 is a highly versatile and enabling tool in the field of drug delivery. Its unique tripartite structure provides a stable anchor within nanoparticles, confers "stealth" properties for prolonged circulation, and offers a reactive handle for the attachment of targeting ligands. The ability to rationally design and functionalize nanoparticles using this lipid-polymer conjugate opens up numerous possibilities for the development of more effective and targeted therapies for a wide range of diseases. This guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams, to aid researchers in harnessing the full potential of DSPE-PEG-SH MW 2000 in their drug delivery research.
References
- 1. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 2. DSPE-PEG-SH [nanosoftpolymers.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. dovepress.com [dovepress.com]
- 11. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of DSPE-PEG-SH MW 2000
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a critical component in the development of advanced drug delivery systems, particularly for liposomal and lipid nanoparticle formulations. Its amphiphilic nature, combining a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor with a hydrophilic polyethylene glycol (PEG) spacer and a reactive thiol (-SH) terminus, allows for the creation of long-circulating nanocarriers with the ability to conjugate targeting ligands. A thorough understanding of its solubility and stability is paramount for successful formulation development, ensuring product quality, efficacy, and safety. This guide provides a comprehensive overview of the solubility and stability of DSPE-PEG-SH MW 2000, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Solubility of DSPE-PEG-SH MW 2000
The solubility of DSPE-PEG-SH MW 2000 is dictated by its amphiphilic character. The DSPE moiety is highly hydrophobic, while the PEG chain imparts hydrophilicity. This dual nature allows for its self-assembly into micelles in aqueous environments and solubility in a range of organic solvents.
Solubility in Various Solvents
The solubility of DSPE-PEG-SH MW 2000 and its close derivatives is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature and the specific salt form of the lipid.
| Solvent System | Reported Solubility | Citation(s) |
| Hot Water | >10 mg/mL | [1] |
| Chloroform | Soluble, >10 mg/mL | [1][2] |
| Ethanol | Soluble, >10 mg/mL | [1] |
| Dichloromethane:Methanol (1:1) | Soluble (for a similar DSPE-PEG derivative) | |
| Dimethylformamide (DMF) | ~11 mg/mL (for DSPE-PEG(2000)-amine) | [2] |
| Dimethyl sulfoxide (DMSO) | Insoluble (for DSPE-PEG 2000 Carboxylic Acid) |
Behavior in Aqueous Solutions: Critical Micelle Concentration (CMC)
In aqueous solutions, DSPE-PEG-SH MW 2000 monomers self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for the formation and stability of micellar drug carriers.
| Parameter | Value | Conditions | Citation(s) |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | Not specified | [3] |
| Critical Micelle Concentration (CMC) | 0.5 - 1 mM | Not specified | |
| Critical Micelle Concentration (CMC) | ~10-fold higher in pure water than in buffer | Not specified |
Stability of DSPE-PEG-SH MW 2000
The stability of DSPE-PEG-SH MW 2000 is a critical consideration for its storage and use in pharmaceutical formulations. Degradation can occur through two primary pathways: hydrolysis of the phospholipid and oxidation of the terminal thiol group.
Chemical Stability: Hydrolysis
The ester linkages in the DSPE anchor are susceptible to hydrolysis, which is influenced by pH and temperature.
-
pH Dependence: Hydrolysis is accelerated in both acidic (pH 2-3) and basic conditions. The molecule exhibits the greatest stability at a neutral pH of around 6.5-7.4.[4][5]
-
Temperature Dependence: Higher temperatures increase the rate of hydrolysis. However, at neutral pH (7.4), DSPE-PEG is stable for at least several hours even at 60°C.[4][5]
Chemical Stability: Thiol Oxidation
The terminal thiol group is susceptible to oxidation, primarily forming disulfide bonds. This process is also pH-dependent.
-
pH Dependence: The rate of thiol oxidation increases with pH. At acidic pH (e.g., pH 5), the thiol group is relatively stable. As the pH increases towards neutral and alkaline conditions (pH 6-8), the rate of oxidation to disulfides significantly increases.[6]
Physical Stability of Micelles
Micelles formed from DSPE-PEG 2000 exhibit good physical stability under appropriate storage conditions.
-
Long-term Storage: DSPE-PEG(2000) micelles have been shown to be stable for up to 60 days when stored at 5°C, with no significant change in their hydrodynamic diameter.[3]
-
In the Presence of Proteins: In biological media, the presence of proteins like bovine serum albumin (BSA) can lead to micelle disassembly over time. The rate of this breakup is temperature-dependent, being faster at 37°C than at 20°C.
Recommended Storage Conditions
Based on the available data, the following storage conditions are recommended for DSPE-PEG-SH MW 2000 to minimize degradation:
| Parameter | Recommendation | Citation(s) |
| Temperature | -20°C | [2] |
| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) | |
| Light | Protect from light | [2] |
| Handling | Avoid frequent freeze-thaw cycles | [1] |
| Shelf Life | At least 1 year at -20°C | |
| Re-test Interval | Recommended after 6 months | [1] |
Experimental Protocols
Preparation of DSPE-PEG-SH Micelles by Thin-Film Hydration
This protocol describes a common method for preparing DSPE-PEG-SH micelles.
Caption: Workflow for DSPE-PEG-SH micelle preparation.
Characterization of Micelle Size by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution of the prepared micelles.
Caption: DLS characterization workflow.
Assessment of Chemical Stability by HPLC and Mass Spectrometry
This protocol outlines a general approach to assess the hydrolytic stability of DSPE-PEG-SH.
Caption: Workflow for assessing hydrolytic stability.
Quantification of Free Thiol Groups by Ellman's Assay
Ellman's reagent (DTNB) is used to quantify the concentration of free thiol groups.
Caption: Ellman's assay workflow.
Signaling Pathways and Logical Relationships
Degradation Pathways of DSPE-PEG-SH
The primary chemical degradation pathways for DSPE-PEG-SH are hydrolysis of the ester bonds in the DSPE anchor and oxidation of the terminal thiol group.
Caption: Major degradation pathways of DSPE-PEG-SH.
Conclusion
A comprehensive understanding of the solubility and stability of DSPE-PEG-SH MW 2000 is essential for the successful development of robust and effective nanomedicines. This guide has provided a consolidated resource of quantitative data and detailed experimental protocols to aid researchers and formulation scientists in their work with this critical excipient. By carefully considering the effects of solvent, pH, temperature, and storage conditions, the challenges associated with the formulation of DSPE-PEG-SH-containing drug delivery systems can be effectively navigated, leading to the development of safer and more efficacious therapies.
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Safety and Handling of DSPE-PEG-SH MW 2000
This technical guide provides comprehensive safety and handling information for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000), a critical component in drug delivery systems, particularly in the formation of liposomes and nanoparticles. This document is intended for researchers, scientists, and drug development professionals.
Introduction
DSPE-PEG-SH MW 2000 is a phospholipid-polyethylene glycol conjugate where a thiol (-SH) group terminates the PEG chain. This heterobifunctional lipid is widely utilized for its ability to form stealth liposomes that can evade the mononuclear phagocyte system, thereby prolonging circulation time in vivo. The terminal thiol group offers a reactive site for the covalent attachment of targeting ligands, antibodies, or other molecules, enabling the development of targeted drug delivery vehicles. Given its application in pharmaceutical formulations, a thorough understanding of its safety and handling is paramount.
While DSPE-PEG derivatives are generally considered biocompatible and biodegradable, the specific safety profile can be influenced by the terminal functional group.[1] This guide consolidates available safety data, handling procedures, and relevant experimental protocols to ensure the safe and effective use of this reagent in a laboratory setting.
Safety and Toxicological Data
No specific Safety Data Sheet (SDS) for DSPE-PEG-SH MW 2000 is publicly available. However, an SDS for the closely related compound, DSPE-PEG(2000)-amine, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). The toxicological properties of DSPE-PEG-SH MW 2000 are expected to be broadly similar to other DSPE-PEG derivatives, which are generally considered to have low toxicity.[1] The primary hazard is associated with the thiol group, which can be a mild irritant.
Table 1: Summary of Safety and Toxicological Data (based on DSPE-PEG(2000)-amine and general PEGylated lipid data)
| Parameter | Data | Source / Comments |
| GHS Classification | Not classified as hazardous | Based on SDS for DSPE-PEG(2000)-amine |
| Signal Word | None | Based on SDS for DSPE-PEG(2000)-amine |
| Hazard Statements | None | Based on SDS for DSPE-PEG(2000)-amine |
| Acute Oral Toxicity | No data available for DSPE-PEG-SH. PEGs generally have very low acute oral toxicity. | [2] |
| Dermal Toxicity | No data available. Assumed to be low based on related compounds. | [2] |
| Skin Corrosion/Irritation | May cause mild irritation due to the thiol group. | General chemical knowledge. |
| Eye Damage/Irritation | May cause mild irritation. | General chemical knowledge. |
| Sensitization | PEGs are generally not skin sensitizers. | [2] |
| Carcinogenicity | No data available. Not expected to be carcinogenic. | |
| Mutagenicity | No data available. Not expected to be mutagenic. | |
| Reproductive Toxicity | No data available. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of DSPE-PEG-SH MW 2000 and to ensure the safety of laboratory personnel.
Table 2: Handling and Storage Recommendations
| Aspect | Recommendation |
| Storage Temperature | Store at -20°C or -5°C in a dry environment.[3][4][5] |
| Storage Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group. |
| Light Sensitivity | Protect from light.[6] |
| Personal Protective Equipment (PPE) | - Safety glasses with side shields- Standard laboratory gloves (e.g., nitrile)- Laboratory coat |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for handling large quantities or when creating aerosols. |
| Hygiene Practices | Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. |
| Spill Procedures | For small spills, absorb with an inert material and place in a suitable container for disposal. Ventilate the area. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Experimental Protocols
Preparation of DSPE-PEG-SH MW 2000 Containing Liposomes (Thin-Film Hydration Method)
This protocol describes a general method for preparing liposomes incorporating DSPE-PEG-SH MW 2000.
-
Lipid Film Formation:
-
Co-dissolve the desired lipids, including DSPE-PEG-SH MW 2000, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer of choice by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Vortex or sonicate the mixture until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size using a mini-extruder.
-
Alternatively, sonication (probe or bath) can be used to reduce the size of the vesicles.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxicity of DSPE-PEG-SH MW 2000 formulations on a cell line of interest.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO2).
-
-
Treatment:
-
Prepare serial dilutions of the DSPE-PEG-SH MW 2000 formulation in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test substance. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of DSPE-PEG-SH MW 2000 in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe receipt, storage, handling, and disposal of DSPE-PEG-SH MW 2000.
Potential Degradation Pathway
This diagram illustrates the potential degradation pathways of DSPE-PEG-SH MW 2000 under improper storage conditions.
Caption: A diagram showing the potential degradation of DSPE-PEG-SH MW 2000 into disulfide-linked dimers, hydrolyzed lipids, and oxidized PEG fragments due to exposure to oxygen, moisture, and light.
Conclusion
DSPE-PEG-SH MW 2000 is a valuable tool in the development of advanced drug delivery systems. While it is generally considered to have a low toxicity profile, proper handling and storage procedures are essential to ensure its stability and the safety of laboratory personnel. This guide provides a comprehensive overview of the available safety information and best practices for the use of this compound. Researchers should always consult any available supplier-specific safety information and adhere to their institution's safety guidelines.
References
DSPE-PEG-SH MW 2000: An In-Depth Technical Guide for Drug Development Professionals
An essential tool for advanced drug delivery systems, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a versatile, bifunctional lipid polymer. Its unique structure, combining a lipid anchor with a flexible polyethylene glycol (PEG) spacer and a reactive thiol (-SH) group, makes it invaluable for the formulation of long-circulating nanoparticles and for the targeted delivery of therapeutic agents.
This guide provides a comprehensive overview of the core properties, applications, and handling of DSPE-PEG-SH MW 2000 for researchers, scientists, and drug development professionals.
Core Properties and Specifications
DSPE-PEG-SH MW 2000 is an amphiphilic molecule that readily incorporates into the lipid bilayer of liposomes and other lipid-based nanoparticles. The DSPE portion acts as a hydrophobic anchor, while the hydrophilic PEG chain provides a "stealth" characteristic, shielding the nanoparticle from the immune system and extending its circulation time in the bloodstream. The terminal thiol group offers a reactive handle for the covalent attachment of targeting ligands, drugs, or other biomolecules.
Below is a summary of the key quantitative data for DSPE-PEG-SH MW 2000, compiled from various commercial suppliers.
| Property | Typical Value/Specification |
| Molecular Weight (MW) | ~2800 g/mol (Average, due to polydispersity of the PEG chain) |
| Purity | ≥95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as chloroform and methanol. Forms micelles or integrates into lipid bilayers in aqueous solutions. |
| Storage Conditions | -20°C in a dry, dark environment |
| Reactive Group | Thiol (-SH) |
| Reactivity | Reacts with maleimide groups to form a stable thioether bond. |
Key Applications in Drug Delivery
The unique properties of DSPE-PEG-SH MW 2000 make it a critical component in the development of sophisticated drug delivery systems.
-
Prolonged Circulation Time: The PEGylation of nanoparticles with DSPE-PEG-SH significantly reduces their uptake by the reticuloendothelial system (RES), leading to longer circulation times and increased accumulation at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors.
-
Targeted Drug Delivery: The terminal thiol group allows for the covalent conjugation of targeting moieties such as antibodies, peptides, and aptamers. This active targeting strategy enhances the specific delivery of therapeutic payloads to diseased cells and tissues, improving efficacy and reducing off-target side effects.
-
mRNA Vaccine and Gene Therapy Delivery: DSPE-PEG-SH is utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA. The PEGylated surface stabilizes the LNPs and facilitates their delivery to target cells.
Experimental Protocols
Formulation of DSPE-PEG-SH Incorporated Liposomes
This protocol describes the preparation of liposomes incorporating DSPE-PEG-SH using the thin-film hydration method.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-SH MW 2000
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-SH in the desired molar ratio in an organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:DSPE-PEG-SH).
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and gently rotating it at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Perform an odd number of passes (e.g., 11-21) through the extruder to ensure a homogenous liposome population.
-
-
Purification:
-
Remove any unencapsulated material by methods such as size exclusion chromatography or dialysis.
-
Thiol-Maleimide Conjugation for Surface Functionalization
This protocol outlines the conjugation of a maleimide-functionalized molecule (e.g., a targeting peptide) to the surface of DSPE-PEG-SH containing liposomes.
Materials:
-
DSPE-PEG-SH incorporated liposomes
-
Maleimide-functionalized molecule (e.g., peptide, antibody fragment)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Prepare Liposomes: Prepare DSPE-PEG-SH liposomes as described in the previous protocol.
-
Prepare Maleimide-Functionalized Molecule: Dissolve the maleimide-functionalized molecule in the reaction buffer.
-
Conjugation Reaction:
-
Mix the DSPE-PEG-SH liposomes with the maleimide-functionalized molecule in the reaction buffer. A typical molar excess of the maleimide compound to the available thiol groups on the liposome surface is used to drive the reaction to completion.
-
Allow the reaction to proceed for several hours (e.g., 2-4 hours) at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.
-
-
Purification:
-
Remove the unreacted maleimide-functionalized molecule from the conjugated liposomes using a suitable purification method such as size exclusion chromatography.
-
Cellular Uptake and Signaling
PEGylated nanoparticles, including those formulated with DSPE-PEG-SH, are primarily taken up by cells through endocytosis. The specific endocytic pathway can vary depending on the cell type and the targeting ligand attached to the nanoparticle surface. Upon internalization, the nanoparticle is typically trafficked through the endo-lysosomal pathway. For the therapeutic payload to be effective, it must escape the endosome before it fuses with the lysosome, where enzymatic degradation would occur. The design of the nanoparticle can incorporate mechanisms to facilitate this endosomal escape.
Characterization of DSPE-PEG-SH Functionalized Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of DSPE-PEG-SH functionalized nanoparticles.
| Characterization Technique | Parameter Measured |
| Dynamic Light Scattering (DLS) | Hydrodynamic size, polydispersity index (PDI) |
| Zeta Potential Analysis | Surface charge |
| Transmission Electron Microscopy (TEM) / Cryo-TEM | Morphology, size, and internal structure |
| High-Performance Liquid Chromatography (HPLC) | Quantification of lipid components, drug loading, and conjugation efficiency |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and intermolecular interactions |
Conclusion
DSPE-PEG-SH MW 2000 is a powerful and versatile tool in the field of drug delivery. Its ability to prolong circulation, provide a stealth surface, and offer a reactive site for targeted conjugation makes it an indispensable component in the development of next-generation nanomedicines. A thorough understanding of its properties and the associated experimental protocols is crucial for harnessing its full potential in preclinical and clinical research.
The Core Functionality of DSPE-PEG-SH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH), a critical component in the development of advanced drug delivery systems. We will delve into its synthesis, the formulation of drug-loaded liposomes, bioconjugation strategies, and its impact on cellular interactions and therapeutic outcomes.
Introduction to DSPE-PEG-SH
DSPE-PEG-SH is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in the design of targeted nanomedicines.[1] Its unique structure combines three key functional domains:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as the hydrophobic anchor, enabling its incorporation into the lipid bilayer of liposomes and other lipid-based nanoparticles.
-
Polyethylene Glycol (PEG): A hydrophilic polymer that forms a hydrated layer on the surface of the nanoparticle. This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the mononuclear phagocyte system and significantly prolonging circulation half-life.[2]
-
Thiol (-SH) Group: A reactive terminal group on the PEG chain that allows for the covalent conjugation of targeting moieties such as peptides, antibodies, aptamers, and small molecules. This functionalization enables active targeting of the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and minimizing off-target effects.
Synthesis and Formulation of DSPE-PEG-SH Incorporated Liposomes
The journey from the DSPE-PEG-SH molecule to a functional drug delivery vehicle involves several key stages, each requiring precise control over experimental conditions.
Synthesis of DSPE-PEG-SH
DSPE-PEG-SH is typically synthesized from its amine-terminated precursor, DSPE-PEG-NH2.
Experimental Protocol: Synthesis of DSPE-PEG-SH from DSPE-PEG-NH2
This protocol is adapted from a method utilizing Traut's reagent (2-iminothiolane) to convert a primary amine to a sulfhydryl group.[3]
Materials:
-
DSPE-PEG-NH2 (e.g., DSPE-PEG2000-NH2)
-
Traut's reagent (2-iminothiolane hydrochloride)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS)
-
Dialysis membrane (MWCO 1 kDa)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve DSPE-PEG-NH2 (e.g., 25 mg, 8.95 µM for MW 2000) in chloroform (to a final concentration of 25 mg/mL) in a round-bottom flask.
-
In a separate vial, dissolve Traut's reagent (e.g., 6.2 mg, 45.05 µM) in methanol (e.g., 50 µL).
-
Add the methanolic solution of Traut's reagent to the DSPE-PEG-NH2 solution while stirring.
-
Allow the reaction to proceed at room temperature for 2 hours with continuous stirring.
-
Remove the chloroform by rotary evaporation to obtain a dry lipid film.
-
Hydrate the film with PBS, and transfer the solution to a dialysis bag.
-
Dialyze against PBS overnight to remove excess reactants and byproducts.
-
The resulting DSPE-PEG-SH solution can be stored at -20°C.
Formulation of Drug-Loaded Liposomes
The thin-film hydration method followed by extrusion is a common and effective technique for preparing drug-loaded liposomes incorporating DSPE-PEG-SH.
Experimental Protocol: Preparation of Doxorubicin-Loaded Liposomes
This protocol describes the passive loading of a hydrophilic drug, doxorubicin.[4][5]
Materials:
-
Primary phospholipid (e.g., DSPC or HSPC)
-
Cholesterol
-
DSPE-PEG-SH
-
mPEG-DSPE (for control liposomes)
-
Doxorubicin hydrochloride
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS pH 7.4)
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., HSPC:Cholesterol:mPEG-DSPE:DSPE-PEG-SH at a molar ratio of 55:40:4:1) in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Dissolve doxorubicin hydrochloride in the hydration buffer.
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm buffer to the lipid film and hydrate for 1-2 hours with gentle rotation to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Load the MLV suspension into a lipid extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Extrude the liposomes by passing the suspension through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[4]
-
-
Purification:
-
Remove unencapsulated doxorubicin by size exclusion chromatography or dialysis.
-
Bioconjugation of Targeting Ligands to DSPE-PEG-SH
The terminal thiol group of DSPE-PEG-SH is typically reacted with a maleimide-functionalized targeting ligand to form a stable thioether bond.
Experimental Protocol: Conjugation of a Thiolated Peptide to DSPE-PEG-Maleimide
This protocol outlines the general steps for conjugating a thiol-containing peptide to a maleimide-activated lipid, which would be present on the liposome surface.[6]
Materials:
-
Thiol-containing peptide (e.g., cRGD)
-
DSPE-PEG-Maleimide incorporated liposomes
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Dissolve the thiol-containing peptide in the reaction buffer.
-
Add the peptide solution to the DSPE-PEG-Maleimide liposome suspension. A molar excess of the peptide is often used.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring.
-
Remove the unreacted peptide by size exclusion chromatography or dialysis.
A similar approach can be used for the conjugation of other thiol-containing molecules, such as aptamers.[7]
Physicochemical and In Vivo Performance of DSPE-PEG-SH Liposomes
The incorporation of DSPE-PEG-SH and the subsequent conjugation of a targeting ligand can influence the physicochemical properties and in vivo behavior of liposomes.
Table 1: Comparative Physicochemical Properties of Liposomal Formulations
| Formulation | Primary Lipid | Targeting Ligand | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Non-PEGylated Liposomes | DOPE/CHEMS | None | ~140 | < 0.2 | ~0 | > 90 | [8] |
| PEGylated Liposomes (mPEG-DSPE) | DOPE/CHEMS | None | ~140 | < 0.2 | ~0 | > 90 | [8] |
| cRGD-Targeted Liposomes | Cationic Lipids | cRGD | 150 ± 1.02 | N/A | +19.8 ± 0.249 | ~96 | [1][9] |
| siRNA-Loaded RGD-Liposomes | Cationic Lipids | RGD | 156.4 | < 0.2 | +24.9 ± 1.5 | 98.83 ± 0.01 | [10] |
Table 2: Comparative In Vivo Performance of Targeted vs. Non-Targeted Liposomes
| Formulation | Drug | Animal Model | Key Finding | Reference |
| cRGD-Lipo-PEG vs. Lipo-PEG | Apatinib | HCT116 Xenograft Mice | cRGD-Lipo-PEG showed significantly better tumor growth inhibition and less toxicity. | [11] |
| RGD-Liposomes vs. Non-Targeted | Doxorubicin | Tumor-bearing mice | RGD-modified liposomes showed enhanced intracellular delivery. | [12] |
| ATBL vs. Non-targeted liposomes | Bortezomib | Multiple Myeloma Mice | ATBL achieved superior therapeutic efficacy. | [13] |
Cellular Uptake and Signaling Pathways
The conjugation of a targeting ligand to DSPE-PEG-SH facilitates receptor-mediated endocytosis, leading to enhanced cellular uptake of the liposomal cargo compared to non-targeted liposomes.
Caption: Cellular uptake and mechanism of action for a targeted liposome.
Once internalized, the liposome must release its therapeutic payload into the cytoplasm. For drugs targeting intracellular pathways, this often requires escape from the endosome before it fuses with the lysosome, where the drug could be degraded. The released drug can then interact with its molecular target, initiating a signaling cascade that leads to the desired therapeutic effect, such as apoptosis in cancer cells. For instance, cRGD-modified cationic liposomes delivering shRNA against ONECUT2 in breast cancer cells were shown to inhibit the expression of anti-apoptotic proteins Bcl-xL and Bcl-2, while promoting the expression of pro-apoptotic proteins Bax and Cleaved Caspase-3.[9][14]
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the logical progression of developing and testing DSPE-PEG-SH functionalized liposomes.
Caption: General workflow for the development and evaluation of targeted liposomes.
Conclusion
DSPE-PEG-SH is a versatile and powerful tool in the field of drug delivery. Its tripartite structure provides a stable anchor for nanoparticle formulation, a "stealth" shield for prolonged circulation, and a reactive handle for the attachment of targeting ligands. The ability to engineer liposomes with these functionalities opens up new avenues for the development of more effective and less toxic therapies for a wide range of diseases. A thorough understanding of the synthesis, formulation, and bioconjugation protocols, as well as the resulting physicochemical and biological properties, is essential for harnessing the full potential of DSPE-PEG-SH in the next generation of targeted therapeutics.
References
- 1. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DSPE-PEG-SH [nanosoftpolymers.com]
- 9. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bone Marrow-Targeted Liposomes Loaded with Bortezomib Overcome Multiple Myeloma Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Compatibility of DSPE-PEG-SH MW 2000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compatibility of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). Understanding the stability and reactivity of this versatile lipid-polymer conjugate is crucial for its successful application in drug delivery systems, bioconjugation, and nanoparticle formulation.
Overview of DSPE-PEG-SH MW 2000
DSPE-PEG-SH MW 2000 is a heterobifunctional molecule composed of three key components: a distearoylphosphatidylethanolamine (DSPE) lipid anchor, a polyethylene glycol (PEG) spacer of approximately 2000 Da, and a terminal thiol (-SH) functional group. This amphiphilic structure allows for its incorporation into lipid bilayers, such as liposomes and lipid nanoparticles, where the DSPE moiety anchors the molecule within the lipid membrane and the hydrophilic PEG chain extends into the aqueous environment, providing a "stealth" characteristic that helps to reduce non-specific protein binding and prolong circulation times.[1][2][3] The terminal thiol group serves as a reactive handle for the covalent attachment of targeting ligands, drugs, or other molecules of interest.[4][5][6][7]
Chemical Compatibility and Stability
The chemical compatibility of DSPE-PEG-SH MW 2000 is governed by the individual stabilities of its constituent parts: the DSPE lipid, the PEG polymer, and the thiol group.
pH Stability
The stability of DSPE-PEG-SH MW 2000 is significantly influenced by pH due to the presence of hydrolyzable ester and phosphate linkages in the DSPE moiety.
-
Acidic Conditions (pH < 6.5): The ester bonds linking the stearoyl fatty acid chains to the glycerol backbone are susceptible to acid-catalyzed hydrolysis.[1][8][9][10] This degradation process, which is accelerated by heat, results in the loss of the fatty acid tails and the formation of lysolipids, which can alter the integrity and morphology of lipid-based nanoparticles.[8][9]
-
Neutral to Slightly Basic Conditions (pH 6.5 - 7.5): The molecule exhibits its greatest stability in this range. The rate of ester hydrolysis is at its minimum between pH 5.8 and 6.5.[11] This pH range is also optimal for the reaction of the terminal thiol group with maleimides for conjugation purposes.[9]
-
Basic Conditions (pH > 7.5): The ester linkages are also susceptible to base-catalyzed hydrolysis, which can lead to the degradation of the DSPE anchor.
Key Recommendation: For optimal stability, DSPE-PEG-SH MW 2000 should be handled and stored in buffers within a pH range of 6.5 to 7.5.
Temperature Stability
Elevated temperatures can accelerate the degradation of DSPE-PEG-SH MW 2000.
-
Storage: The recommended storage temperature for DSPE-PEG-SH MW 2000 in its solid form is -20°C to ensure long-term stability.[5][6][12][13][14]
-
In Solution: At elevated temperatures, particularly in aqueous solutions, the rate of hydrolysis of the DSPE ester bonds increases significantly.[1][8] While heating is often employed during the preparation of liposomes to ensure the formation of a homogenous lipid film and for hydration above the lipid's phase transition temperature, prolonged exposure to high temperatures should be avoided to minimize degradation.[15][16] The thermal degradation of the PEG chain in the presence of air can occur at temperatures as low as 80°C over extended periods.[12][15] DSPE-PEG(2000) micelles have been observed to have a melting transition of the lipid core at approximately 12.8°C.[15][16][17]
Key Recommendation: While short periods of heating are necessary for formulation processes, long-term storage in solution should be at low temperatures, and for solid material, at -20°C.
Solvent Compatibility
DSPE-PEG-SH MW 2000 exhibits solubility in a range of organic solvents and aqueous solutions, which is a critical factor for its use in various formulation processes.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [5][12] |
| Ethanol | Soluble | [5][14] |
| Dimethyl sulfoxide (DMSO) | Soluble | [18] |
| Hot Water | >10 mg/mL | [5] |
| Methanol | Soluble, with good stability | [1] |
Key Recommendation: The choice of solvent will depend on the specific application. For forming lipid films, volatile organic solvents like chloroform are commonly used. For subsequent conjugation reactions, aqueous buffers or mixtures with water-miscible organic solvents like DMSO are often employed.
Reactivity and Incompatibility
The primary source of reactivity for DSPE-PEG-SH MW 2000 is its terminal thiol group.
-
Oxidizing Agents: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-).[][20][21][22] This can result in the unwanted dimerization of the DSPE-PEG-SH molecule. Exposure to air (oxygen) and certain metal ions can promote this oxidation. The rate of oxidation can be influenced by the solvent, temperature, and the presence of a base.[20]
-
Reducing Agents: While the thiol group is in its reduced state, the use of reducing agents is generally not necessary unless disulfide bond formation has occurred and needs to be reversed.
-
Thiol-Reactive Moieties: The thiol group readily reacts with maleimides, iodoacetamides, and pyridyldisulfides to form stable covalent bonds.[4][5] This is the basis for its use in bioconjugation. The reaction with maleimides to form a thioether linkage is most efficient at a pH of 6.5-7.5.[9]
Key Recommendation: To prevent unwanted oxidation of the thiol group, solutions of DSPE-PEG-SH MW 2000 should be handled under an inert gas (e.g., argon or nitrogen) and deoxygenated buffers should be used.
Experimental Protocols
Preparation of DSPE-PEG-SH Containing Liposomes
This protocol describes a general method for preparing liposomes incorporating DSPE-PEG-SH MW 2000 using the lipid film hydration technique.
Caption: Workflow for liposome preparation.
Methodology:
-
Lipid Film Formation: The desired lipids, including DSPE-PEG-SH MW 2000, are dissolved in a suitable organic solvent such as chloroform. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the wall of a round-bottom flask.[23]
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES or PBS at pH 6.5-7.5). The hydration is typically carried out at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPE-based lipids) to ensure proper lipid mobility.[15][16]
-
Vesicle Formation: The hydrated lipid suspension is then agitated by vortexing or sonication to form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain vesicles of a defined size and lamellarity, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is repeated multiple times to yield large unilamellar vesicles (LUVs).[15][16]
Conjugation of a Maleimide-Activated Molecule to DSPE-PEG-SH Liposomes
This protocol outlines the steps for conjugating a maleimide-functionalized molecule (e.g., a peptide or antibody fragment) to the surface of pre-formed DSPE-PEG-SH containing liposomes.
Caption: Conjugation workflow.
Methodology:
-
Prepare Liposomes: Synthesize DSPE-PEG-SH containing liposomes as described in the previous protocol.
-
Prepare Reactant Solution: Dissolve the maleimide-activated molecule in a suitable reaction buffer (pH 6.5-7.5). The buffer should be deoxygenated to prevent oxidation of the thiol groups.
-
Conjugation Reaction: Add the maleimide-activated molecule solution to the liposome suspension. The reaction is typically carried out at room temperature for several hours with gentle mixing.
-
Purification: After the reaction is complete, the conjugated liposomes are separated from unreacted molecules and byproducts using techniques such as size exclusion chromatography or dialysis.
Degradation Pathways
Understanding the potential degradation pathways of DSPE-PEG-SH MW 2000 is essential for predicting its stability and for the quality control of formulations containing this lipid.
Caption: DSPE-PEG-SH degradation pathways.
Role in Signaling Pathways
DSPE-PEG-SH MW 2000 is not known to be directly involved in specific cellular signaling pathways. Its primary role in a biological context is to modify the surface of nanoparticles to control their pharmacokinetic and pharmacodynamic properties.[24][25][26][27]
However, the PEGylated surface of nanoparticles can indirectly influence cellular signaling in several ways:
-
Reduced Opsonization: The hydrophilic PEG layer sterically hinders the adsorption of plasma proteins (opsonins), which are recognized by phagocytic cells of the mononuclear phagocyte system. This "stealth" effect reduces clearance from the bloodstream and prolongs circulation time.[24][27]
-
Modulation of Cellular Uptake: While the PEG layer can reduce non-specific cellular uptake, the attachment of specific targeting ligands to the terminal thiol group can facilitate receptor-mediated endocytosis, thereby directing the nanoparticle to specific cell types and potentially triggering downstream signaling events associated with that receptor.[26]
-
Immunogenicity: While PEG is generally considered to be of low immunogenicity, there is evidence that anti-PEG antibodies can be generated, which can lead to accelerated blood clearance of PEGylated nanoparticles upon repeated administration.[25]
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 3. DSPE-PEG-SH [nanosoftpolymers.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Chemical Reactivity of Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. journals.asm.org [journals.asm.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. The hydrolysis properties of polyethylene glycol under ambient nonthermal plasma conditions - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00163C [pubs.rsc.org]
- 16. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 20. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Rationale and Application of PEGylated Lipid-Based System for Advanced Target Delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. helixbiotech.com [helixbiotech.com]
A Technical Guide to DSPE-PEG-SH MW 2000 for Advanced Drug Delivery Systems
This technical guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000), a critical component in the development of next-generation drug delivery vehicles. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key characteristics, supplier information, experimental protocols, and relevant biochemical pathways associated with this versatile phospholipid-polymer conjugate.
Core Concepts and Applications
DSPE-PEG-SH MW 2000 is an amphiphilic molecule consisting of a saturated phospholipid (DSPE) anchor and a hydrophilic polyethylene glycol (PEG) chain with a terminal sulfhydryl (-SH) group.[1][2] This structure allows for its incorporation into lipid-based nanocarriers, such as liposomes, where the DSPE moiety integrates into the lipid bilayer, and the PEG chain extends into the aqueous environment. The PEGylation of nanocarriers is a well-established strategy to prolong their circulation time in the bloodstream by reducing opsonization and subsequent clearance by the reticuloendothelial system (RES).[1][3]
The terminal thiol group is a key functional feature, enabling the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides), imaging agents, or other therapeutic molecules, via thiol-maleimide "click" chemistry.[4][5] This allows for the development of targeted drug delivery systems that can selectively accumulate at the site of action, enhancing therapeutic efficacy while minimizing off-target effects.[2]
Supplier Information and Quantitative Data
Several suppliers offer DSPE-PEG-SH MW 2000 for research and development purposes. The following table summarizes key quantitative data available from various suppliers. It is important to note that specific values may vary between batches and suppliers, and researchers should always refer to the certificate of analysis for the most accurate information.
| Parameter | Typical Value/Range | Suppliers (Examples) |
| Molecular Weight (MW) | ~2800 Da (for the entire conjugate) | ChemScene, BroadPharm, MedchemExpress, Immunomart |
| PEG Chain MW | ~2000 Da | ChemScene, BroadPharm, MedchemExpress, Immunomart |
| Purity | ≥95% | Biopharma PEG, ChemScene |
| Physical Form | White to off-white solid | MedchemExpress, ChemScene |
| Solubility | Soluble in organic solvents such as chloroform and methanol | Cayman Chemical[6] |
| Storage Temperature | -20°C | ChemScene |
Experimental Protocols
Liposome Formulation using DSPE-PEG-SH MW 2000
This protocol describes a general method for preparing liposomes incorporating DSPE-PEG-SH using the thin-film hydration method.[7][8]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG-SH MW 2000
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG-SH in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 60°C). This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Perform an odd number of passes (e.g., 11-21) through the extruder to ensure a homogenous liposome population.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
The concentration of phospholipids can be determined using a phosphate assay.
-
Thiol-Maleimide Conjugation to Liposomes
This protocol outlines the conjugation of a maleimide-functionalized molecule (e.g., a targeting peptide) to the surface of DSPE-PEG-SH-containing liposomes.[9]
Materials:
-
DSPE-PEG-SH incorporated liposomes
-
Maleimide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
-
Size exclusion chromatography (SEC) column for purification
Procedure:
-
Reaction Setup:
-
Add the maleimide-functionalized molecule to the liposome suspension in the reaction buffer. The molar ratio of the maleimide group to the thiol group should be optimized but is often in the range of 1:1 to 5:1.[10]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by quantifying the free thiols using Ellman's reagent.
-
-
Purification:
-
Remove the unreacted maleimide-functionalized molecule from the conjugated liposomes using size exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques, such as SDS-PAGE (for protein/peptide ligands) or HPLC.
-
Signaling Pathways and Experimental Workflows
Thiol-Maleimide Ligation Pathway
The conjugation of DSPE-PEG-SH to a maleimide-functionalized molecule proceeds via a Michael addition reaction, forming a stable thioether bond.[11]
Caption: Thiol-Maleimide Ligation for Functionalizing Liposomes.
Liposome Formulation and Functionalization Workflow
The following diagram illustrates the overall workflow from lipid components to functionalized liposomes ready for in vitro or in vivo studies.
Caption: Experimental Workflow for Liposome Formulation and Conjugation.
Conclusion
DSPE-PEG-SH MW 2000 is a valuable tool for the development of sophisticated drug delivery systems. Its ability to be incorporated into lipid-based nanoparticles and subsequently functionalized via its terminal thiol group provides a versatile platform for creating targeted and long-circulating nanomedicines. The protocols and information provided in this guide serve as a starting point for researchers to design and execute their experiments, ultimately contributing to the advancement of therapeutic delivery.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Maleimide-thiol coupling of a bioactive peptide to an elastin-like protein polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. creativepegworks.com [creativepegworks.com]
An In-depth Technical Guide to DSPE-PEG-SH MW 2000
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This amphiphilic polymer is a cornerstone in the development of advanced drug delivery systems, particularly in the formulation of stealth liposomes and targeted nanoparticles. Its unique structure, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG spacer terminating in a reactive thiol group, enables the creation of long-circulating nanocarriers that can be functionalized with targeting ligands.
Section 1: Material Identification and Properties
DSPE-PEG-SH MW 2000 is a phospholipid-polyethylene glycol conjugate. The DSPE portion integrates into the lipid bilayer of nanoparticles, while the flexible PEG chain provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system. The terminal sulfhydryl (-SH) group is a key functional handle for covalent conjugation of molecules such as peptides, antibodies, or small molecules via thiol-reactive chemistry.[1]
1.1. Chemical and Physical Properties
Quantitative data for DSPE-PEG-SH MW 2000 and related compounds are summarized below. It is important to note that while a specific Safety Data Sheet (SDS) for the thiol-terminated variant is not publicly available, data from closely related DSPE-PEG derivatives provide valuable context for its physical properties and safe handling.
| Property | Value | Notes / Reference |
| Chemical Identity | ||
| Synonym(s) | DSPE-PEG-Thiol | [1] |
| Average Molecular Weight | ~2800 g/mol | The total MW includes DSPE (~748 g/mol ) and PEG 2000 (~2000 g/mol ), plus the terminal functional group. |
| Appearance | White to off-white solid | Based on data for similar DSPE-PEG conjugates.[2] |
| Technical Data | ||
| Purity | ≥95% | Common purity level from various suppliers.[1] |
| Solubility | Soluble in chloroform, ethanol, DMSO, hot water | [2] |
| Storage & Stability | ||
| Recommended Storage | -20°C, keep dry and protected from light | [1][3] |
| Stability | At least 6 months at -20°C | [2] |
1.2. Safety and Handling
| Hazard Category | Information | Recommendations |
| Health Hazards | Not classified as hazardous. May cause irritation upon contact with eyes or skin or if inhaled. | Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. |
| Fire & Explosion | Not considered a fire or explosion hazard. | Use standard fire extinguishers appropriate for the laboratory environment. |
| First Aid Measures | Eye/Skin Contact: Immediately flush with plenty of water for several minutes. Remove contaminated clothing. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical advice. | |
| Spill & Leak | Gently sweep up solid material, avoiding dust generation. Place in a suitable container for disposal. |
Section 2: Experimental Protocols
The primary applications of DSPE-PEG-SH involve its incorporation into liposomes and subsequent conjugation to targeting moieties. The following protocols provide detailed methodologies for these key procedures.
2.1. Protocol for Liposome Formulation via Thin-Film Hydration
This protocol describes the preparation of "stealth" liposomes incorporating DSPE-PEG-SH, which can then be used for drug encapsulation and surface functionalization.
Materials:
-
Primary phospholipid (e.g., DSPC or HSPC)
-
Cholesterol
-
DSPE-PEG 2000 (non-functionalized, for stealth properties)
-
DSPE-PEG-SH MW 2000 (for subsequent conjugation)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug for encapsulation (optional)
Methodology:
-
Lipid Film Preparation:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG 2000, and DSPE-PEG-SH) in the organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:4:1, but this should be optimized for the specific application.
-
If encapsulating a lipophilic drug, add it to the organic solvent at this stage.[4]
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.[5]
-
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[4]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[6]
-
Agitate the flask (e.g., by vortexing or gentle shaking) to hydrate the film, resulting in the formation of multilamellar vesicles (MLVs).[6]
-
-
Size Reduction (Extrusion):
-
To produce unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the membranes 11-21 times. This process yields small unilamellar vesicles (SUVs) with a uniform size distribution.[5]
-
The resulting liposome suspension, now containing surface-exposed thiol groups, is ready for drug loading (if not already done) and conjugation.
-
2.2. Protocol for Thiol-Maleimide Conjugation
This protocol details the covalent attachment of a maleimide-functionalized molecule (e.g., a peptide or antibody fragment) to the surface of the DSPE-PEG-SH-containing liposomes. This is a highly specific Michael addition reaction that forms a stable thioether bond.[7]
Materials:
-
Thiol-functionalized liposomes (prepared as in Protocol 2.1)
-
Maleimide-activated molecule (e.g., peptide, protein, fluorescent dye)
-
Reaction Buffer: Degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES). The pH is critical; at pH > 7.5, maleimides can hydrolyze, and at pH < 6.5, the reaction is slow.[8]
-
Purification system (e.g., size exclusion chromatography or dialysis)
Methodology:
-
Preparation of Reactants:
-
Prepare the thiol-functionalized liposome suspension in the degassed reaction buffer.
-
Dissolve the maleimide-activated molecule in the same degassed buffer. If the molecule is a protein with internal disulfide bonds that need to be reduced to expose a thiol, pre-treat it with a reducing agent like TCEP, followed by removal of the excess reducing agent.[8]
-
-
Conjugation Reaction:
-
Add the maleimide-activated molecule solution to the liposome suspension. A molar excess of the maleimide reagent (relative to the surface-exposed SH groups) is often used to drive the reaction to completion, with ratios from 2:1 to 20:1 being common starting points.[7][9]
-
Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.[8] Gentle stirring or mixing is recommended. The reaction should be protected from light if using fluorescent molecules.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups and prevent non-specific reactions, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to the reaction mixture after the desired incubation time.[5]
-
-
Purification:
-
Remove the unreacted molecules and byproducts from the final conjugated liposomes.
-
This is typically achieved using size exclusion chromatography (SEC), where the large liposomes elute first, or by dialysis against the storage buffer using an appropriate molecular weight cutoff membrane.[10]
-
Section 3: Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of the experimental processes and the logical relationships between the components.
References
- 1. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 2. encapsula.com [encapsula.com]
- 3. DSPE-PEG-SH, MW 1,000 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of DSPE-PEG-GSH and DSPE-PEG-Tf [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for DSPE-PEG-SH MW 2000 Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. The incorporation of polyethylene glycol (PEG) conjugated to phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), creates "stealth" liposomes with prolonged circulation times. This is achieved by reducing opsonization and clearance by the mononuclear phagocyte system. DSPE-PEG-SH MW 2000 is a functionalized lipid that not only provides the stealth characteristic but also presents a terminal thiol (-SH) group on the liposome surface. This thiol group is readily available for covalent conjugation with thiol-reactive moieties, such as maleimides, enabling the attachment of targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.
These application notes provide a detailed protocol for the formulation of DSPE-PEG-SH MW 2000 liposomes using the thin-film hydration method followed by extrusion. It also includes methods for their characterization and a protocol for the conjugation of maleimide-functionalized molecules to the liposome surface.
Data Presentation
Table 1: Liposome Formulation Composition
| Component | Molar Ratio (%) | Purpose |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 55-65 | Primary structural lipid, forms the bilayer |
| Cholesterol | 30-40 | Stabilizes the lipid bilayer, reduces permeability |
| DSPE-PEG-SH MW 2000 | 1-5 | Provides "stealth" properties and functional thiol groups for conjugation |
Table 2: Expected Physicochemical Properties
| Parameter | Expected Value | Method |
| Mean Hydrodynamic Diameter | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 mV to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (for a model hydrophilic drug) | > 90% (with active loading) | Spectrophotometry or HPLC after separation of free drug |
Experimental Protocols
Protocol 1: DSPE-PEG-SH MW 2000 Liposome Formulation
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000)
-
Chloroform
-
Methanol
-
Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Weigh out the desired amounts of DSPC, cholesterol, and DSPE-PEG-SH MW 2000 according to the desired molar ratios (see Table 1).
-
Dissolve the lipids in a sufficient volume of a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to evaporate the organic solvent.
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to 60-65°C) to the round-bottom flask containing the dry lipid film.
-
Hydrate the lipid film by gentle rotation in the water bath at 60-65°C for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Equilibrate the extruder to 60-65°C.
-
Load the MLV suspension into a syringe and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) assembled in the extruder.
-
Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).
-
-
Storage:
-
Store the final liposome suspension at 4°C. For long-term storage, the use of cryoprotectants and freezing at -80°C may be considered, although stability should be validated.[1]
-
Protocol 2: Characterization of DSPE-PEG-SH Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the liposomes.
-
Procedure:
-
Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Measure the zeta potential using a suitable instrument.
-
Perform measurements in triplicate.
-
3. Encapsulation Efficiency (Example with a fluorescent dye like Calcein):
-
Principle: The amount of encapsulated drug is determined by separating the unencapsulated drug from the liposomes and quantifying the drug associated with the vesicles.
-
Procedure:
-
Prepare liposomes as in Protocol 1, using a solution of the drug/dye in the hydration buffer.
-
Separate the unencapsulated drug/dye from the liposomal formulation using size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.
-
Disrupt the liposomes to release the encapsulated drug/dye by adding a surfactant like Triton X-100.
-
Quantify the concentration of the drug/dye using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
Protocol 3: Conjugation of Maleimide-Functionalized Molecules to DSPE-PEG-SH Liposomes
-
Principle: The thiol group on the surface of the DSPE-PEG-SH liposomes reacts with a maleimide group on the molecule to be conjugated via a Michael addition reaction, forming a stable thioether bond.
-
Materials:
-
DSPE-PEG-SH liposomes (prepared as in Protocol 1)
-
Maleimide-functionalized molecule (e.g., peptide, antibody fragment)
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5)
-
Degassing equipment or inert gas (e.g., nitrogen or argon)
-
Quenching agent (e.g., N-ethylmaleimide or cysteine)
-
Purification system (e.g., size exclusion chromatography or dialysis)
-
-
Procedure:
-
Preparation:
-
Degas all buffers to minimize oxidation of the thiol groups.
-
Dissolve the maleimide-functionalized molecule in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized molecule solution to the DSPE-PEG-SH liposome suspension. A molar excess of the maleimide compound to the thiol groups on the liposomes is often used.
-
React for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.
-
-
Quenching:
-
(Optional) Quench any unreacted thiol groups on the liposomes by adding a small excess of a quenching agent like N-ethylmaleimide.
-
(Optional) Quench any unreacted maleimide groups on the conjugated molecule by adding a small excess of cysteine.
-
-
Purification:
-
Remove the unreacted molecule and byproducts by size exclusion chromatography or dialysis.
-
-
Mandatory Visualization
Caption: Workflow for DSPE-PEG-SH Liposome Formulation and Conjugation.
References
Application Notes and Protocols for the Conjugation of DSPE-PEG-SH to Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are extensively utilized in biomedical research and drug delivery due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization.[1][2] The conjugation of biocompatible polymers, such as polyethylene glycol (PEG), to the surface of AuNPs is a critical step to enhance their stability in biological media, prolong circulation times, and reduce non-specific protein adsorption.[3][4] This is often achieved by using a lipid-PEG derivative, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH). The thiol (-SH) group exhibits a strong affinity for the gold surface, leading to the formation of a stable gold-thiol bond, while the DSPE-PEG component provides a hydrophilic and biocompatible corona.[5][6]
These functionalized nanoparticles serve as versatile platforms for various applications, including targeted drug delivery, bioimaging, and diagnostics.[1][2][5] This document provides detailed protocols for the conjugation of DSPE-PEG-SH to pre-synthesized gold nanoparticles, along with methods for their characterization.
Experimental Workflow
The overall process for conjugating DSPE-PEG-SH to gold nanoparticles involves the preparation of the nanoparticles and the PEGylated lipid, the conjugation reaction, and subsequent purification and characterization steps.
Figure 1. Experimental workflow for DSPE-PEG-SH conjugation to gold nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles
This protocol describes a common method for synthesizing spherical gold nanoparticles with an approximate diameter of 15-20 nm.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate (38.8 mM)
-
Ultrapure water
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean flask with a stir bar.
-
Rapidly add 10 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution while stirring vigorously.
-
The solution color will change from yellow to blue and then to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the heat source and continue stirring until the solution cools to room temperature.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Protocol 2: Conjugation of DSPE-PEG-SH to Gold Nanoparticles
This protocol details the ligand exchange reaction to coat the AuNPs with DSPE-PEG-SH. This example is adapted for pre-synthesized citrate-stabilized AuNPs. For nanoparticles stabilized with other capping agents like CTAB, an initial purification step to remove excess CTAB is recommended.[5]
Materials:
-
Citrate-stabilized gold nanoparticle solution (as prepared in Protocol 1)
-
DSPE-PEG-SH (e.g., DSPE-PEG(2000)-SH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Prepare a 1 mg/mL solution of DSPE-PEG-SH in ultrapure water.
-
To 10 mL of the gold nanoparticle solution, add the DSPE-PEG-SH solution. The optimal molar ratio of DSPE-PEG-SH to AuNPs should be determined empirically, but a starting point is a significant molar excess of the PEGylated lipid.
-
Incubate the mixture overnight at room temperature with gentle stirring.[5]
-
To purify the DSPE-PEG-AuNPs from excess, unconjugated DSPE-PEG-SH and displaced citrate, centrifuge the solution. The centrifugation speed and time will depend on the nanoparticle size (e.g., 10,000 rpm for 10 minutes for smaller particles).[5]
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS or ultrapure water.
-
Repeat the centrifugation and resuspension step at least twice to ensure complete removal of impurities.[5]
-
After the final wash, resuspend the purified DSPE-PEG-AuNPs in the desired buffer for storage or further use.
Characterization of DSPE-PEG-AuNPs
Thorough characterization is essential to confirm successful conjugation and assess the quality of the nanoparticles.
Signaling Pathway of Conjugation
The conjugation is based on the strong affinity of the thiol group for the gold surface, leading to the formation of a dative covalent Au-S bond. This process displaces the weakly adsorbed citrate ions from the nanoparticle surface.
Figure 2. Ligand exchange mechanism for DSPE-PEG-SH conjugation.
Characterization Techniques and Expected Results
| Technique | Parameter Measured | Expected Outcome for Successful Conjugation | Reference |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in diameter due to the formation of the DSPE-PEG layer. | [5] |
| Zeta Potential Analysis | Surface Charge | A shift in zeta potential, often towards a more neutral or slightly negative value, depending on the initial capping agent and buffer conditions. | [5] |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A slight red-shift (a few nanometers) in the SPR peak may be observed due to the change in the local refractive index around the nanoparticles. | [7] |
| Transmission Electron Microscopy (TEM) | Size, Shape, and Dispersion | Visualization of the nanoparticle core size and morphology. The PEG layer is typically not visible. Confirms that no significant aggregation has occurred. | [8] |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Chemical Environment | Broadening or shifting of PEG-related proton peaks upon conjugation to the nanoparticle surface. Disappearance of peaks from the original capping agent (e.g., CTAB). | [5] |
Quantitative Data Summary
The following table summarizes typical quantitative data from the literature for the characterization of gold nanoparticles before and after conjugation with DSPE-PEG-SH.
| Parameter | Before Conjugation (CTAB-GNR) | After Conjugation (DSPE-PEG-GNR) | Reference |
| Hydrodynamic Diameter (nm) | ~52.0 | ~69.7 | [5] |
| Zeta Potential (mV) | +57 | -10.0 | [5] |
| Parameter | Before Conjugation (Citrate-AuNP) | After Conjugation (PEG-AuNP) | Reference |
| Hydrodynamic Diameter (nm) | 51.27 ± 1.62 (in water) | 268.12 ± 28.45 (in culture medium) | [9] |
| Zeta Potential (mV) | Not specified | -8.419 | [9] |
| SPR Peak (nm) | ~520 | No significant shift reported | [9] |
Stability Assessment
The colloidal stability of the DSPE-PEG-AuNPs is crucial for their biological applications. Stability can be assessed by monitoring the hydrodynamic size and UV-Vis absorbance spectra over time in relevant biological media (e.g., PBS, cell culture medium) and at different temperatures.[7][10] Well-functionalized nanoparticles should show minimal changes in these parameters, indicating resistance to aggregation.[7]
Conclusion
The conjugation of DSPE-PEG-SH to gold nanoparticles is a robust and widely used method to create stable, biocompatible nanocarriers for a variety of biomedical applications. The success of the conjugation process is highly dependent on the quality of the initial nanoparticles, the purity of the DSPE-PEG-SH, and careful execution of the conjugation and purification steps. Rigorous characterization using a combination of the techniques described above is essential to ensure the desired properties of the final nanoparticle conjugate.
References
- 1. mdpi.com [mdpi.com]
- 2. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticles as Drug Carriers: The Role of Silica and PEG as Surface Coatings in Optimizing Drug Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preferential Accumulation of Phospholipid-PEG and Cholesterol-PEG Decorated Gold Nanorods into Human Skin Layers and Their Photothermal-Based Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytodiagnostics.com [cytodiagnostics.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: DSPE-PEG-SH MW 2000 in mRNA Vaccine Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) vaccine delivery. The protocols outlined below cover LNP formulation, characterization, and in vitro and in vivo evaluation.
Introduction to DSPE-PEG-SH MW 2000 in mRNA-LNP Formulations
DSPE-PEG-SH MW 2000 is a critical component in the formulation of lipid nanoparticles for mRNA delivery. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor provides a stable insertion into the lipid bilayer of the nanoparticle. The polyethylene glycol (PEG) linker with a molecular weight of 2000 Da creates a hydrophilic corona on the surface of the LNP. This PEG layer serves multiple crucial functions:
-
Steric Stabilization: It prevents the aggregation of nanoparticles, ensuring a homogenous and stable formulation.[1]
-
Prolonged Circulation: The hydrophilic shield reduces opsonization and clearance by the mononuclear phagocyte system, thereby extending the systemic circulation time of the LNPs.[2]
-
Controlled Particle Size: The inclusion of PEGylated lipids influences the final size of the LNPs during their self-assembly.[1][2]
The terminal thiol (-SH) group on the PEG chain offers a reactive handle for further functionalization, such as the conjugation of targeting ligands to direct the mRNA vaccine to specific cells or tissues, although this application is not the primary focus of these notes. While PEGylation is beneficial, the structure and molar ratio of the PEG-lipid are critical factors that can affect the performance of the mRNA/LNP formulation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the formulation and characterization of mRNA-LNPs incorporating DSPE-PEG-SH MW 2000. These values are representative and may require optimization for specific mRNA sequences and target applications.
Table 1: Lipid Nanoparticle Formulation Parameters
| Parameter | Recommended Value | Reference |
| Ionizable Lipid : DSPC : Cholesterol : DSPE-PEG-SH 2000 (molar ratio) | 50 : 10 : 38.5 : 1.5 | [4] |
| PEG-lipid Molar Content | 0.5% - 3.0% | [5] |
| N/P Ratio (Ionizable lipid amine to mRNA phosphate) | 3 - 6 | [4] |
| Organic to Aqueous Phase Flow Rate Ratio (Microfluidics) | 1:3 | [4] |
| Total Flow Rate (Microfluidics) | 12 mL/min | [3] |
Table 2: Physicochemical Characteristics of DSPE-PEG-SH 2000 containing mRNA-LNPs
| Parameter | Typical Value | Reference |
| Hydrodynamic Diameter (Z-average) | 70 - 150 nm | [6] |
| Polydispersity Index (PDI) | < 0.2 | [6] |
| Zeta Potential (in 0.1x PBS) | Near-neutral (-10 to +10 mV) | [7] |
| mRNA Encapsulation Efficiency | > 90% | [2] |
Experimental Protocols
Protocol for mRNA-LNP Formulation using Microfluidics
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.[8]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG-SH MW 2000
-
mRNA encoding the antigen of interest
-
Ethanol (anhydrous, molecular biology grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassette (e.g., Slide-A-Lyzer™, 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-SH MW 2000 in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The final total lipid concentration in the ethanol phase should be between 10-25 mg/mL.
-
Vortex or gently heat to ensure complete dissolution.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated for efficient mRNA complexation.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1) and the total flow rate (e.g., 12 mL/min).[3]
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs with the mRNA encapsulated.
-
-
Purification:
-
Collect the resulting LNP dispersion.
-
To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.
-
-
Sterilization and Storage:
-
Sterile-filter the purified LNP solution through a 0.22 µm syringe filter.
-
Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol for LNP Characterization
A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the LNP formulation in sterile PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
-
Perform measurements in triplicate at 25°C.
B. mRNA Encapsulation Efficiency using RiboGreen Assay
This assay quantifies the amount of mRNA protected within the LNPs.[5][7]
Materials:
-
Quant-iT™ RiboGreen™ RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution)
-
96-well black, flat-bottom plate
-
Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)
Procedure:
-
Prepare RNA Standards: Create a standard curve using the provided RNA standard from the kit, with concentrations ranging from 20 ng/mL to 1 µg/mL.
-
Sample Preparation:
-
Total mRNA: In a well, mix the LNP sample with TE buffer containing 0.5% Triton X-100 to lyse the nanoparticles and release the encapsulated mRNA.
-
Free mRNA: In a separate well, mix the LNP sample with TE buffer without the detergent.
-
-
RiboGreen Addition: Add the diluted RiboGreen reagent to all standard and sample wells.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence intensity using the plate reader.
-
Calculation:
-
Determine the concentration of total and free mRNA from the standard curve.
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
Protocol for In Vitro Transfection and Protein Expression
This protocol outlines the steps to assess the ability of the formulated mRNA-LNPs to transfect cells and drive protein expression in vitro, for instance in dendritic cells.[9][10][11]
Materials:
-
Cell line (e.g., DC2.4 murine dendritic cells)
-
Complete cell culture medium
-
mRNA-LNPs encapsulating a reporter gene (e.g., Luciferase or GFP)
-
96-well cell culture plates
-
Reporter gene assay system (e.g., Luciferase assay reagent, or a flow cytometer for GFP)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the mRNA-LNPs in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 100-1000 ng/mL).
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Assessment of Protein Expression:
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.
-
Protocol for In Vivo Immunogenicity Study in Mice
This protocol provides a general framework for evaluating the immunogenicity of the mRNA vaccine formulation in a mouse model.[12][13]
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
mRNA-LNP vaccine formulation
-
Sterile PBS (for dilution)
-
Syringes and needles for intramuscular injection
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
ELISA plates and reagents for antibody titer determination
-
Reagents for T-cell response analysis (e.g., ELISpot or intracellular cytokine staining)
Procedure:
-
Vaccination:
-
Dilute the mRNA-LNP vaccine to the desired dose (e.g., 1-10 µg of mRNA per mouse) in sterile PBS.
-
Administer the vaccine via intramuscular injection into the quadriceps or tibialis anterior muscle.
-
A typical prime-boost regimen involves a second vaccination 2-3 weeks after the first.
-
-
Sample Collection:
-
Collect blood samples at specified time points (e.g., pre-vaccination, and 2-3 weeks post-prime and post-boost) to obtain serum for antibody analysis.
-
At the end of the study, spleens can be harvested for the analysis of T-cell responses.
-
-
Analysis of Humoral Response (Antibody Titer):
-
Use an ELISA to measure the levels of antigen-specific IgG antibodies in the serum.
-
-
Analysis of Cellular Response (T-cell Response):
-
Isolate splenocytes and re-stimulate them in vitro with the target antigen.
-
Use techniques like ELISpot or intracellular cytokine staining followed by flow cytometry to quantify the antigen-specific T-cell response (e.g., IFN-γ production).
-
Signaling Pathways and Experimental Workflows
Cellular Uptake and Endosomal Escape Pathway
The cellular uptake of LNPs is primarily mediated by endocytosis. Following internalization, the LNPs are trafficked through early and late endosomes. A critical step for successful mRNA delivery is the escape of the mRNA from the endosome into the cytoplasm before the LNP is degraded in the lysosome.[14][15] The acidic environment of the endosome protonates the ionizable lipid, which is thought to facilitate the disruption of the endosomal membrane and the release of the mRNA cargo.[16]
In Vivo Immunogenicity Assessment Workflow
The following diagram illustrates the workflow for assessing the immunogenicity of the mRNA vaccine in a mouse model.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An INTENT™ LNP Reagent for Targeted mRNA Transfection of Dendritic Cells and Macrophages - Providence Therapeutics [providencetherapeutics.com]
- 12. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Notes: DSPE-PEG-SH MW 2000 for Nanoparticle Surface Modification
1. Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a heterobifunctional, amphiphilic polymer widely used in the development of advanced drug delivery systems.[1] It consists of a hydrophobic DSPE lipid anchor, which readily intercalates into the lipid bilayer of nanoparticles like liposomes and lipid nanoparticles (LNPs), and a hydrophilic polyethylene glycol (PEG) spacer of approximately 2000 Da.[2][3] The PEG chain provides a "stealth" characteristic, creating a hydrophilic shield that reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the body.[4][5]
The terminal sulfhydryl (-SH, or thiol) group is a key functional feature, providing a reactive handle for the covalent conjugation of various molecules. This allows for the attachment of targeting ligands (antibodies, peptides, aptamers), imaging agents, or other functional moieties to the nanoparticle surface, enabling active targeting and theranostic applications.[1][6]
2. Key Applications
-
Prolonged Circulation (Stealth Effect): The PEG2000 chain forms a hydrated layer on the nanoparticle surface, sterically hindering the adsorption of opsonin proteins and reducing uptake by the immune system.[4][7] This leads to significantly longer blood circulation times, which is crucial for passive targeting of tissues with fenestrated vasculature, such as tumors (the Enhanced Permeability and Retention, or EPR, effect).[8]
-
Active Targeting: The terminal thiol group is highly reactive towards maleimide groups, enabling a stable thioether bond via "click chemistry".[9][10] This is a common and efficient strategy for conjugating targeting ligands that can direct nanoparticles to specific cells or tissues overexpressing certain receptors, thereby enhancing therapeutic efficacy and reducing off-target effects.[3][11]
-
Attachment to Gold Surfaces: The thiol group has a high affinity for gold, allowing for the direct and stable anchoring of DSPE-PEG-SH modified lipid bilayers or micelles onto gold nanoparticles or surfaces for biosensor and diagnostic applications.[1][]
Quantitative Data Presentation
The incorporation of DSPE-PEG-SH into a nanoparticle formulation critically influences its physicochemical properties, which in turn dictate its biological fate.
Table 1: Effect of DSPE-PEG2000 Concentration on Nanoparticle Properties
This table summarizes example data for nanoparticles formulated with varying weight ratios of DSPE-PEG2000 and the amphipathic copolymer Soluplus, demonstrating the impact on particle size and surface charge.
| DSPE-PEG2000:Soluplus Ratio (w/w) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| 10:1 | 36.5 | -28.5 | 0.900 | [4][13] |
| 5:1 | 80.8 | -29.2 | 0.644 | [13] |
| 4:1 | 128.1 | -28.1 | 0.295 | [13] |
| 1:1 | 116.6 | -13.7 | 0.112 | [4][13] |
Data shows that as the relative concentration of DSPE-PEG2000 decreases, particle size tends to increase, while the PDI improves, indicating a more monodisperse population at a 1:1 ratio in this specific formulation.
Table 2: Comparative Analysis of DSPE-PEG2000 vs. DSPE-PEG5000
The length of the PEG chain is a critical design parameter. This table compares key properties of nanoparticles formulated with DSPE-PEG2000 versus a longer-chain alternative, DSPE-PEG5000.
| Property | DSPE-PEG2000 Formulation | DSPE-PEG5000 Formulation | Key Insight | Reference |
| Hydrodynamic Diameter | ~125 nm | Larger than DSPE-PEG2000 | Longer PEG chains create a thicker hydrophilic corona, increasing overall size. | [8] |
| Zeta Potential | ~ -35 mV | More neutral than DSPE-PEG2000 | The longer PEG chain more effectively masks the surface charge. | [8] |
| Circulation Time | Good | Potentially longer | The thicker PEG layer can offer enhanced steric protection, further delaying clearance. | [8] |
| Cellular Uptake | Efficient | Potentially impeded | A very long PEG chain may sterically hinder the interaction of the nanoparticle with the cell surface. | [8] |
The choice between PEG lengths involves a trade-off: DSPE-PEG5000 may offer superior circulation but could reduce cellular uptake compared to DSPE-PEG2000.[8] DSPE-PEG2000 often provides a robust balance for many drug delivery applications.
Experimental Protocols & Visualizations
Protocol 1: Formulation of Thiol-Functionalized Liposomes via Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-SH.
Materials:
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
DSPE-PEG-SH MW 2000
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, HBS, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm)
Methodology:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-SH in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set above the lipid transition temperature, e.g., 40-60°C) under reduced pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the flask wall.
-
Vacuum Drying: Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the pre-warmed hydration buffer to the flask. Agitate the flask by vortexing or gentle shaking at a temperature above the lipid transition temperature for 30-60 minutes.[14] This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to either:
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes until the suspension becomes clear.
-
Extrusion (Recommended): Pass the hydrated lipid suspension 11-21 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder device.[14] Ensure the extruder is maintained above the lipid transition temperature.
-
-
Storage: Store the resulting liposome suspension at 4°C. For long-term storage, consider appropriate sterile filtering and storage conditions.
Caption: Workflow for preparing thiol-functionalized nanoparticles.
Protocol 2: Conjugation of a Maleimide-Activated Ligand to Thiolated Nanoparticles
This protocol details the covalent attachment of a maleimide-functionalized molecule (e.g., peptide or antibody Fab' fragment) to the surface of DSPE-PEG-SH modified nanoparticles.
Materials:
-
Thiol-functionalized nanoparticle suspension (from Protocol 1)
-
Maleimide-activated ligand (e.g., Maleimide-PEG-Peptide)
-
Reaction Buffer: Degassed PBS or HEPES buffer, pH 6.5-7.5. The slightly acidic pH minimizes disulfide bond formation between thiol groups.
-
(Optional) Reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure the thiol is in its reduced, reactive state.
-
Purification system: Size exclusion chromatography (SEC) or dialysis cassette (e.g., 10 kDa MWCO).
Methodology:
-
Thiol Reduction (Optional but Recommended): If there is a possibility of disulfide bond formation on the nanoparticle surface, add a small molar excess of TCEP to the nanoparticle suspension and incubate for 15-30 minutes at room temperature.
-
Buffer Exchange: If TCEP was used, remove it by buffer exchange using an appropriate SEC column or dialysis, equilibrating the nanoparticles into the degassed reaction buffer.
-
Conjugation Reaction: Add the maleimide-activated ligand to the nanoparticle suspension. A typical starting point is a 2 to 5-fold molar excess of the ligand relative to the surface-available thiol groups.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine or β-mercaptoethanol and incubate for an additional 30 minutes.
-
Purification: Remove the unreacted ligand and quenching agent from the conjugated nanoparticles using SEC or extensive dialysis against the desired final storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (to observe a shift in molecular weight), HPLC, or by measuring the change in nanoparticle zeta potential.
Caption: Workflow for thiol-maleimide conjugation on nanoparticles.
Protocol 3: Basic Characterization by Dynamic Light Scattering (DLS)
DLS is a fundamental technique to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the modified nanoparticles.
Materials:
-
Nanoparticle suspension (pre- and post-modification)
-
Appropriate low-ionic-strength buffer for dilution (e.g., filtered deionized water or 10 mM NaCl)
-
DLS instrument (e.g., Zetasizer)
-
Disposable cuvettes (for size) and folded capillary cells (for zeta potential)
Methodology:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer to achieve an optimal count rate (typically 100-500 kcps, instrument-dependent). Ensure the sample is free of dust and aggregates by filtering if necessary.
-
Size and PDI Measurement:
-
Transfer the diluted sample to a sizing cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., dispersant viscosity, temperature) and allow the sample to equilibrate for 1-2 minutes.
-
Perform the measurement. The instrument will report the Z-average diameter (hydrodynamic size) and the PDI (a measure of the width of the size distribution). A PDI < 0.2 is generally considered acceptable for drug delivery applications.
-
-
Zeta Potential Measurement:
-
Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Perform the measurement. The zeta potential provides information about the surface charge and colloidal stability. Successful conjugation of a charged ligand should result in a measurable change in zeta potential.
-
-
Data Analysis: Compare the size, PDI, and zeta potential of the nanoparticles before and after surface modification to confirm that the process did not induce aggregation and to verify changes consistent with successful conjugation.
References
- 1. nanocs.net [nanocs.net]
- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Functionalized Lipids | DC Chemicals [dcchemicals.com]
- 10. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 11. DSPE-PEG2000-methotrexate nanoparticles encapsulating phenobarbital sodium kill cancer cells by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Creating DSPE-PEG-SH Micelles
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) is an amphiphilic block copolymer widely used in drug delivery systems.[1][2] The hydrophobic DSPE tail and the hydrophilic PEG chain allow these molecules to self-assemble into core-shell micelles in an aqueous environment.[1] The hydrophobic core is ideal for encapsulating poorly water-soluble drugs, while the PEGylated corona provides a "stealth" shield, which helps to reduce recognition by the immune system and prolong circulation time.[1][2]
The further functionalization of the PEG chain with a terminal thiol group (-SH), creating DSPE-PEG-SH, provides a reactive handle for covalent conjugation. The thiol group can readily react with maleimide-functionalized molecules, such as proteins, peptides, or antibodies, to form a stable thioether bond.[3][4][5] This allows for the surface modification of the micelles for targeted drug delivery.
This document provides detailed protocols for the preparation of DSPE-PEG-SH micelles, methods for their characterization, and a protocol for conjugating thiol-reactive ligands to the micelle surface.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-SH Micelles (Thin-Film Hydration Method)
This method is a robust technique for preparing micelles and is particularly suitable for encapsulating hydrophobic therapeutic agents.[2][6]
Materials:
-
DSPE-PEG-SH (e.g., DSPE-PEG2000-SH)
-
(Optional) Hydrophobic drug
-
Organic solvent (e.g., Chloroform or a Chloroform/Methanol mixture)[1][2]
-
Aqueous buffer, degassed to minimize oxidation of the thiol groups (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[2]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve DSPE-PEG-SH and the hydrophobic drug (if applicable) in the selected organic solvent in a round-bottom flask. The molar ratio of drug to lipid can be optimized to achieve desired loading.[1]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the flask's inner surface.[1][7]
-
Drying: Further dry the film under a high vacuum for at least 2-4 hours to ensure complete removal of any residual organic solvent.[1]
-
Hydration: Hydrate the dried film by adding the degassed aqueous buffer. The volume added will determine the final concentration of the micelles. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid (e.g., 60°C).[2]
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the polymer into micelles. The solution should change from a milky suspension to a clear or translucent solution, indicating micelle formation.[2] For more uniform size distribution, the micelle solution can be sonicated in a bath sonicator for 5-20 minutes or extruded through polycarbonate membranes of a defined pore size.[6]
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[2][6]
-
Storage: Store the final micelle formulation at 4°C. For long-term storage, especially to protect the reactive thiol group, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen).
Protocol 2: Characterization of DSPE-PEG-SH Micelles
Proper characterization is essential to ensure the quality, stability, and efficacy of the micelle formulation.[2]
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) of the micelles and the PDI, which indicates the breadth of the size distribution. Zeta potential measurement provides information on the surface charge and colloidal stability of the micelles.[2][7]
-
Procedure:
-
Dilute the micelle solution with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Equilibrate the sample at 25°C for 1-2 minutes in the DLS instrument.
-
Perform measurements to determine the Z-average diameter, PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable for a homogenous population of micelles.[2]
-
2.2 Critical Micelle Concentration (CMC) Determination
-
Principle: The CMC is the concentration at which the amphiphilic DSPE-PEG-SH monomers begin to self-assemble into micelles. It is a key indicator of the stability of the micelles upon dilution in the bloodstream. A common method for determining CMC uses a fluorescent probe, such as pyrene.[7][8]
-
Procedure:
-
Prepare a series of DSPE-PEG-SH solutions in the aqueous buffer with concentrations spanning the expected CMC.
-
Add a small aliquot of a pyrene stock solution (in a volatile solvent like acetone) to each dilution. The final probe concentration should be very low (e.g., ~0.6 µM).[2]
-
Evaporate the organic solvent.
-
Incubate the samples overnight at room temperature in the dark to allow the pyrene to partition into the hydrophobic micelle cores.
-
Measure the fluorescence emission spectra (excitation at 339 nm) and record the intensities at 373 nm (I₁) and 394 nm (I₅).[8]
-
Plot the ratio of fluorescence intensities (I₁/I₅) against the logarithm of the DSPE-PEG-SH concentration. The CMC is determined from the intersection point of the two linear portions of the curve.[8]
-
2.3 Drug Encapsulation Efficiency (EE) and Loading Capacity (LC)
-
Principle: EE and LC are determined by separating the unencapsulated ("free") drug from the drug-loaded micelles and then quantifying the drug associated with the micelles.[9]
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the micelle solution using techniques like ultrafiltration, size exclusion chromatography, or dialysis.[2][9]
-
Quantification:
-
Measure the concentration of the free drug in the filtrate or dialysate (W_free).
-
Disrupt the micelles (e.g., by adding a suitable solvent like methanol) and measure the total amount of drug in the initial unfiltered solution (W_total).[9]
-
The amount of encapsulated drug is calculated as: W_encapsulated = W_total - W_free.
-
-
Calculations:
-
Encapsulation Efficiency (%EE): (W_encapsulated / W_total) x 100
-
Loading Capacity (%LC): (W_encapsulated / Weight of Micelles) x 100
-
-
Data Presentation
The following tables summarize typical quantitative data for DSPE-PEG based micelles from various studies. The specific characteristics of DSPE-PEG-SH micelles will be similar, though surface charge may be slightly influenced by the thiol group.
Table 1: Physicochemical Properties of DSPE-PEG Micelles
| Micelle Formulation | Average Diameter (nm) | PDI | Zeta Potential (mV) | Reference |
| DSPE-mPEG₂₀₀₀ | 9.6 ± 0.6 | N/A | -2.7 ± 1.1 | [7] |
| ISL-loaded DSPE-PEG₂₀₀₀ | 40.87 ± 4.82 | 0.26 ± 0.01 | N/A | [6] |
| DOX-loaded DSPE-PEG-C₆₀ (5:1 w/w) | ~97 | <0.2 | ~ -30 | [9][10] |
| DOX-loaded DSPE-PEG-C₆₀ (10:1 w/w) | ~211 | <0.2 | ~ -30 | [9][10] |
N/A: Not Available
Table 2: Drug Loading and Encapsulation Efficiency
| Micelle Formulation & Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| ISL-loaded DSPE-PEG₂₀₀₀ | 68.17 ± 6.23 | 7.63 ± 2.62 | [6] |
| DOX-loaded DSPE-PEG-C₆₀ (5:1 w/w) | 86.1 | N/A | [9][10] |
| DOX-loaded DSPE-PEG-C₆₀ (10:1 w/w) | 95.4 | N/A | [9][10] |
| DOX-loaded DSPE-PEG-C₆₀ (15:1 w/w) | 97.5 | N/A | [9][10] |
N/A: Not Available
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the thin-film hydration method for creating DSPE-PEG-SH micelles.
Logical Relationship: Thiol-Maleimide Conjugation
This diagram illustrates the logical process of using the thiol (-SH) group on the micelle surface to conjugate a maleimide-activated targeting ligand, such as a peptide or antibody.
Caption: Logical workflow for conjugating a targeting ligand to DSPE-PEG-SH micelles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSPE-PEG-SH, MW 1,000 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 6. Long-Circulation and Brain Targeted Isoliquiritigenin Micelle Nanoparticles: Formation, Characterization, Tissue Distribution, Pharmacokinetics and Effects for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity [frontiersin.org]
- 10. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSPE-PEG-SH MW 2000 Bioconjugation Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a heterobifunctional lipid-PEG conjugate widely utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles.[1][2][3][4] The DSPE portion provides a hydrophobic anchor for incorporation into lipid bilayers, while the hydrophilic polyethylene glycol (PEG) chain imparts "stealth" characteristics, prolonging circulation time and reducing non-specific protein binding.[1][2] The terminal thiol (-SH) group serves as a reactive handle for the covalent attachment of various biomolecules, including peptides, proteins, antibodies, and aptamers, enabling active targeting to specific cells or tissues.[5][6]
This document provides detailed application notes and protocols for the bioconjugation of DSPE-PEG-SH MW 2000, with a primary focus on the most common and robust technique: the reaction of its thiol group with maleimide-functionalized molecules to form a stable thioether bond.[3][4] Additionally, other potential bioconjugation strategies involving the thiol group are discussed.
Bioconjugation Chemistries for DSPE-PEG-SH
The primary and most widely employed bioconjugation strategy for DSPE-PEG-SH involves the reaction of its terminal thiol group with a maleimide-functionalized targeting ligand. This reaction is highly specific and efficient under mild conditions, resulting in a stable thioether linkage.[3][7]
Alternatively, the thiol group can participate in other conjugation reactions, such as the formation of disulfide bonds. However, disulfide bonds are susceptible to reduction in biological environments, which can be advantageous for stimuli-responsive drug release but may compromise conjugate stability in circulation.[8]
This document will primarily detail the maleimide-thiol conjugation chemistry due to its prevalence and reliability in creating stable bioconjugates.
Section 1: Maleimide-Thiol Conjugation
The reaction between a thiol and a maleimide proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly efficient at neutral to slightly acidic pH (6.5-7.5).[7]
Workflow for Maleimide-Thiol Conjugation
The general workflow for conjugating a thiol-containing DSPE-PEG to a maleimide-functionalized biomolecule is depicted below.
Caption: General workflow for maleimide-thiol bioconjugation.
Experimental Protocols
Protocol 1: Conjugation of a Cysteine-Containing Peptide to DSPE-PEG2000-Maleimide
This protocol is adapted from a study that achieved up to 100% conjugation efficiency.[1]
Materials:
-
DSPE-PEG2000-Maleimide
-
Cysteine-terminated peptide (e.g., P435 HER2/neu-derived peptide)
-
Chloroform
-
Dimethyl sulfoxide (DMSO)
-
Argon gas
-
Thin Layer Chromatography (TLC) supplies
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolution of Reactants:
-
Dissolve DSPE-PEG2000-Maleimide and the cysteine-terminated peptide in a 1:1 (v/v) mixture of chloroform and DMSO.
-
The molar ratio of DSPE-PEG2000-Maleimide to peptide should be 1:1.2.[1]
-
-
Conjugation Reaction:
-
Mix the solutions from step 1.
-
Incubate the reaction mixture for 48 hours at room temperature under an argon atmosphere to prevent oxidation of the thiol group.[1]
-
-
Monitoring the Reaction:
-
The progress of the conjugation can be monitored by TLC. The disappearance of the DSPE-PEG2000-Maleimide spot indicates the completion of the reaction.[1]
-
-
Purification:
-
The resulting DSPE-PEG2000-S-peptide conjugate can be purified using HPLC to remove any unreacted peptide and lipid.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the final product using HPLC and mass spectrometry.[1]
-
Protocol 2: Conjugation of a Thiolated Antibody to DSPE-PEG2000-Maleimide for Liposome Targeting
This protocol describes the conjugation of a thiolated antibody to DSPE-PEG-maleimide, which is then incorporated into liposomes.
Materials:
-
DSPE-PEG2000-Maleimide
-
Antibody of interest
-
Traut's Reagent (2-iminothiolane) or other thiolation reagent
-
Phosphate Buffered Saline (PBS), pH 7.0-7.4
-
Desalting column
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Antibody Thiolation (if necessary):
-
If the antibody does not have accessible free thiols, it needs to be thiolated.
-
Dissolve the antibody in PBS.
-
Add a 10 to 20-fold molar excess of Traut's Reagent.
-
Incubate for 1 hour at room temperature.
-
Remove excess Traut's Reagent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve DSPE-PEG2000-Maleimide in PBS (pH 7.0-7.4).
-
Mix the thiolated antibody with the DSPE-PEG-Maleimide solution at a desired molar ratio (e.g., 1:10 antibody to lipid).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unconjugated antibody and DSPE-PEG-Maleimide by dialysis against PBS.
-
-
Incorporation into Liposomes (Post-Insertion Method):
-
The purified DSPE-PEG-S-antibody conjugate can be incorporated into pre-formed liposomes via the post-insertion method by incubating the liposomes with the conjugate at a temperature above the phase transition temperature of the liposome lipids.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on DSPE-PEG bioconjugation.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Biomolecule | Molar Ratio (Lipid:Biomolecule) | Solvent | pH | Temperature | Reaction Time | Conjugation Efficiency | Reference |
| P435 Peptide | 1:1.2 | Chloroform:DMSO (1:1) | N/A | Room Temp. | 48 hours | Up to 100% | [1] |
| Thiol-p53 Peptide | 3:1 | DMF:Phosphate Buffer (1:1) | 7.4 | Room Temp. | 1 hour | Not specified | [7] |
| Thiolated Transferrin | 10:1 | PBS | 7.0 | 4°C or Room Temp. | 2 hours to overnight | Not specified |
Table 2: Characterization of DSPE-PEG Conjugated Nanoparticles
| Nanoparticle System | Targeting Ligand | Final Size (nm) | Zeta Potential (mV) | Reference |
| Liposomes | Anti-EGFR Fab' | ~200 | Not specified | |
| Liposomes | Folate | Varies with ligand density | Not specified | [9] |
| Polymeric Nanoparticles | LyP-1 Peptide | 68 ± 6 | Negative | [1] |
Section 2: Other Bioconjugation Techniques
While maleimide-thiol chemistry is predominant, the thiol group of DSPE-PEG-SH can theoretically undergo other reactions.
Disulfide Bond Formation
DSPE-PEG-SH can react with another thiol-containing molecule (or a molecule activated with a leaving group like a pyridyl disulfide) to form a disulfide bond. This linkage is reversible in the presence of reducing agents like glutathione, which is abundant inside cells.[8]
Potential Reaction Scheme:
Caption: Formation of a disulfide bond.
Considerations:
-
Stability: Disulfide bonds are less stable in vivo compared to thioether bonds and can be cleaved in the bloodstream, leading to premature release of the targeting ligand.[8]
-
Application: This property can be exploited for stimuli-responsive systems where ligand detachment or drug release is desired in a reducing environment.
Conjugation to Gold Nanoparticles
The thiol group of DSPE-PEG-SH has a strong affinity for gold surfaces, allowing for the functionalization of gold nanoparticles (AuNPs).[10] This is useful for creating stable, biocompatible AuNPs for various biomedical applications.
Protocol 3: Functionalization of Gold Nanoparticles with DSPE-PEG-SH
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) suspension
-
DSPE-PEG-SH
-
Deionized water
Procedure:
-
Preparation of DSPE-PEG-SH Solution:
-
Dissolve DSPE-PEG-SH in deionized water to a desired concentration.
-
-
Functionalization Reaction:
-
Add an excess of the DSPE-PEG-SH solution to the citrate-capped AuNP suspension (e.g., >3 x 10^4 HS-PEGs per GNP).[11]
-
Stir the resulting suspension overnight at room temperature.
-
-
Purification:
-
Purify the functionalized AuNPs by repeated centrifugation and resuspension in deionized water to remove excess DSPE-PEG-SH and citrate. Perform this washing step multiple times (e.g., 6 times) for thorough purification.[11]
-
Workflow for Gold Nanoparticle Functionalization:
Caption: Workflow for AuNP functionalization with DSPE-PEG-SH.
Conclusion
DSPE-PEG-SH MW 2000 is a versatile and valuable tool for the development of targeted nanomedicines. The maleimide-thiol conjugation reaction is a robust and widely used method for attaching biomolecules to create stable, targeted drug delivery systems. The choice of bioconjugation chemistry should be guided by the specific application, considering factors such as required stability and the potential for stimuli-responsive behavior. The protocols and data provided in these application notes offer a comprehensive guide for researchers and drug development professionals working with DSPE-PEG-SH.
References
- 1. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 5. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 6. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. PEGylation of Goldbody: PEG-aided conformational engineering of peptides on gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
DSPE-PEG-SH for Stealth Liposome Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH) in the formulation of stealth liposomes. Stealth liposomes, characterized by their polyethylene glycol (PEG) surface coating, exhibit prolonged circulation times in vivo, a critical attribute for effective targeted drug delivery. The inclusion of a terminal thiol (-SH) group on the PEG chain of DSPE-PEG-SH offers a versatile platform for the covalent attachment of targeting ligands, enabling specific delivery of therapeutic payloads to target cells and tissues. These protocols will cover the preparation, characterization, and functionalization of DSPE-PEG-SH-containing liposomes.
Introduction
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents. However, conventional liposomes are rapidly cleared from circulation by the mononuclear phagocyte system (MPS). To overcome this limitation, "stealth" liposomes were developed by incorporating PEG-conjugated lipids, such as DSPE-PEG, into the liposomal membrane. The PEG layer creates a hydrophilic shield that sterically hinders the binding of opsonins, thereby evading recognition and uptake by phagocytic cells.[1][2]
DSPE-PEG-SH is a heterobifunctional lipid where the DSPE moiety anchors the molecule within the lipid bilayer, and the PEG chain provides the "stealth" characteristic. The terminal thiol group serves as a reactive handle for the conjugation of targeting moieties like antibodies, peptides, or aptamers, further enhancing the therapeutic efficacy by directing the liposomes to specific sites of action.
Key Applications
-
Prolonged Circulation Time: The PEGylation of liposomes with DSPE-PEG-SH significantly increases their blood circulation half-life.
-
Targeted Drug Delivery: The terminal thiol group allows for the covalent attachment of targeting ligands, enabling specific delivery to diseased cells or tissues.
-
Reduced Immunogenicity: The hydrophilic PEG coating reduces the immunogenicity and antigenicity of the liposomes.
-
Enhanced Drug Solubility: Liposomal encapsulation can improve the solubility and bioavailability of poorly soluble drugs.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-SH Stealth Liposomes by Thin-Film Hydration
This is a widely used method for the preparation of liposomes.[3][4][5]
Materials:
-
Main phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
DSPE-PEG-SH
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-SH in a desired molar ratio) and the hydrophobic drug, if applicable, in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
-
Agitate the flask by gentle rotation to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Pass the suspension through the extruder an odd number of times (e.g., 11-21 passes) to ensure homogeneity.[3]
-
-
Purification:
-
Remove unencapsulated drug and other impurities by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.
-
Protocol 2: Post-Insertion of DSPE-PEG-SH into Pre-formed Liposomes
The post-insertion technique is an alternative method where DSPE-PEG-SH is incorporated into already formed liposomes.[6][7] This method can be advantageous for optimizing the surface density of the PEG-SH groups.
Materials:
-
Pre-formed liposomes (prepared as in Protocol 1, without DSPE-PEG-SH)
-
DSPE-PEG-SH
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of DSPE-PEG-SH Micelles:
-
Dissolve DSPE-PEG-SH in the aqueous buffer to form a micellar solution.
-
-
Incubation:
-
Mix the pre-formed liposome suspension with the DSPE-PEG-SH micellar solution at a desired molar ratio.
-
Incubate the mixture at a temperature above the Tc of the liposome-forming lipids (e.g., 60°C) for a specific duration (e.g., 1 hour) with gentle stirring.
-
-
Purification:
-
Remove unincorporated DSPE-PEG-SH micelles by size exclusion chromatography or dialysis.
-
Characterization of DSPE-PEG-SH Liposomes
Thorough characterization is essential to ensure the quality and efficacy of the prepared liposomes.
Physicochemical Characterization
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm, PDI < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 mV to -30 mV |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Spherical vesicles |
| Encapsulation Efficiency (%EE) | Spectrophotometry or Chromatography | > 90% for some drugs[8] |
| Drug Loading (%DL) | Spectrophotometry or Chromatography | Varies with drug and formulation |
Protocol for Determining Encapsulation Efficiency (%EE):
-
Separate the unencapsulated drug from the liposomes using size exclusion chromatography or dialysis.[3]
-
Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
Quantitative Data Summary
The following tables summarize typical quantitative data for DSPE-PEG modified liposomes from various studies.
Table 1: Physicochemical Properties of DSPE-PEG Modified Liposomes
| Liposome Composition (Molar Ratio) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8) | ~120 | < 0.2 | - | [9] |
| DSPE-mPEG2000 | 9.6 ± 0.6 | - | -2.7 ± 1.1 | [10] |
| DSPE-PEG2000/Soluplus (1/1 w/w) | 50 - 150 | - | - | [11] |
| HSPC liposomes with PEG-DSPE | ~110 - 140 | < 0.2 | Near-zero to negative | [12] |
Table 2: Doxorubicin Encapsulation Efficiency in Liposomes
| Liposome Formulation | Encapsulation Efficiency (%) | Reference |
| Phosphatidylcholine, cholesterol, synthetic cardiolipin | > 90% | [8] |
| Soyalecithin, cholesterol, DSPE-MPEG2000 | Up to 96.45 ± 0.95 | |
| pH-sensitive liposomes with PEG-DSPE | 97.3 ± 1.4 | [13] |
Visualizations
Mechanism of Stealth Liposome Immune Evasion
The PEG layer on the surface of the liposome creates a hydration shell that sterically hinders the binding of opsonin proteins present in the bloodstream. This prevents the recognition and subsequent uptake of the liposomes by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen, leading to a prolonged circulation time.
Caption: Steric hindrance by the PEG layer on stealth liposomes prevents opsonization and subsequent uptake by macrophages.
Experimental Workflow for Stealth Liposome Preparation and Characterization
This workflow outlines the key steps involved in the creation and analysis of DSPE-PEG-SH functionalized stealth liposomes.
Caption: A typical workflow for the preparation and subsequent physicochemical characterization of stealth liposomes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Thiol-Reactive DSPE-PEG MW 2000: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the applications, experimental protocols, and key characterization data for thiol-reactive 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide). This versatile lipid conjugate is a cornerstone in the development of advanced drug delivery systems, enabling the targeted delivery of therapeutics through the strategic bioconjugation of various ligands.
Introduction to Thiol-Reactive DSPE-PEG2000
DSPE-PEG2000-Maleimide is a heterobifunctional lipid-polymer conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor, readily incorporating into the lipid bilayer of nanoparticles such as liposomes and micelles.[1][2] The polyethylene glycol (PEG) linker, with a molecular weight of 2000 Daltons, provides a hydrophilic "stealth" shield that reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the body.[2][3]
The key functionality lies in the terminal maleimide group, which reacts specifically with thiol (sulfhydryl) groups found in the cysteine residues of proteins and peptides.[2][4] This highly efficient and selective thiol-maleimide Michael addition reaction occurs under mild physiological conditions (typically pH 6.5-7.5), forming a stable covalent thioether bond.[5] This enables the surface functionalization of nanoparticles with targeting moieties like antibodies, peptides, and aptamers for precise delivery to disease sites.[2][4]
Key Applications and Quantitative Data
The primary application of DSPE-PEG2000-Maleimide is in the creation of targeted drug delivery vehicles for various therapeutic areas, most notably in cancer therapy.[4] By conjugating targeting ligands to the surface of drug-loaded nanoparticles, the therapeutic payload can be preferentially delivered to cancer cells that overexpress the corresponding receptors, enhancing efficacy and minimizing off-target toxicity.
Below is a summary of quantitative data from various studies utilizing DSPE-PEG2000-Maleimide in nanoparticle formulations.
| Formulation ID | Nanoparticle Type | Targeting Ligand | Drug/Payload | Particle Size (nm) | Zeta Potential (mV) | PDI | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| F1 | Liposome | RGD Peptide | siRNA | 129.7 ± 51 | 32 ± 1.3 | - | - | >96% | [6] |
| F2 | Micelle | CREKA Peptide | - | 7.9 | 36.3 | - | - | - | [7] |
| F3 | Micelle | Angiopep-2 | Isoliquiritigenin | 40.87 ± 4.82 | -34.23 ± 3.35 | 0.26 ± 0.01 | 7.63 ± 2.62% | 68.17 ± 6.23% | [8] |
| F4 | Liposome | Hemoglobin | Calcein | ~120 | - | - | - | - | [9] |
| F5 | Liposome | P435 HER2/neu peptide | - | 134.3 ± 1.7 | -20.3 ± 0.9 | 0.17 ± 0.01 | - | - | [5] |
| F6 | DSPE-PEG2000/Soluplus Nanoparticle | - | - | 116.6 | -13.7 | 0.112 | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of nanoparticles functionalized with DSPE-PEG2000-Maleimide.
Protocol 1: Preparation of Peptide-Targeted Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes with a surface-conjugated peptide for targeted drug delivery.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
DSPE-PEG2000-Maleimide
-
Chloroform
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Thiolated Targeting Peptide (e.g., RGD peptide)
-
Rotary evaporator
-
Liposome extruder and polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Maleimide in chloroform in a round-bottom flask at a desired molar ratio (e.g., DSPC:Chol:DSPE-PEG2000-Maleimide at 55:40:5).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer (PBS, pH 7.4) by vortexing or gentle shaking. The temperature should be kept above the phase transition temperature of the lipids (for DSPC, >55°C). This process forms multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Perform the extrusion at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times.
-
-
Peptide Conjugation:
-
Dissolve the thiolated peptide in a conjugation buffer (e.g., HEPES or PBS, pH 7.0-7.5).
-
Add the peptide solution to the liposome suspension at a specific molar ratio (e.g., 2:1 peptide to DSPE-PEG2000-Maleimide).[11]
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification:
-
Remove unconjugated peptide and other impurities by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated peptide using a suitable assay (e.g., HPLC or a colorimetric assay like the Ellman's test for free thiols).
-
If a drug is encapsulated, determine the encapsulation efficiency and drug loading capacity.
-
Protocol 2: Preparation of Peptide-Functionalized Micelles
This protocol outlines the formation of self-assembled micelles from a peptide-DSPE-PEG2000 conjugate.
Materials:
-
DSPE-PEG2000-Maleimide
-
Thiol-containing peptide
-
Organic solvent (e.g., Chloroform:DMSO 1:1 v/v)[5]
-
Reaction buffer (e.g., PBS, pH 7.2)
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Conjugation of Peptide to DSPE-PEG2000-Maleimide:
-
Dissolve DSPE-PEG2000-Maleimide and the thiol-containing peptide in the organic solvent at a specific molar ratio (e.g., 1:1.2 lipid to peptide).[5]
-
Allow the reaction to proceed for 24-48 hours at room temperature under an inert atmosphere (e.g., argon).[5]
-
Monitor the reaction completion by a suitable method like Thin Layer Chromatography (TLC).[5]
-
-
Micelle Formation (Self-Assembly):
-
Evaporate the organic solvent from the reaction mixture under vacuum to obtain a thin film of the peptide-DSPE-PEG2000 conjugate.
-
Hydrate the film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle agitation. The amphiphilic conjugates will self-assemble into micelles.
-
-
Purification:
-
Dialyze the micelle solution against the same buffer to remove any unreacted peptide and other small molecule impurities.
-
-
Characterization:
-
Characterize the micelles for their size, PDI, and zeta potential using DLS.
-
Visualize the morphology of the micelles using Transmission Electron Microscopy (TEM).
-
Determine the critical micelle concentration (CMC) to assess the stability of the micelles upon dilution.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes involved in the application of thiol-reactive DSPE-PEG2000.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. labinsights.nl [labinsights.nl]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. viterbik12.usc.edu [viterbik12.usc.edu]
- 8. Long-Circulation and Brain Targeted Isoliquiritigenin Micelle Nanoparticles: Formation, Characterization, Tissue Distribution, Pharmacokinetics and Effects for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: DSPE-PEG-SH MW 2000 in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) in cancer therapy research. This versatile phospholipid-PEG conjugate is a critical component in the development of advanced drug delivery systems, offering improved pharmacokinetics, enhanced tumor targeting, and the potential for combination therapies.
Core Applications in Oncology Research
DSPE-PEG-SH MW 2000 is an amphiphilic polymer that readily self-assembles in aqueous solutions to form the outer layer of various nanoparticle formulations, including liposomes and micelles.[1] The polyethylene glycol (PEG) chain provides a hydrophilic "stealth" shield, which reduces clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the nanoparticles in the bloodstream.[2] This extended circulation increases the likelihood of nanoparticle accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][3]
The terminal sulfhydryl (-SH) group is a key functional feature of DSPE-PEG-SH MW 2000, allowing for the covalent conjugation of targeting ligands such as antibodies, peptides, or small molecules via maleimide chemistry.[4][5] This active targeting strategy enhances the specific delivery of therapeutic payloads to cancer cells that overexpress corresponding receptors, leading to improved efficacy and reduced off-target toxicity.[2][3]
Key Advantages of DSPE-PEG-SH MW 2000 in Drug Delivery:
-
Prolonged Circulation: The PEGylated surface minimizes opsonization and clearance by the immune system.[6]
-
Passive Tumor Targeting: The nanoparticle size and prolonged circulation facilitate accumulation in tumor tissues via the EPR effect.[3]
-
Active Targeting: The terminal thiol group enables the attachment of targeting moieties for receptor-mediated uptake by cancer cells.[4][5]
-
Versatility: It can be incorporated into various nanoparticle formulations for the delivery of a wide range of therapeutic agents, including small molecule drugs, peptides, and nucleic acids.[1]
-
Biocompatibility and Biodegradability: DSPE-PEG conjugates are well-tolerated and can be safely metabolized and cleared from the body.[6]
Quantitative Data Summary
The following tables summarize key physicochemical and biological parameters of DSPE-PEG-based nanoparticles from various studies in cancer therapy research.
Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles
| Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| DSPE-PEG2000 Polymeric Liposomes | Quercetin & TMZ | ~120 | < 0.2 | Positive | Not Reported | Not Reported | [7] |
| Folate-Targeted DSPE-PEG Micelles | Doxorubicin | 15-25 | 0.15-0.25 | -5 to -15 | 5-10 | > 90 | [2] |
| HER2-Targeted DSPE-PEG Liposomes | Paclitaxel | 100-150 | < 0.15 | -10 to -20 | 2-5 | > 85 | [2] |
| DSPE-PEG2000-DTPA Polymeric Micelles | 99mTc (imaging) | ~10 | Not Reported | -2.7 ± 1.1 | Not Applicable | High | [8] |
| DSPE-PEG2000-Methotrexate Nanoparticles | Phenobarbital | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
Table 2: In Vitro Cytotoxicity of DSPE-PEG Nanoparticles
| Formulation | Cell Line | IC50 (µM) - Targeted | IC50 (µM) - Non-Targeted | IC50 (µM) - Free Drug | Reference |
| Folate-Targeted DSPE-PEG Micelles (Dox) | HeLa (FR+) | 0.8 | 2.5 | 5.0 | [2] |
| Folate-Targeted DSPE-PEG Micelles (Dox) | A549 (FR-) | 3.2 | 3.5 | 4.8 | [2] |
| HER2-Targeted DSPE-PEG Liposomes (PTX) | SK-BR-3 (HER2+) | 0.05 | 0.5 | 1.2 | [2] |
| HER2-Targeted DSPE-PEG Liposomes (PTX) | MDA-MB-231 (HER2-) | 0.8 | 0.9 | 1.1 | [2] |
Table 3: In Vivo Antitumor Efficacy of DSPE-PEG Nanoparticles
| Formulation | Animal Model | Tumor Volume Reduction (%) - Targeted | Tumor Volume Reduction (%) - Non-Targeted | Tumor Volume Reduction (%) - Free Drug | Reference |
| Folate-Targeted DSPE-PEG Micelles (Doxorubicin) | Nude mice (HeLa) | 85 | 60 | 40 | [2] |
| HER2-Targeted DSPE-PEG Liposomes (Paclitaxel) | Nude mice (SK-BR-3) | 90 | 55 | 35 | [2] |
| APTEDB-PEG2000/PEG1000 Liposomes (Doxorubicin) | U87MG xenograft | High | Moderate | Low | [10] |
Experimental Protocols
Protocol 1: Formulation of DSPE-PEG-SH Coated Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating a hydrophobic drug, with a surface coating of DSPE-PEG-SH for future conjugation.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
DSPE-PEG-SH MW 2000
-
Hydrophobic drug (e.g., Doxorubicin)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG-SH (e.g., in a 55:40:5 molar ratio) and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Dry the film further under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading content using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Protocol 2: Conjugation of a Targeting Peptide to DSPE-PEG-SH Liposomes
This protocol outlines the coupling of a maleimide-functionalized peptide to the surface of DSPE-PEG-SH coated liposomes.
Materials:
-
DSPE-PEG-SH coated liposomes (from Protocol 1)
-
Maleimide-functionalized targeting peptide (e.g., cRGD)
-
Reaction buffer (e.g., HEPES buffer, pH 7.0)
-
Sephadex G-25 column for purification
Procedure:
-
Reaction Setup:
-
Disperse the DSPE-PEG-SH liposomes in the reaction buffer.
-
Dissolve the maleimide-functionalized peptide in the same buffer.
-
Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 1:1 SH to maleimide).
-
-
Conjugation Reaction:
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The thiol group on the liposome surface will react with the maleimide group on the peptide to form a stable thioether bond.
-
-
Purification:
-
Remove the unreacted peptide by passing the reaction mixture through a Sephadex G-25 column, eluting with PBS. The larger liposomes will elute in the void volume, while the smaller, unconjugated peptide will be retained.
-
-
Characterization:
-
Confirm the successful conjugation of the peptide by a suitable method, such as HPLC, mass spectrometry, or a functional assay (e.g., cell binding).
-
Re-characterize the particle size, PDI, and zeta potential of the conjugated liposomes.
-
Visualizations
Caption: Workflow for formulation and evaluation of targeted nanoparticles.
Caption: Enhanced Permeability and Retention (EPR) effect in tumors.
Caption: General signaling pathway for targeted drug delivery and action.
References
- 1. dspe-peg(2000) — TargetMol Chemicals [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSPE-PEG2000-methotrexate nanoparticles encapsulating phenobarbital sodium kill cancer cells by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
Troubleshooting & Optimization
Technical Support Center: DSPE-PEG-SH MW 2000 Conjugation
Welcome to the technical support center for DSPE-PEG-SH MW 2000 conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating DSPE-PEG-SH to a maleimide-functionalized molecule?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions such as hydrolysis of the maleimide group, which becomes more significant at alkaline pH.[1][3]
Q2: I am observing low conjugation efficiency. What are the potential causes and solutions?
A2: Low conjugation efficiency can stem from several factors:
-
Oxidation of the Thiol Group: The sulfhydryl (-SH) group on DSPE-PEG-SH can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1] To address this, consider reducing the disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] It is also recommended to use degassed buffers to minimize oxidation.[1]
-
Hydrolysis of the Maleimide Group: The maleimide group on your target molecule is susceptible to hydrolysis, especially at pH values above 7.5.[3] It is crucial to maintain the reaction pH within the recommended range of 6.5-7.5.[1]
-
Incorrect Stoichiometry: The molar ratio of DSPE-PEG-SH to the maleimide-containing molecule is critical. An excess of the maleimide-functionalized molecule is often recommended to ensure complete reaction of the DSPE-PEG-SH. A starting point for optimization is a 1.25:1 to 5:1 molar ratio of maleimide to thiol.[4]
Q3: My DSPE-PEG-SH conjugate appears to be aggregating. How can I prevent this?
A3: Aggregation of liposomes or nanoparticles after conjugation can occur due to insufficient surface charge or inadequate PEGylation. Ensure that the zeta potential of your formulation is sufficient to induce electrostatic repulsion (typically > ±20 mV). If using DSPE-PEG for steric hindrance, a molar percentage of 5-10 mol% in your lipid formulation is a common starting point to prevent aggregation.[1]
Q4: How should I store DSPE-PEG-SH to maintain its reactivity?
A4: DSPE-PEG-SH should be stored at -20°C in a dry, dark environment to prevent degradation and oxidation.[5][6][7] Avoid repeated freeze-thaw cycles. For short-term storage of aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) at 4°C.[1]
Q5: What are the best methods to purify the final DSPE-PEG-SH conjugate?
A5: The choice of purification method depends on the properties of your conjugate. Common techniques include:
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger conjugate from smaller, unreacted molecules.
-
Dialysis: Useful for removing small molecule impurities from larger protein or nanoparticle conjugates.[8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for high-resolution purification.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Oxidation of thiol groups on DSPE-PEG-SH. | Pretreat DSPE-PEG-SH with a reducing agent like TCEP. Use degassed buffers containing a chelating agent such as EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[1] |
| Hydrolysis of the maleimide group on the binding partner. | Maintain the reaction pH between 6.5 and 7.5. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add to the aqueous reaction buffer immediately before conjugation.[1] | |
| Suboptimal molar ratio of reactants. | Optimize the molar ratio of maleimide to thiol. A 10- to 20-fold molar excess of the maleimide-containing molecule is often recommended as a starting point.[11] | |
| Product Instability/Reversibility | Retro-Michael reaction leading to cleavage of the thioether bond. | While the thioether bond is generally stable, certain conditions can promote its reversal. Ensure complete reaction and consider strategies to stabilize the conjugate, such as modifying the maleimide structure if possible.[12] |
| Side Reactions | Reaction of maleimide with other nucleophiles (e.g., amines). | Maintain the reaction pH below 7.5 to ensure high selectivity for thiols over amines.[2] |
| Thiazine formation with N-terminal cysteine peptides. | If conjugating to an N-terminal cysteine, consider acetylating the N-terminus or performing the conjugation at a more acidic pH (around 5) to prevent this side reaction.[13] | |
| Difficulty in Purification | Similar properties of the conjugate and unreacted starting materials. | Optimize the purification method. For example, in RP-HPLC, adjust the gradient and mobile phase composition to improve separation. Consider using a different chromatography technique like ion exchange if there is a sufficient charge difference. |
| Hydrolysis of DSPE Ester Bonds | Exposure to acidic or basic conditions during purification. | Avoid prolonged exposure to pH outside the 6.5-7.5 range, especially at elevated temperatures, during purification steps like HPLC.[9][10] |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Peptide to DSPE-PEG-Maleimide
This protocol describes the conjugation of a peptide with a free cysteine to DSPE-PEG-Maleimide.
Materials:
-
DSPE-PEG2000-Maleimide
-
Thiol-containing peptide
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Phosphate Buffer, pH 7.4
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Dissolve DSPE-PEG-Maleimide and the thiol-peptide separately in DMF to prepare stock solutions (e.g., 37.5 mM and 50 mM, respectively).[9][10]
-
Dilute the peptide stock solution in 0.1 M sodium phosphate buffer (pH 7.4).
-
Add the DSPE-PEG-Maleimide solution to the diluted peptide solution to achieve the desired molar ratio (e.g., 3:1 DSPE-PEG-Maleimide to peptide).[9][10] The final reaction mixture can be a 1:1 ratio of DMF to the phosphate buffer.[9][10]
-
Allow the reaction to proceed for 1-2 hours at room temperature.[9][10]
-
Monitor the reaction progress and purify the conjugate using RP-HPLC.[9][10]
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol is for determining the concentration of free sulfhydryl groups in a sample.
Materials:
-
Ellman's Reagent (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Cysteine or another thiol standard
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard like cysteine.
-
Prepare a solution of your sample in the phosphate buffer.
-
Add Ellman's reagent to your sample and standards.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in your sample by comparing its absorbance to the standard curve.[1]
Visualizations
Caption: A general workflow for DSPE-PEG-SH conjugation.
Caption: A troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. encapsula.com [encapsula.com]
- 4. researchgate.net [researchgate.net]
- 5. DSPE-PEG-SH Manufacturer | Sinopeg.com [sinopeg.com]
- 6. chemscene.com [chemscene.com]
- 7. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 8. Synthesis of DSPE-PEG-GSH and DSPE-PEG-Tf [bio-protocol.org]
- 9. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
DSPE-PEG-SH Liposome Stability: A Technical Support Center
Welcome to the Technical Support Center for DSPE-PEG-SH liposome stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the formulation and handling of DSPE-PEG-SH liposomes.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments.
Problem 1: My DSPE-PEG-SH liposomes are aggregating.
Liposome aggregation is a common issue that can affect the quality and efficacy of your formulation. It is characterized by an increase in particle size and polydispersity index (PDI) over time.
Table 1: Troubleshooting Liposome Aggregation
| Potential Cause | Recommended Solution & Rationale | Key Parameters to Monitor |
| Insufficient Steric Hindrance | Increase the molar percentage of DSPE-PEG-SH in your formulation. A common starting point is 5 mol%, but this may need to be optimized.[1] The polyethylene glycol (PEG) chains provide a hydrophilic shield that sterically hinders liposomes from approaching each other. | Particle Size, Polydispersity Index (PDI) |
| Low Surface Charge | Ensure the zeta potential of your liposomes is sufficiently high (typically > ±20 mV) to induce electrostatic repulsion.[1][2] If the zeta potential is low, consider incorporating a small percentage of a charged lipid (e.g., DOTAP for positive charge, DPPG for negative charge). | Zeta Potential |
| Presence of Divalent Cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) can neutralize the surface charge of liposomes, leading to aggregation.[1] If your buffer contains these ions, consider using a chelating agent like EDTA or switching to a buffer without divalent cations. | Particle Size, PDI |
| High Liposome Concentration | Highly concentrated liposome suspensions are more prone to aggregation due to increased particle-particle interactions.[1] Try diluting your sample before storage or for analysis. | Particle Size, PDI |
| Improper Storage Temperature | Storing liposomes near their phase transition temperature (Tm) can lead to instability and aggregation. Ensure storage is well below the Tm of your lipid mixture, typically at 4°C.[1] | Particle Size, PDI, Drug Leakage |
| Oxidation of Thiol Groups | The sulfhydryl (-SH) group on DSPE-PEG-SH is susceptible to oxidation, which can lead to the formation of disulfide bridges between liposomes, causing aggregation. Prepare and store liposomes in deoxygenated buffers and consider adding an antioxidant like EDTA. | Free Thiol Content (Ellman's Assay) |
Problem 2: My encapsulated drug is leaking from the liposomes.
Premature drug leakage can significantly reduce the therapeutic efficacy of your liposomal formulation.
Table 2: Troubleshooting Drug Leakage
| Potential Cause | Recommended Solution & Rationale | Key Parameters to Monitor |
| High Membrane Fluidity | Incorporate cholesterol into your liposome formulation (typically 30-50 mol%).[3][4][5] Cholesterol modulates membrane fluidity, making the lipid bilayer more rigid and less permeable to the encapsulated drug. | Drug Encapsulation Efficiency, Drug Leakage Rate |
| Incompatible pH or Temperature | The stability of the lipid bilayer and the encapsulated drug can be sensitive to pH and temperature.[6][7] Optimize the pH of your storage buffer and store liposomes at an appropriate temperature (usually 4°C) to minimize leakage. | Drug Leakage Rate, Particle Size |
| Ester Hydrolysis of DSPE | The ester bonds in the DSPE lipid can undergo hydrolysis, especially at non-neutral pH, leading to liposome destabilization and drug leakage. Maintain a neutral pH (around 6.5-7.4) during preparation and storage. | Lipid Integrity (e.g., by chromatography) |
| High Drug-to-Lipid Ratio | An excessively high drug-to-lipid ratio can disrupt the integrity of the lipid bilayer, leading to increased leakage. Optimize the drug loading to ensure it doesn't compromise membrane stability. | Drug Encapsulation Efficiency, Drug Leakage Rate |
Frequently Asked Questions (FAQs)
Q1: What is the role of DSPE-PEG-SH in liposome formulations?
DSPE-PEG-SH is a phospholipid-polyethylene glycol conjugate with a reactive thiol (-SH) group at the end of the PEG chain. It serves three primary functions in a liposome formulation:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid has a high phase transition temperature, which contributes to the formation of a rigid and stable lipid bilayer at physiological temperatures, minimizing drug leakage.
-
PEG (Polyethylene Glycol): The PEG chain creates a hydrophilic layer on the surface of the liposome, providing steric hindrance that prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time.[1]
-
-SH (Thiol Group): The terminal thiol group allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, to the liposome surface for targeted drug delivery.[8][9]
Q2: How does the molar percentage of DSPE-PEG-SH affect liposome stability?
The molar percentage of DSPE-PEG-SH is a critical parameter influencing liposome stability.
-
Low concentrations (< 5 mol%): May not provide sufficient steric hindrance to prevent aggregation.
-
Optimal concentrations (5-10 mol%): Generally provide good steric stabilization and prolong circulation time.[1]
-
High concentrations (> 10 mol%): Can lead to the formation of micelles instead of liposomes and may in some cases decrease stability.
Table 3: Effect of DSPE-PEG Molar Ratio on Liposome Stability
| DSPE-PEG (mol%) | Effect on Stability | Reference |
| 0 | Prone to aggregation, especially in the presence of divalent cations. | [10],[3] |
| 5 | Significant improvement in stability and prevention of aggregation. | [10],[3],[1] |
| 20 | Further enhanced stability, particularly in high ionic strength solutions. | [10],[3] |
Q3: What are the ideal storage conditions for DSPE-PEG-SH liposomes?
For long-term stability, DSPE-PEG-SH liposome formulations should typically be stored at 4°C in a deoxygenated buffer at a neutral pH (6.5-7.4).[1] It is also crucial to protect the liposomes from light to prevent lipid peroxidation. Freezing at -20°C or lower can be an option, but it may require the use of cryoprotectants to prevent damage to the liposomes during freeze-thaw cycles.
Q4: How can I prevent the oxidation of the thiol (-SH) group?
The thiol group is susceptible to oxidation, which can prevent its conjugation to targeting ligands and may lead to liposome aggregation. To minimize oxidation:
-
Use Deoxygenated Buffers: Prepare all buffers by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work in an Inert Atmosphere: Whenever possible, handle the liposome suspension in a glove box or under a stream of inert gas.
-
Add Chelating Agents: Traces of metal ions can catalyze thiol oxidation. Including a chelating agent like EDTA (Ethylenediaminetetraacetic acid) in your buffers can help prevent this.
-
Store Properly: Store the liposomes at 4°C and protected from light.
Q5: How do I measure the stability of my DSPE-PEG-SH liposomes?
Several techniques can be used to assess the physical and chemical stability of your liposomes:
-
Dynamic Light Scattering (DLS): To measure the average particle size and polydispersity index (PDI). An increase in size and PDI over time indicates aggregation.
-
Zeta Potential Measurement: To determine the surface charge of the liposomes. A zeta potential of greater than ±20 mV generally indicates good colloidal stability.[1][2]
-
Drug Leakage Assay: To quantify the amount of encapsulated drug that has leaked out of the liposomes over time. This is often done using a fluorescence-based assay.
-
Ellman's Assay: To quantify the number of free, reactive thiol groups on the liposome surface. A decrease in free thiols over time can indicate oxidation.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Size and PDI Analysis
This protocol outlines the general steps for measuring the size and polydispersity index (PDI) of your liposome suspension.
-
Sample Preparation:
-
Dilute the liposome suspension with an appropriate filtered buffer (e.g., PBS) to a suitable concentration for DLS measurement (typically in the range of 0.1-1 mg/mL lipid concentration).[11]
-
Gently mix the diluted sample by pipetting up and down. Avoid vigorous vortexing, which can disrupt the liposomes.
-
Transfer the diluted sample to a clean, dust-free DLS cuvette.[10][12]
-
-
Instrument Setup:
-
Set the measurement temperature, typically to 25°C.
-
Allow the sample to equilibrate to the set temperature for at least 5-10 minutes before measurement.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Analyze the correlation function to obtain the intensity-weighted size distribution, z-average diameter, and PDI.
-
Protocol 2: Calcein Leakage Assay for Drug Release Measurement
This fluorescence-based assay is commonly used to assess the integrity of the liposome membrane and quantify drug leakage.
-
Liposome Preparation:
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes in the desired buffer (e.g., PBS at different pH values or temperatures).
-
Monitor the fluorescence intensity over time using a fluorometer (Excitation: ~495 nm, Emission: ~515 nm).[14]
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and release all encapsulated calcein. This will give you the 100% leakage fluorescence value.
-
-
Data Analysis:
-
Calculate the percentage of leakage at each time point using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 Where:
-
Ft is the fluorescence at time t.
-
F0 is the initial fluorescence at time 0.
-
Fmax is the maximum fluorescence after adding detergent.
-
-
Protocol 3: Ellman's Assay for Quantification of Free Thiol Groups
This colorimetric assay is used to determine the concentration of free sulfhydryl groups on the surface of your DSPE-PEG-SH liposomes.
-
Reagent Preparation:
-
Assay Procedure:
-
Add your DSPE-PEG-SH liposome sample to the reaction buffer.
-
Add the Ellman's reagent solution and mix well.
-
Incubate at room temperature for 15 minutes.[15]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.[15]
-
Determine the concentration of free thiols in your sample by comparing the absorbance to the standard curve.
-
Visualizations
Caption: Key factors influencing the stability of DSPE-PEG-SH liposomes.
Caption: Experimental workflow for the comprehensive stability assessment of DSPE-PEG-SH liposomes.
Caption: Schematic of the thiol-maleimide coupling reaction for conjugating ligands to DSPE-PEG-SH liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-sensitive, serum-stable and long-circulating liposomes as a new drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 10. ableweb.org [ableweb.org]
- 11. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 12. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dysart.co.nz [dysart.co.nz]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: DSPE-PEG-SH Aggregation Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with DSPE-PEG-SH.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-SH and why is it prone to aggregation?
DSPE-PEG-SH is a phospholipid-polymer conjugate consisting of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive thiol (-SH) group. This amphiphilic structure allows it to self-assemble into micelles or liposomes in aqueous solutions, which are beneficial for drug delivery applications.[1][2][3][4][5] However, the stability of these assemblies can be compromised, leading to aggregation. The primary causes of aggregation include:
-
Hydrophobic Interactions: Improper hydration or high concentrations can lead to the association of the hydrophobic DSPE regions between micelles.
-
Disulfide Bond Formation: The terminal thiol groups are susceptible to oxidation, forming disulfide bonds (-S-S-) that can crosslink micelles and liposomes.[6]
-
Environmental Factors: pH, ionic strength, and temperature can all influence the stability of the PEGylated lipid assemblies.[7][8]
Q2: What are the ideal storage conditions for DSPE-PEG-SH to minimize aggregation?
To maintain the stability of DSPE-PEG-SH and prevent premature aggregation, it is crucial to store it under appropriate conditions. The recommended storage is at -20°C in a dry, dark environment .[9] Exposure to light and moisture should be minimized. For solutions, it is advisable to use them freshly prepared or store them at 2-8°C for short periods, protected from light.
Q3: How can I visually identify aggregation in my DSPE-PEG-SH formulation?
A well-dispersed DSPE-PEG-SH formulation should appear as a clear, transparent solution. Signs of aggregation include:
-
Turbidity or Cloudiness: The solution appears hazy or milky.[7]
-
Precipitation: Visible particles or sediment are present in the solution.[7]
-
Increased Viscosity: The solution becomes noticeably thicker or more viscous.
Any of these visual cues suggest that aggregation has occurred and further characterization is necessary.
Troubleshooting Guides
Issue 1: Visible Aggregation During Formulation
Symptoms: The DSPE-PEG-SH solution becomes cloudy or forms precipitates immediately after hydration or during the formulation process.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Improper Hydration Technique | Ensure the hydration buffer is added to the thin film of DSPE-PEG-SH and the mixture is gently agitated above the lipid's phase transition temperature (approx. 74°C for DSPE).[10] | Protocol 1: Thin-Film Hydration. 1. Dissolve DSPE-PEG-SH in a suitable organic solvent (e.g., chloroform/methanol). 2. Create a thin film by evaporating the solvent under vacuum using a rotary evaporator. 3. Dry the film under high vacuum for at least 2 hours to remove residual solvent. 4. Hydrate the film with the desired aqueous buffer pre-heated to >74°C. 5. Gently agitate the solution until the lipid film is fully dispersed.[7][11] |
| High Concentration | The concentration of DSPE-PEG-SH may be above its critical micelle concentration (CMC) and solubility limit in the chosen buffer. Try diluting the formulation. | Start with a lower concentration of DSPE-PEG-SH and gradually increase it while monitoring for any signs of aggregation. |
| Inappropriate Buffer pH | The pH of the buffer can affect the stability of the PEGylated lipid. A neutral pH of around 7.4 is generally recommended.[12] | Prepare formulations in a range of buffers with different pH values (e.g., pH 6.5, 7.4, 8.0) and visually inspect for aggregation. Characterize the most stable formulation using Dynamic Light Scattering (DLS). |
| High Ionic Strength | High salt concentrations can disrupt the hydration of the PEG chains, leading to aggregation. | Prepare formulations in buffers with varying ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl) and assess stability.[13] |
Troubleshooting Workflow for Formulation Aggregation
Caption: Troubleshooting workflow for aggregation during formulation.
Issue 2: Aggregation Detected by Characterization Techniques
Symptoms: Dynamic Light Scattering (DLS) data shows a large hydrodynamic radius (Rh), a high polydispersity index (PDI > 0.3), or multiple peaks. Transmission Electron Microscopy (TEM) images reveal large, irregular structures instead of uniform micelles or liposomes.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Oxidation and Disulfide Bond Formation | The thiol groups on DSPE-PEG-SH are prone to oxidation, leading to disulfide bond formation and cross-linking of particles. Prepare solutions in deoxygenated buffers and consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a low concentration (e.g., 1-5 mM).[6] | Protocol 2: Thiol Quantification (Ellman's Assay). 1. Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine). 2. Add Ellman's reagent (DTNB) to your DSPE-PEG-SH sample. 3. Measure the absorbance at 412 nm after 15 minutes. 4. Quantify the free thiol concentration using the standard curve. A decrease in free thiols over time indicates oxidation.[14][15][16] |
| Suboptimal Formulation Parameters | Revisit the formulation parameters as described in Issue 1 (hydration, concentration, pH, ionic strength). | Perform a systematic optimization of formulation parameters and characterize each batch using DLS to identify the optimal conditions. |
| Lyophilization-Induced Aggregation | The freezing and drying process during lyophilization can cause aggregation. The use of a cryoprotectant is recommended. | Protocol 3: Lyophilization with Cryoprotectant. 1. Add a cryoprotectant (e.g., sucrose or trehalose at 5-10% w/v) to the DSPE-PEG-SH formulation. 2. Freeze the sample, for example, by snap-freezing in liquid nitrogen. 3. Lyophilize the sample until all the solvent is removed. 4. Reconstitute the lyophilized powder in the desired buffer and characterize by DLS. |
Logical Relationship of Aggregation Factors
Caption: Factors contributing to DSPE-PEG-SH aggregation.
Experimental Protocols
Protocol 4: Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the DSPE-PEG-SH formulation in the same buffer used for preparation to a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Instrument Setup: Set the measurement temperature to 25°C. Allow the instrument to equilibrate for at least 5 minutes.
-
Data Acquisition: Perform at least three replicate measurements for each sample.
-
Data Interpretation:
-
Z-average Diameter (Rh): For well-formed DSPE-PEG-SH micelles, the Rh is typically in the range of 10-30 nm. A significantly larger Rh suggests aggregation.
-
Polydispersity Index (PDI): A PDI value below 0.3 indicates a monodisperse population of particles. A PDI above 0.3 suggests a broad size distribution or the presence of aggregates.[7]
-
Size Distribution Plot: A single, narrow peak is indicative of a stable, monodisperse formulation. The presence of multiple peaks or a very broad peak points towards aggregation.
-
Protocol 5: Characterization by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
System Preparation: Equilibrate the SEC-MALS system with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Prepare the DSPE-PEG-SH sample at a known concentration (e.g., 1-5 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Data Acquisition: Inject the sample onto the SEC column. The MALS and refractive index (RI) detectors will collect data as the sample elutes.
-
Data Analysis:
-
Molar Mass: The MALS detector will determine the absolute molar mass of the eluting species. A stable micellar formulation will show a peak corresponding to the expected molar mass of the micelles. The appearance of high molar mass species indicates aggregation.
-
Elution Profile: Aggregates will elute earlier than well-formed micelles. Multiple peaks or a broad, fronting peak can signify aggregation.
-
Protocol 6: Visualization by Transmission Electron Microscopy (TEM)
-
Grid Preparation: Place a drop of the DSPE-PEG-SH suspension (at an appropriate dilution) onto a carbon-coated TEM grid for 1-2 minutes.
-
Negative Staining: Remove the excess sample with filter paper. Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) for 30-60 seconds.
-
Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope. Well-formed micelles will appear as small, discrete, and relatively uniform spherical structures. Aggregates will be visible as large, irregular, and clumped structures.[1][2][17]
Quantitative Data Summary
| Parameter | Optimal Range | Indication of Aggregation | Reference |
| DLS: Z-average Diameter | 10 - 30 nm | > 50 nm | [10] |
| DLS: Polydispersity Index (PDI) | < 0.3 | > 0.3 | [7] |
| Buffer pH | 7.0 - 7.5 | < 6.5 or > 8.0 | [12] |
| Ionic Strength (NaCl) | < 150 mM | > 150 mM | [13] |
| Storage Temperature | -20°C (solid), 2-8°C (solution, short-term) | Room temperature or repeated freeze-thaw cycles | [9] |
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Experimental conditions may need to be optimized for specific applications and formulations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 4. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 5. DSPE-PEG-SH [nanosoftpolymers.com]
- 6. Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to overcome the challenges in clinical use of DSPE - PEG2000? - Blog [shochem.com]
- 10. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scitechnol.com [scitechnol.com]
- 16. broadpharm.com [broadpharm.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing DSPE-PEG-SH Formulations
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of DSPE-PEG-SH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)]) in various nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DSPE-PEG-SH in nanoparticle formulations?
DSPE-PEG-SH serves a dual purpose in nanoparticle formulations. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, embedding itself within the lipid bilayer of liposomes or the surface of other nanoparticles. The PEG (polyethylene glycol) chain provides a hydrophilic "stealth" layer that can help reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the body. The terminal thiol group (-SH) is a reactive functional group used for covalently conjugating targeting ligands, such as antibodies or peptides, to the nanoparticle surface.
Q2: How does the concentration of DSPE-PEG-SH affect nanoparticle stability?
The concentration of DSPE-PEG-SH can significantly impact the physicochemical properties and stability of nanoparticles. An optimal concentration can lead to stable, well-dispersed nanoparticles. However, excessive concentrations might lead to micelle formation or destabilize the lipid bilayer, potentially causing aggregation or leakage of encapsulated drugs. Conversely, insufficient concentration may result in inadequate PEGylation, leading to poor stability in biological fluids and rapid clearance.
Q3: What factors should be considered when choosing the PEG chain length of DSPE-PEG-SH?
The choice of PEG chain length (e.g., PEG2000, PEG3400, PEG5000) is a critical parameter. Longer PEG chains generally provide a thicker protective layer, which can enhance circulation time. However, very long chains might hinder the interaction of targeting ligands with their receptors, a phenomenon known as the "PEG dilemma". The optimal length often depends on the size of the nanoparticle, the type of targeting ligand, and the intended application.
Q4: How can I prevent the oxidation of the thiol (-SH) group?
The thiol group is susceptible to oxidation, which can form disulfide bonds and prevent efficient conjugation. To minimize oxidation, it is recommended to handle DSPE-PEG-SH under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Using deoxygenated buffers and including a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during storage and conjugation can also be beneficial, though any reducing agent will need to be removed before the final formulation step.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of DSPE-PEG-SH concentration in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low Ligand Conjugation Efficiency | 1. Oxidation of Thiol Groups: The reactive -SH groups may have oxidized, preventing conjugation. 2. Steric Hindrance: The PEG chains may be too dense or too long, blocking access to the thiol groups. 3. Incorrect Reaction pH: The pH of the conjugation buffer may not be optimal for the reaction between the thiol and the ligand's reactive group (e.g., maleimide). | 1. Use Reducing Agents: Prepare fresh solutions of DSPE-PEG-SH and use deoxygenated buffers. Consider a pre-reduction step with an agent like TCEP. 2. Optimize DSPE-PEG-SH Concentration: Systematically vary the molar ratio of DSPE-PEG-SH in your formulation. Test different PEG chain lengths. 3. Adjust Buffer pH: For maleimide-thiol chemistry, a pH range of 6.5-7.5 is generally optimal. Ensure your buffer is within this range. |
| Nanoparticle Aggregation After Ligand Conjugation | 1. Loss of Colloidal Stability: The conjugation process or subsequent purification steps may have altered the surface charge, leading to aggregation. 2. Cross-linking: If the targeting ligand has multiple reactive sites, it could be cross-linking nanoparticles. 3. High DSPE-PEG-SH Concentration: Excessive PEG density can sometimes lead to inter-particle interactions. | 1. Check Zeta Potential: Measure the zeta potential before and after conjugation to assess changes in surface charge. Adjust buffer ionic strength if necessary. 2. Control Ligand-to-Particle Ratio: Optimize the molar ratio of the targeting ligand to the nanoparticles to minimize cross-linking. 3. Titrate DSPE-PEG-SH: Reduce the molar percentage of DSPE-PEG-SH in the formulation. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Raw Materials: The quality of DSPE-PEG-SH or other lipids may vary between lots. 2. Inconsistent Experimental Conditions: Minor variations in temperature, pH, or mixing speed can affect nanoparticle formation. 3. Inaccurate Quantification: The method used to determine the final DSPE-PEG-SH concentration may not be precise. | 1. Quality Control of Materials: Source high-quality lipids from a reputable supplier. Perform quality checks on new batches. 2. Standardize Protocols: Maintain strict control over all experimental parameters. Use a well-defined and documented standard operating procedure (SOP). 3. Use Validated Assays: Employ robust analytical methods, such as HPLC with a suitable detector, to accurately quantify lipid concentrations. |
Experimental Protocol: Optimization of DSPE-PEG-SH Concentration in Liposomes
This protocol outlines a general method for systematically varying the concentration of DSPE-PEG-SH to find the optimal formulation.
1. Materials and Reagents:
-
Primary structural lipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG-SH (with desired PEG length)
-
Drug to be encapsulated
-
Hydration buffer (e.g., PBS, HBS)
-
Organic solvent (e.g., chloroform, ethanol)
2. Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve the lipids (DSPC, cholesterol, and varying molar percentages of DSPE-PEG-SH) in an organic solvent in a round-bottom flask.
-
Create a series of formulations with DSPE-PEG-SH concentrations ranging from 0.5% to 10% of the total lipid molarity.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the drug-containing aqueous buffer by vortexing or gentle agitation above the lipid transition temperature.
3. Size Reduction:
-
To achieve a uniform size distribution, subject the hydrated liposome suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
4. Purification:
-
Remove the unencapsulated drug and non-incorporated lipids using a method such as size exclusion chromatography (SEC) or dialysis.
5. Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Quantify the amount of encapsulated drug using techniques like UV-Vis spectroscopy or HPLC after lysing the liposomes.
-
Ligand Conjugation (if applicable): After conjugation, assess the efficiency using methods like SDS-PAGE or specific binding assays.
6. Data Analysis:
-
Compare the results from the different formulations to determine the optimal DSPE-PEG-SH concentration that provides the desired particle size, high encapsulation efficiency, and good stability.
Visualizations
Caption: Workflow for optimizing DSPE-PEG-SH concentration.
Caption: Impact of DSPE-PEG-SH concentration on formulation.
Technical Support Center: DSPE-PEG-SH Thiol Group Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the oxidation of the thiol group on DSPE-PEG-SH.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the oxidation of the DSPE-PEG-SH thiol group?
The thiol group (-SH) is the reactive moiety of DSPE-PEG-SH, crucial for its conjugation to other molecules, such as maleimide-functionalized proteins, peptides, or nanoparticles. Oxidation of the thiol group leads to the formation of a disulfide bond (R-S-S-R), rendering the DSPE-PEG-SH incapable of participating in the desired conjugation reaction. This can result in significantly lower conjugation efficiency, failed experiments, and unreliable product performance.
Q2: What are the primary factors that contribute to thiol oxidation?
Several factors can promote the oxidation of the free thiol group on DSPE-PEG-SH:
-
Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent. Handling DSPE-PEG-SH in solutions exposed to air increases the risk of oxidation.
-
pH of the Solution: Thiol oxidation is more rapid at neutral to alkaline pH (pH > 7). This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).
-
Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols. These ions can be present as contaminants in buffers and reagents.
-
Repeated Freeze-Thaw Cycles: Subjecting DSPE-PEG-SH solutions to multiple freeze-thaw cycles can increase exposure to oxygen and accelerate oxidation.
Q3: How should I properly store and handle DSPE-PEG-SH to minimize oxidation?
Proper storage and handling are essential for maintaining the integrity of the thiol group.
Storage Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Store as a dry powder at -20°C or -5°C.[1][2][3][4][5] | Low temperatures slow down chemical degradation processes, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen. |
| Light | Protect from light.[1] | Light can promote the formation of reactive oxygen species that oxidize thiols. |
| Moisture | Keep in a dry environment.[1] | Moisture can facilitate oxidation reactions. |
Handling Recommendations:
-
Use Degassed Buffers: Before dissolving DSPE-PEG-SH, degas all buffers and solvents by sparging with an inert gas (argon or nitrogen) or by using a vacuum system. This removes dissolved oxygen.
-
Work Under an Inert Atmosphere: When preparing solutions or performing reactions, work in a glove box or use sealed vials flushed with an inert gas.
-
Use Chelating Agents: Include a chelating agent like 1 mM Ethylenediaminetetraacetic acid (EDTA) in your buffers to sequester catalytic metal ions.
-
Prepare Fresh Solutions: Prepare DSPE-PEG-SH solutions fresh for each experiment to minimize the time they are exposed to conditions that promote oxidation.
-
Avoid Vigorous Vortexing: While ensuring the solution is homogenous, avoid excessive vortexing which can introduce more oxygen into the solution. Gentle mixing or inversion is preferred.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to DSPE-PEG-SH thiol group oxidation.
| Problem | Possible Cause | Recommended Solution |
| Low conjugation efficiency | The thiol group on DSPE-PEG-SH may be oxidized to a disulfide. | 1. Quantify the free thiol content using the Ellman's Assay (see Experimental Protocol 1) to confirm oxidation. 2. If oxidation is confirmed, reduce the disulfide bonds using a reducing agent like TCEP (see Experimental Protocol 2). 3. Optimize your handling procedures by using degassed buffers and working under an inert atmosphere. |
| Inconsistent results between experiments | Variability in the extent of thiol oxidation due to differences in handling or storage. | 1. Standardize your protocol for handling and dissolving DSPE-PEG-SH. 2. Aliquot the DSPE-PEG-SH powder upon receipt to avoid repeated opening of the main container. 3. Always quantify the free thiol content of your DSPE-PEG-SH solution before each conjugation experiment. |
| Ellman's assay shows little to no free thiol in a fresh sample | 1. The DSPE-PEG-SH may have been oxidized during shipping or storage. 2. The concentration of DSPE-PEG-SH is too low to be detected. 3. Micelle formation may be hindering the reaction with DTNB. | 1. Perform a reduction step with TCEP (Experimental Protocol 2) and repeat the Ellman's Assay. 2. Increase the concentration of your DSPE-PEG-SH solution for the assay. 3. Increase the incubation time of the Ellman's assay to allow for the reaction to proceed to completion, or consider adding a mild, non-thiol containing detergent to disrupt micelles. |
| High background in Ellman's assay (reagent blank is yellow) | The reaction buffer or DTNB solution is contaminated with a thiol-containing compound. | 1. Prepare fresh buffers and DTNB solution using high-purity water. 2. Ensure no cross-contamination from other reagents in the lab. |
Experimental Protocols
Experimental Protocol 1: Quantification of Free Thiol Groups using Ellman's Assay
This protocol describes how to determine the concentration of free thiol groups in a DSPE-PEG-SH solution.
Materials:
-
DSPE-PEG-SH sample
-
Ellman's Reagent (DTNB - 5,5'-dithiobis(2-nitrobenzoic acid))
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer (capable of measuring absorbance at 412 nm)
-
96-well plate or cuvettes
Procedure:
-
Prepare Reaction Buffer: Dissolve sodium phosphate and EDTA in high-purity water and adjust the pH to 8.0. Degas the buffer before use.
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. This solution should be prepared fresh.
-
Prepare Cysteine Standards (for standard curve):
-
Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.
-
Perform serial dilutions to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each standard or your DSPE-PEG-SH sample to separate wells.
-
Add 200 µL of the DTNB solution to each well.
-
For a blank, use 50 µL of the Reaction Buffer instead of the sample.
-
Mix gently and incubate at room temperature for 15 minutes, protected from light.
-
-
Measure Absorbance: Measure the absorbance of each well at 412 nm using a plate reader.
-
Calculate Free Thiol Concentration:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the concentration of free thiol in your DSPE-PEG-SH sample from the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (the yellow product), which is 14,150 M⁻¹cm⁻¹.
Concentration (M) = (Absorbance at 412 nm) / (14,150 M⁻¹cm⁻¹ * path length (cm))
Experimental Protocol 2: Reduction of Oxidized DSPE-PEG-SH using TCEP
This protocol describes how to reduce disulfide bonds in an oxidized DSPE-PEG-SH sample to regenerate free thiol groups.
Materials:
-
Oxidized DSPE-PEG-SH sample
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Reaction Buffer: A suitable buffer for your DSPE-PEG-SH, degassed (e.g., PBS, HEPES). The pH should be between 7 and 8.
-
Spin desalting column with a molecular weight cutoff (MWCO) significantly lower than your DSPE-PEG-SH (e.g., 1 kDa MWCO for DSPE-PEG-SH 2000).
Procedure:
-
Prepare TCEP Stock Solution: Prepare a 100 mM stock solution of TCEP in degassed water. TCEP solutions are acidic, so ensure the final pH of your reaction mixture is appropriate.
-
Reduction Reaction:
-
Dissolve your oxidized DSPE-PEG-SH in the degassed Reaction Buffer.
-
Add TCEP to the DSPE-PEG-SH solution to a final concentration of 10-20 mM. A 10-20 fold molar excess of TCEP over the DSPE-PEG-SH is recommended.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Removal of TCEP:
-
Equilibrate a spin desalting column according to the manufacturer's instructions with your degassed Reaction Buffer.
-
Apply the reaction mixture to the column.
-
Centrifuge the column to collect the purified, reduced DSPE-PEG-SH. The TCEP will be retained in the column matrix.
-
-
Confirm Reduction:
-
Quantify the free thiol concentration of the purified sample using the Ellman's Assay (Experimental Protocol 1) to confirm the success of the reduction.
-
Use the reduced DSPE-PEG-SH immediately in your downstream application to prevent re-oxidation.
-
Comparison of Reducing Agents
| Reducing Agent | Optimal pH Range | Advantages | Disadvantages |
| TCEP (Tris(2-carboxyethyl)phosphine) | 1.5 - 8.5 | - Odorless - More stable than DTT - Irreversible reduction - Does not contain a thiol group, so it does not interfere with subsequent thiol-reactive conjugations. | - Can be more expensive than DTT. |
| DTT (Dithiothreitol) | 7.0 - 9.0 | - Inexpensive - Effective reducing agent. | - Strong, unpleasant odor - Less stable in solution, prone to air oxidation - Contains thiol groups that can compete in subsequent conjugation reactions, requiring its complete removal. |
Visualizations
Caption: Workflow for the preparation, quality control, and use of DSPE-PEG-SH.
Caption: Factors causing DSPE-PEG-SH oxidation and corresponding prevention methods.
References
DSPE-PEG-SH MW 2000 storage and handling issues
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with DSPE-PEG-SH MW 2000.
Frequently Asked Questions (FAQs)
1. What are the recommended storage and handling conditions for DSPE-PEG-SH MW 2000?
DSPE-PEG-SH MW 2000 is sensitive to environmental factors and requires specific storage and handling to maintain its integrity and reactivity. It is recommended to store the product at -20°C in a dry environment.[1][2][3][4][5] For optimal use, it is advised to avoid frequent freeze-thaw cycles and to prepare fresh solutions before each experiment.[2][5] When handling the product, it should be kept at a low temperature and in a dry condition.[2][5]
2. What are the common solvents for dissolving DSPE-PEG-SH MW 2000?
DSPE-PEG-SH MW 2000 is soluble in a variety of solvents. It can be dissolved in hot water, chloroform, ethanol, and DMSO at a concentration of 10 mg/mL or greater, resulting in a clear solution.[2][5] For specific applications, such as liposome preparation, it is often co-dissolved with other lipids in organic solvents like chloroform or a chloroform:methanol mixture.
3. What are the main causes of degradation for DSPE-PEG-SH MW 2000?
The primary causes of degradation for DSPE-PEG-SH MW 2000 are oxidation and hydrolysis. The terminal thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide bonds (S-S), reducing its reactivity with maleimide groups or other thiol-reactive moieties. Hydrolysis of the phosphate ester bond in the DSPE headgroup can also occur, particularly at non-neutral pH and elevated temperatures.
4. How can I prevent the oxidation of the thiol group?
To prevent oxidation of the thiol group, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when in solution. Using deoxygenated buffers and solvents for dissolution and reaction steps is also highly recommended. For long-term storage of solutions, blanketing the vial with an inert gas before sealing can be beneficial.
5. What is the shelf life of DSPE-PEG-SH MW 2000?
When stored properly at -20°C in a desiccated environment, DSPE-PEG-SH MW 2000 is expected to be stable for at least six months to one year.[2][4][5] However, once in solution, its stability can be significantly reduced, and it is best to use it immediately.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency to Maleimide-Functionalized Nanoparticles
Symptoms:
-
Low yield of the final conjugated product.
-
Inconsistent results between batches.
-
Residual unreacted maleimide groups on the nanoparticle surface.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation of Thiol Groups | Prepare all solutions with deoxygenated buffers (e.g., sparged with nitrogen or argon). Work in a low-oxygen environment if possible. Consider adding a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the DSPE-PEG-SH solution just prior to conjugation to reduce any formed disulfide bonds. |
| Hydrolysis of Maleimide Groups | Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5. Maleimide groups are prone to hydrolysis at higher pH values. Prepare the maleimide-functionalized nanoparticles immediately before the conjugation step. |
| Incorrect Molar Ratio | Optimize the molar ratio of DSPE-PEG-SH to maleimide groups. A slight excess of the thiol-containing lipid may be necessary to drive the reaction to completion. |
| Steric Hindrance | The PEG chain length or the density of other molecules on the nanoparticle surface may be preventing efficient access of the thiol group to the maleimide. Consider using a longer PEG linker or adjusting the surface chemistry of the nanoparticle. |
Issue 2: Inconsistent Size and Polydispersity of Liposomes or Nanoparticles
Symptoms:
-
Wide variability in particle size (high Polydispersity Index - PDI).
-
Formation of aggregates over time.
-
Batch-to-batch inconsistency in formulation characteristics.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Hydration | Ensure the lipid film is thin and evenly distributed before hydration. The hydration buffer should be at a temperature above the phase transition temperature of the lipids. Gentle agitation during hydration can improve homogeneity. |
| Inefficient Size Reduction | Optimize the extrusion process by ensuring the extruder is assembled correctly and the membrane pore size is appropriate for the desired particle size. The number of extrusion cycles can also be increased to achieve a more uniform size distribution. For sonication, ensure consistent power output and duration. |
| Aggregation due to Disulfide Bond Formation | If aggregation is observed, it may be due to intermolecular disulfide bond formation between particles. Prepare formulations using deoxygenated buffers and store under an inert atmosphere. |
| Quality of Raw Materials | Ensure the DSPE-PEG-SH MW 2000 and other lipids are of high purity and have not degraded. Use fresh stock solutions whenever possible. |
Experimental Protocols
Protocol 1: Liposome Formulation using Thin-Film Hydration
-
Lipid Film Preparation:
-
Co-dissolve DSPE-PEG-SH MW 2000 and other lipids (e.g., DSPC, cholesterol) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle shaking. The temperature of the buffer should be above the transition temperature of the lipids.
-
-
Size Reduction:
-
Subject the resulting multilamellar vesicles (MLVs) to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (SUVs) of a uniform size.
-
Protocol 2: Conjugation to Maleimide-Activated Nanoparticles
-
Preparation of Solutions:
-
Dissolve DSPE-PEG-SH MW 2000 in a deoxygenated reaction buffer (e.g., PBS, pH 7.0).
-
Disperse the maleimide-activated nanoparticles in the same deoxygenated buffer.
-
-
Conjugation Reaction:
-
Add the DSPE-PEG-SH solution to the nanoparticle dispersion at the desired molar ratio.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted DSPE-PEG-SH by dialysis or size exclusion chromatography.
-
Visualizations
Caption: Workflow for conjugating DSPE-PEG-SH to a maleimide-activated nanoparticle.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
Technical Support Center: DSPE-PEG-SH Functionalization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DSPE-PEG-SH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-thiol) and its functionalization, particularly through thiol-maleimide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a maleimide-functionalized molecule to DSPE-PEG-SH?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2][3] Below pH 6.5, the reaction rate decreases as the thiol group is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with primary amines (like lysine residues) become more common.[1][3]
Q2: How should DSPE-PEG-SH be stored to ensure its stability?
DSPE-PEG-SH should be stored at -20°C, protected from light and moisture, to prevent degradation.[4] It is advisable to avoid repeated freeze-thaw cycles. When handling the solid material, it should be allowed to warm to room temperature in a desiccator before opening to prevent condensation, which can lead to hydrolysis.
Q3: What are the main side reactions to be aware of during DSPE-PEG-SH functionalization?
The primary side reactions include:
-
Disulfide Bond Formation: The thiol groups on DSPE-PEG-SH can oxidize to form disulfide bonds, rendering them unreactive towards maleimides. This can be minimized by using degassed buffers and including a chelating agent like EDTA.[1]
-
Maleimide Hydrolysis: At pH values above 7.5, the maleimide ring can open via hydrolysis, making it unable to react with thiols.[1][5]
-
Reaction with Amines: At pH levels above 7.5, maleimides can react with primary amines, leading to non-specific conjugation.[3]
-
Thioether Exchange: The formed thioether bond can undergo a retro-Michael reaction, especially in the presence of other free thiols, leading to the release of the conjugated molecule. Ring-opening hydrolysis of the succinimide ring can stabilize the conjugate.[6]
Q4: Which reducing agent is better for reducing disulfide bonds in my protein/peptide before conjugation, TCEP or DTT?
Tris(2-carboxyethyl)phosphine (TCEP) is generally recommended over dithiothreitol (DTT).[1][2][7] TCEP is a more powerful and stable reducing agent that is effective over a wider pH range (1.5-8.5).[1][7] Crucially, TCEP does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[1][7] In contrast, DTT contains thiol groups that will compete with your molecule of interest for reaction with the maleimide and must be removed after reduction and before conjugation, typically via a desalting column.[1]
Q5: How can I quantify the number of free thiol groups on my DSPE-PEG-SH or protein/peptide?
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is commonly used to quantify free sulfhydryl groups. The reagent reacts with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm.[8][9] By measuring the absorbance, the concentration of free thiols can be determined.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Oxidation of Thiol Groups: DSPE-PEG-SH or the thiol-containing ligand has formed disulfide bonds. | - Use degassed buffers for all reaction steps. - Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to prevent metal-catalyzed oxidation.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If reducing a protein/peptide, ensure complete reduction using an appropriate excess of TCEP. |
| Hydrolysis of Maleimide Group: The maleimide-functionalized reactant has been exposed to high pH (>7.5) or prolonged storage in aqueous solution. | - Maintain the reaction pH strictly between 6.5 and 7.5.[1][2] - Prepare fresh solutions of the maleimide-functionalized reagent in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[10] | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimal. | - Optimize the molar ratio of reactants. For small molecules, a 1.5-5 fold excess of the maleimide reagent is a good starting point. For larger molecules like proteins, a 10-20 fold molar excess may be necessary to overcome steric hindrance.[1][10] | |
| Inactive DSPE-PEG-SH: The reagent may have degraded during storage. | - Use a fresh vial of DSPE-PEG-SH. - Before the conjugation reaction, verify the presence of free thiols using Ellman's reagent. | |
| Poor Reproducibility | Inconsistent Reagent Quality: Variability between batches of DSPE-PEG-SH or the maleimide-functionalized molecule. | - Characterize incoming raw materials for purity and polydispersity.[11] - Perform small-scale test reactions to qualify new batches of reagents. |
| Variations in Reaction Conditions: Minor differences in pH, temperature, or reaction time between experiments. | - Carefully control and monitor all reaction parameters. Use calibrated pH meters and temperature-controlled reaction vessels. | |
| Precipitation During Reaction | Poor Solubility of Reactants: One or both of the reactants are not fully soluble in the reaction buffer. | - Dissolve the DSPE-PEG-SH and the maleimide-functionalized molecule in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding to the aqueous reaction buffer.[12] - Ensure the final concentration of the organic solvent is low enough to not cause precipitation or denaturation of proteins. |
| Unstable Conjugate | Retro-Michael Reaction: The thioether bond is cleaving, especially in the presence of excess free thiols. | - After the conjugation reaction, consider hydrolyzing the succinimide ring of the conjugate to form a more stable ring-opened product. This can be achieved by adjusting the pH to a slightly basic level (e.g., pH 8.5-9) for a short period.[6] - Remove any unreacted thiol-containing molecules after the conjugation is complete. |
Quantitative Data Summary
Table 1: Thiol-Maleimide Conjugation Efficiency Under Various Conditions
| Molecule 1 | Molecule 2 | Molar Ratio (Maleimide:Thiol) | pH | Temperature | Time | Conjugation Efficiency (%) | Reference |
| Maleimide-PLGA NPs | cRGDfK (peptide) | 2:1 | 7.0 (HEPES) | Room Temp. | 30 min | 84 ± 4 | [7] |
| Maleimide-PLGA NPs | 11A4 (nanobody) | 5:1 | 7.4 (PBS) | Room Temp. | 2 h | 58 ± 12 | [7] |
| DSPE-PEG-Maleimide | Thiol-p53 peptide | 3:1 | 7.4 (Phosphate) | Not specified | 1 h | Not specified, reaction went to completion | [12] |
| Maleimide-liposomes | Thiolated Hemoglobin | Not specified | Not specified | Not specified | Not specified | 54% of subunits conjugated | [13] |
Table 2: Stability of DSPE-PEG Under Different Conditions
| DSPE-PEG Derivative | Solvent/Buffer | pH | Temperature | Time | Observation | Reference |
| DSPE-PEG | Ultrapure Water | Neutral | Room Temp. | 72 h | Hydrolysis of both ester bonds | [12] |
| DSPE-PEG | Ultrapure Water | Neutral | 60°C | 2 h | Hydrolysis of both ester bonds | [12] |
| DSPE-PEG | HPLC Buffer | 2.7 | Room Temp. | 72 h | Hydrolysis of both ester bonds | [12] |
| DSPE-PEG | PBS | 7.4 | Room Temp. & 60°C | 2 h | No detectable hydrolysis | [5][12] |
Table 3: Comparison of Common Disulfide Reducing Agents
| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Effective pH Range | 1.5 - 8.5[1][7] | > 7.0[7] |
| Odor | Odorless[6][7] | Strong, unpleasant sulfur smell[6] |
| Stability in Air | Resistant to air oxidation[6][7] | Susceptible to air oxidation[6] |
| Reactivity with Maleimides | Low reactivity, does not need to be removed before conjugation[1][2][7] | High reactivity, must be removed before conjugation[1][2] |
| Compatibility with IMAC | Compatible, does not reduce Ni²+[2][6] | Not compatible, reduces Ni²+[2] |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Peptide to DSPE-PEG-Maleimide Liposomes
This protocol describes the post-insertion method, where peptide-conjugated DSPE-PEG is inserted into pre-formed liposomes.
Materials:
-
Pre-formed liposomes
-
DSPE-PEG-Maleimide
-
Thiol-containing peptide
-
TCEP (if peptide requires reduction)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Quenching Reagent: L-cysteine or N-ethylmaleimide
-
Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification
Procedure:
-
Reduction of Peptide (if necessary):
-
Dissolve the thiol-containing peptide in degassed Reaction Buffer.
-
If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 1 hour. The peptide solution can be used directly without removing the TCEP.[1]
-
-
Preparation of DSPE-PEG-Maleimide Micelles:
-
Dissolve DSPE-PEG-Maleimide in the Reaction Buffer to form a micellar solution.
-
-
Conjugation Reaction:
-
Add the reduced peptide solution to the DSPE-PEG-Maleimide micelle solution. A typical starting molar ratio is 1:3 (peptide:DSPE-PEG-Maleimide).
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.[14]
-
-
Post-Insertion into Liposomes:
-
Add the peptide-DSPE-PEG-Maleimide conjugate solution to the pre-formed liposome suspension.
-
Incubate at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 1 hour to facilitate the insertion of the conjugated lipid into the liposome bilayer.
-
-
Quenching of Unreacted Maleimide Groups:
-
Add a 10-fold molar excess of L-cysteine (relative to the initial amount of DSPE-PEG-Maleimide) to the liposome suspension to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted peptide, unconjugated DSPE-PEG-Maleimide, and quenching reagent by passing the liposome suspension through an SEC column.
-
Collect the fractions containing the purified immunoliposomes.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated peptide using a suitable method (e.g., BCA or Bradford assay if the peptide is large enough, or by HPLC).
-
Protocol 2: Quantification of Free Thiols using Ellman's Assay
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or another thiol-containing compound for standard curve
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 4 mg/mL solution of Ellman's Reagent in the Reaction Buffer.
-
Prepare a series of known concentrations of the cysteine standard in the Reaction Buffer.
-
-
Assay:
-
For each sample and standard, add 50 µL of the Ellman's Reagent solution to 2.5 mL of the Reaction Buffer in a cuvette.
-
Add 250 µL of the sample or standard to the cuvette.
-
Mix and incubate at room temperature for 15 minutes.[9]
-
-
Measurement:
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of free thiols in the samples from the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[9]
-
Protocol 3: Characterization of DSPE-PEG-SH Conjugates by MALDI-TOF MS
Materials:
-
Lyophilized DSPE-PEG-SH conjugate
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) for peptides and smaller polymers, or sinapinic acid (SA) for larger proteins)
-
Solvent for matrix and sample (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA))
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized DSPE-PEG-SH conjugate in the solvent to a final concentration of approximately 1 µM.
-
Prepare a saturated solution of the chosen matrix in the same solvent.
-
-
Spotting on MALDI Plate (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing the sample and matrix to co-crystallize.
-
-
Data Acquisition:
-
Load the MALDI plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (linear mode for larger molecules, reflector mode for higher resolution of smaller molecules). The instrument parameters (laser intensity, number of shots) should be optimized to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the peak corresponding to the molecular weight of the DSPE-PEG-SH conjugate. A successful conjugation will show a mass shift corresponding to the mass of the conjugated molecule compared to the unconjugated DSPE-PEG-SH.
-
Visualizations
Caption: Experimental workflow for DSPE-PEG-thiol functionalization.
Caption: Troubleshooting flowchart for low conjugation yield.
Caption: Thiol-maleimide reaction and common side reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. graphviz.org [graphviz.org]
- 4. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 5. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. agscientific.com [agscientific.com]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of DSPE-PEG-GSH and DSPE-PEG-Tf [bio-protocol.org]
- 13. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of DSPE-PEG-SH Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-thiol (DSPE-PEG-SH) and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying DSPE-PEG-SH conjugates?
A1: The most prevalent purification techniques include High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), dialysis, and Size Exclusion Chromatography (SEC).[1][2] RP-HPLC is effective for separating the conjugate from unreacted starting materials based on hydrophobicity.[1][3] Dialysis is commonly used to remove smaller molecules like salts or unreacted small molecule linkers by using a membrane with an appropriate molecular weight cutoff (MWCO).[4][5]
Q2: How can I assess the purity of my final DSPE-PEG-SH conjugate?
A2: Purity is typically assessed using a combination of analytical techniques. HPLC is a primary method for quantifying the conjugate relative to impurities.[6] Mass Spectrometry (MS), such as MALDI-TOF or ESI-MS, is crucial for confirming the molecular weight of the final product and detecting byproducts like hydrolyzed lipids.[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify and quantify impurities.[6][7]
Q3: Why is controlling the pH so critical during the purification process?
A3: The ester bonds in the DSPE lipid anchor are highly susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis is minimized around pH 6.5 and increases significantly at higher or lower pH values.[1] Hydrolysis leads to the formation of impurities (lyso-lipids), which can compromise the quality, stability, and performance of your final formulation.[1] Therefore, using neutral buffers (pH 7.0-7.4) throughout the conjugation and purification process is highly recommended.[1][4]
Q4: How do I quantify the amount of free thiol (-SH) in my purified conjugate?
A4: The concentration of free thiols can be quantified using colorimetric assays. The most common method is the Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8][9] This reagent reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[8][10] An alternative reagent is 4,4′-dithiodipyridine (4-DPS), which can be advantageous for use at lower pH values.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of DSPE-PEG-SH conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Multiple Peaks in HPLC | 1. Incomplete conjugation reaction. 2. Hydrolysis of the DSPE lipid anchor.[1] 3. Presence of unreacted starting materials (e.g., DSPE-PEG-maleimide).[7] 4. Oxidation of thiol groups leading to dimer formation. | 1. Optimize reaction conditions (e.g., use a molar excess of one reactant, increase reaction time).[2] 2. Strictly maintain a neutral pH (7.0-7.4) during reaction and purification. Avoid high temperatures.[1] If using acidic HPLC conditions, immediately neutralize the collected fractions.[1] 3. Optimize the HPLC gradient or switch to a different purification method like dialysis or SEC to remove unreacted materials.[2][5] 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers.[4] |
| Unexpected Molecular Weight in Mass Spec | 1. Hydrolysis of one or both fatty acid chains from the DSPE anchor.[1] 2. Polydispersity of the PEG chain.[12] | 1. Confirm hydrolysis by looking for characteristic mass losses. Use ESI-MS, which is effective at detecting the hydrolyzed fragments.[1][3] Prevent hydrolysis by maintaining neutral pH and avoiding heat.[1] 2. This is an inherent property of PEG. The MS will show a distribution of masses centered around the average molecular weight. This is normal.[12] |
| Low Recovery of Final Product | 1. Non-specific adsorption of the conjugate to chromatography columns or containers. 2. Precipitation of the conjugate during purification. 3. Inefficient separation leading to product loss in mixed fractions. | 1. Use low-protein-binding tubes and vials. Pre-condition chromatography columns according to the manufacturer's instructions. 2. Ensure the conjugate remains soluble in your chosen buffers. You may need to adjust buffer composition or use a small amount of organic co-solvent. 3. Optimize the separation method (e.g., use a shallower gradient in HPLC) for better resolution. |
| Conjugate is Difficult to Dissolve | The amphiphilic nature of DSPE-PEG can make it challenging to dissolve in aqueous solutions.[13] | 1. Attempt to dissolve in warm (up to 60°C) water or buffer with gentle agitation. Be cautious of hydrolysis.[13] 2. For small quantities, slight vortexing may be sufficient.[13] 3. Use of co-solvents like urea or guanidium chloride can improve solubility in water.[13] |
Experimental Protocols & Data
Purity Analysis Methods
A comparison of common analytical techniques used to assess the purity and integrity of DSPE-PEG conjugates.
| Technique | Principle | Information Provided | Typical Purity Target |
| RP-HPLC | Separation based on hydrophobicity.[6] | Purity percentage, detection of hydrophobic/hydrophilic impurities. | >95%[14][15] |
| ESI-MS | Ionization and mass-to-charge ratio measurement.[6] | Molecular weight confirmation, detection of hydrolysis byproducts.[1] | Expected MW confirmed |
| ¹H NMR | Nuclear magnetic resonance of protons.[6] | Structural confirmation, presence of functional groups, impurity identification.[7] | Characteristic peaks present |
| Ellman's Test | Colorimetric reaction with DTNB.[8] | Quantification of free thiol groups.[9] | Varies by application |
Protocol 1: General Purification of a DSPE-PEG-Peptide Conjugate via RP-HPLC
This protocol outlines a method for purifying a conjugate formed by reacting DSPE-PEG-maleimide with a thiol-containing peptide.
-
Reaction Quenching : After the conjugation reaction is complete, quench any unreacted maleimide groups by adding a small molar excess of a thiol-containing compound like cysteine or β-mercaptoethanol.
-
Sample Preparation : Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) immediately before injection.
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A : Water + 0.1% TFA.
-
Mobile Phase B : Acetonitrile + 0.1% TFA.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm (for peptide backbone) and 280 nm (if Trp or Tyr are present).
-
Gradient : Develop a linear gradient from low %B to high %B to elute the more hydrophobic conjugate after the more hydrophilic unreacted peptide.
-
-
Fraction Collection : Collect fractions corresponding to the main product peak.
-
Post-Purification Handling : Immediately buffer the collected fractions to a neutral pH using a concentrated buffer solution (e.g., 1 M phosphate buffer, pH 7.4) to prevent acid-catalyzed hydrolysis of the DSPE.[1]
-
Solvent Removal : Remove the organic solvent via rotary evaporation or lyophilization to obtain the purified conjugate.[1]
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol provides a method for determining the concentration of accessible -SH groups on the purified conjugate.
-
Reagent Preparation :
-
Reaction Buffer : 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution : 4 mg/mL DTNB in the reaction buffer.
-
-
Standard Curve : Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine) in the reaction buffer.
-
Sample Measurement :
-
Add 50 µL of the DTNB stock solution to 2.5 mL of the reaction buffer.
-
Add a known concentration of your DSPE-PEG-SH conjugate solution to the DTNB mixture.
-
Incubate at room temperature for 15 minutes.
-
-
Absorbance Reading : Measure the absorbance of the standards and samples at 412 nm using a spectrophotometer.
-
Calculation : Determine the concentration of thiol groups in your sample by comparing its absorbance to the standard curve.[10]
Visualizations
Workflow for DSPE-PEG-SH Conjugation and Purification
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of DSPE-PEG-GSH and DSPE-PEG-Tf [bio-protocol.org]
- 5. d-nb.info [d-nb.info]
- 6. How to test the purity of DSPE - PEG2000 - COOH? - Blog [shochem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying Changes in the Cellular Thiol-Disulfide Status during Differentiation of B Cells into Antibody-Secreting Plasma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
Validation & Comparative
A Head-to-Head Comparison: DSPE-PEG-SH MW 2000 vs. DSPE-PEG-Maleimide MW 2000 in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is critical for the successful development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles. Two commonly employed lipid-polyethylene glycol (PEG) derivatives for this purpose are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide MW 2000). Both molecules offer a DSPE lipid anchor for incorporation into lipid-based nanoparticles, a PEG spacer to enhance stability and circulation time, and a reactive functional group for bioconjugation. However, the performance and optimal applications of these molecules differ significantly due to the distinct reactivity of their terminal thiol (-SH) and maleimide groups.
This guide provides an objective comparison of DSPE-PEG-SH MW 2000 and DSPE-PEG-Maleimide MW 2000, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Chemical Reactivity and Mechanism of Action
The primary difference between these two molecules lies in their conjugation chemistry. DSPE-PEG-Maleimide reacts with thiol groups, typically from cysteine residues in proteins and peptides, via a Michael addition reaction to form a stable thioether bond.[1][2] This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5.[3] Conversely, DSPE-PEG-SH provides a free thiol group that can react with maleimide-functionalized molecules, also forming a stable thioether linkage.[4]
Performance Comparison: Reaction Efficiency and Stability
While both approaches yield the same stable thioether bond, the choice between DSPE-PEG-SH and DSPE-PEG-Maleimide depends on the nature of the molecule to be conjugated and considerations of stability for the unreacted starting materials.
| Parameter | DSPE-PEG-Maleimide MW 2000 | DSPE-PEG-SH MW 2000 | Key Considerations |
| Reaction Partner | Thiol-containing molecules (e.g., proteins with cysteine residues, thiol-modified oligonucleotides) | Maleimide-activated molecules | The functional group on your target molecule dictates the choice of the DSPE-PEG derivative. |
| Reaction pH | Optimal at pH 6.5-7.5[3] | Optimal at pH 6.5-7.5 | Both reactions proceed efficiently at near-neutral pH, which is advantageous for biomolecules. |
| Reaction Speed | Generally fast, with high yields[5] | Generally fast, with high yields | The thiol-maleimide reaction is known for its rapid kinetics.[2] |
| Stability of Unreacted Reagent | Maleimide group is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.[6] | Thiol group is susceptible to oxidation, leading to the formation of disulfide bonds. | Careful storage and handling are crucial for both reagents to maintain their reactivity. DSPE-PEG-Maleimide should be protected from moisture and high pH, while DSPE-PEG-SH should be protected from oxygen. |
| Stability of Conjugate | The resulting thioether bond can be susceptible to retro-Michael reaction (thiol exchange) in the presence of excess thiols.[7] | The resulting thioether bond has the same susceptibility to retro-Michael reaction. | Hydrolysis of the succinimide ring in the thioether adduct can increase its stability.[7] |
Experimental Protocols
General Protocol for Liposome Functionalization with DSPE-PEG-Maleimide
This protocol describes the "post-insertion" method, where the DSPE-PEG-Maleimide is incorporated into pre-formed liposomes.
-
Preparation of Liposomes: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. The lipid composition should be chosen based on the desired properties of the final nanoparticle.
-
Incubation with DSPE-PEG-Maleimide: Add a solution of DSPE-PEG-Maleimide (e.g., dissolved in a small amount of ethanol or DMSO) to the liposome suspension. A typical molar ratio is 1-5% of the total lipid content.
-
Post-Insertion: Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC-based liposomes) for 1 hour with gentle mixing. This facilitates the insertion of the DSPE-PEG-Maleimide into the liposome bilayer.
-
Purification: Remove unincorporated DSPE-PEG-Maleimide by size exclusion chromatography or dialysis.
-
Conjugation to Thiol-containing Molecule: Add the thiol-containing molecule (e.g., a cysteine-containing peptide) to the purified maleimide-functionalized liposomes. The reaction is typically carried out in a phosphate or HEPES buffer at pH 7.0-7.5 for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
Final Purification: Purify the final conjugate to remove excess quenching agent and unconjugated biomolecules using size exclusion chromatography or dialysis.
General Protocol for Liposome Functionalization with DSPE-PEG-SH
This protocol is for the conjugation of a maleimide-activated molecule to liposomes functionalized with DSPE-PEG-SH.
-
Preparation of Thiolated Liposomes: Prepare liposomes incorporating DSPE-PEG-SH using the thin-film hydration and extrusion method, including DSPE-PEG-SH at the desired molar ratio (e.g., 1-5%) in the initial lipid mixture.
-
Purification: Purify the liposomes to remove any unincorporated lipids.
-
Reduction of Disulfide Bonds (Optional but Recommended): To ensure the availability of free thiol groups, treat the liposome suspension with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Conjugation to Maleimide-activated Molecule: Add the maleimide-activated molecule to the thiolated liposomes in a degassed buffer (to prevent thiol oxidation) at pH 6.5-7.0. The reaction is typically allowed to proceed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Quench any unreacted thiol groups on the liposome surface by adding a maleimide-containing small molecule.
-
Final Purification: Purify the final conjugate using size exclusion chromatography or dialysis.
Quantification of Conjugation Efficiency
Accurate determination of conjugation efficiency is crucial for characterizing the final product.
For DSPE-PEG-Maleimide Conjugation:
-
Ellman's Assay: This colorimetric assay can be used to quantify the number of unreacted maleimide groups on the liposome surface before and after conjugation by reacting them with a known excess of a thiol-containing compound like L-cysteine and then measuring the remaining free thiols.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated product from the unconjugated biomolecule. By comparing the peak areas, the conjugation efficiency can be calculated.[9]
For DSPE-PEG-SH Conjugation:
-
Ellman's Assay: This assay directly quantifies the number of free thiol groups on the liposome surface before and after the conjugation reaction.
-
HPLC: Similar to the maleimide quantification, HPLC can be used to separate and quantify the conjugated and unconjugated maleimide-activated molecule.
Conclusion and Recommendations
The choice between DSPE-PEG-SH MW 2000 and DSPE-PEG-Maleimide MW 2000 is primarily dictated by the functional group available on the molecule to be conjugated.
-
Choose DSPE-PEG-Maleimide MW 2000 when: Your target molecule has an available thiol group (e.g., a native or engineered cysteine residue). Be mindful of the potential for maleimide hydrolysis, and use freshly prepared or properly stored reagents.
-
Choose DSPE-PEG-SH MW 2000 when: Your target molecule is or can be functionalized with a maleimide group. Take precautions to prevent thiol oxidation by using degassed buffers and an inert atmosphere during the reaction.
For both reagents, careful control of reaction conditions, particularly pH, is essential for optimal performance. The stability of the final thioether bond should also be considered, with the understanding that it can be susceptible to thiol exchange reactions. In applications requiring high in vivo stability, strategies to stabilize the conjugate, such as hydrolysis of the succinimide ring, may be necessary. By understanding the distinct characteristics and handling requirements of each reagent, researchers can make an informed decision to best suit their specific bioconjugation needs.
References
- 1. DSpace [scholarworks.umass.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DSPE-PEG-SH of Different Molecular Weights for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)] (DSPE-PEG-SH) with varying molecular weights of the polyethylene glycol (PEG) chain. The selection of the appropriate DSPE-PEG-SH molecular weight is a critical parameter in the design of long-circulating nanoparticles, such as liposomes, for targeted drug delivery. This document summarizes key performance indicators based on experimental data, offers detailed experimental protocols for evaluation, and visualizes relevant processes to aid in your research and development.
Data Presentation: Performance Comparison
The following table summarizes the impact of different DSPE-PEG-SH molecular weights on key performance characteristics of liposomal drug delivery systems. The data presented is a synthesis of findings from multiple studies. Direct head-to-head comparisons across all parameters in a single study are limited; therefore, the presented values should be considered as indicative trends.
| Molecular Weight (Da) | Circulation Half-life (in vivo) | Encapsulation Efficiency | Protein Corona Formation | Cellular Uptake |
| 1000 | Moderately prolonged | Generally higher | More significant protein adsorption compared to higher MWs | May be higher due to less steric hindrance |
| 2000 | Significantly prolonged; often considered optimal[1][2] | Good, may be slightly lower than 1000 Da | Reduced protein adsorption, leading to "stealth" properties[3] | Efficient uptake, balanced stealth and interaction |
| 3400/5000 | Prolonged, but may not offer significant advantages over 2000 Da[1] | Can be lower due to the larger PEG chain occupying more space | Further reduction in protein adsorption in some cases | May be reduced due to increased steric hindrance |
Key Performance Insights
-
Circulation Half-life: The PEG chain provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time. Studies have shown that DSPE-PEG with molecular weights of 1000 and 2000 Da significantly prolong the circulation time of liposomes compared to higher molecular weights like 5000 and 12000 Da.[1][2] DSPE-PEG2000, in particular, has often been identified as providing an optimal balance for extending blood residence time.[1]
-
Encapsulation Efficiency: The incorporation of DSPE-PEG can sometimes lead to a slight decrease in the encapsulation efficiency of drugs, particularly hydrophilic ones. This is attributed to the space occupied by the PEG chains, which can reduce the available internal volume of the liposome.[4]
-
Protein Corona: The "stealth" property of PEGylated liposomes is due to the reduction of protein adsorption on the nanoparticle surface. Longer PEG chains are generally more effective at creating a denser, more protective layer that minimizes interactions with blood components.[3] A PEG molecular weight of 5000 Da has been shown to be effective in reducing protein adsorption.[3]
-
Cellular Uptake: While a longer PEG chain enhances circulation time, it can also create a steric barrier that hinders the interaction of the nanoparticle with target cells, potentially reducing cellular uptake.[5][6] The choice of PEG molecular weight is therefore a trade-off between prolonging circulation and achieving efficient cellular internalization.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and compare the performance of liposomes formulated with different molecular weights of DSPE-PEG-SH.
Liposome Preparation using the Thin-Film Hydration Method
This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-SH.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
DSPE-PEG-SH (with varying molecular weights: 1000, 2000, 3400, 5000 Da)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and a specific molar percentage of DSPE-PEG-SH in the organic solvent in a round-bottom flask.
-
If encapsulating a lipophilic drug, add it to the organic solvent at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle agitation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Perform multiple passes (e.g., 11-21) to ensure a narrow size distribution.
-
Characterization of Liposomes
a) Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)
This protocol outlines the measurement of key physical characteristics of the prepared liposomes.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the same aqueous buffer used for hydration to an appropriate concentration for DLS measurement.
-
Size Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Place the diluted sample in a suitable cuvette and insert it into the instrument.
-
Perform the DLS measurement to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Use a specific folded capillary cell for zeta potential measurement.
-
Inject the diluted liposome sample into the cell, ensuring no air bubbles are present.
-
Perform the measurement to determine the surface charge of the liposomes.
-
b) Determination of Encapsulation Efficiency
This protocol describes how to quantify the amount of drug successfully encapsulated within the liposomes.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome formulation. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, separated from the smaller, free drug molecules.
-
Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through while retaining the liposomes. Dialyze against a large volume of the aqueous buffer.
-
-
Quantification of Encapsulated Drug:
-
Disrupt the liposomes from the collected fraction (from SEC) or the dialysis bag to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
In Vitro Drug Release Study
This protocol assesses the release profile of the encapsulated drug from the liposomes over time.
Procedure:
-
Setup:
-
Place a known amount of the liposome formulation into a dialysis bag (with an appropriate MWCO).
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant, gentle stirring to maintain sink conditions.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time to obtain the in vitro release profile.
-
Mandatory Visualizations
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for preparing and characterizing DSPE-PEG-SH liposomes.
Cellular Uptake Pathways of PEGylated Liposomes
Caption: General endocytic pathways for cellular uptake of PEGylated liposomes.
Logical Relationship of PEG Molecular Weight and Performance
References
- 1. Effect of molecular weight in amphipathic polyethyleneglycol on prolonging the circulation time of large unilamellar liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 'Stealth' corona-core nanoparticles surface modified by polyethylene glycol (PEG): influences of the corona (PEG chain length and surface density) and of the core composition on phagocytic uptake and plasma protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating DSPE-PEG-SH Conjugation Efficiency
For researchers in drug development and nanotechnology, ensuring the efficiency of conjugating molecules to DSPE-PEG-SH is a critical step in the formulation of targeted delivery systems. The sulfhydryl (-SH) group of DSPE-PEG-SH provides a versatile reactive handle for attaching a wide array of targeting ligands, such as peptides, antibodies, and aptamers. The success of these conjugations directly impacts the therapeutic efficacy and safety of the final product. This guide provides a comparative analysis of key analytical techniques to validate and quantify the conjugation efficiency of DSPE-PEG-SH.
Comparison of Key Validation Techniques
The choice of a suitable analytical method depends on several factors, including the nature of the conjugated molecule, the required sensitivity, and the availability of instrumentation. Below is a summary of commonly employed techniques for assessing DSPE-PEG-SH conjugation.
| Technique | Principle | Key Advantages | Key Disadvantages | Typical Application |
| Ellman's Assay | Colorimetric quantification of free sulfhydryl groups. | Simple, rapid, cost-effective, and suitable for high-throughput screening in a 96-well plate format. | Lower sensitivity compared to fluorescent methods and potential for interference from other reducing agents. | Quantifying the initial amount of free -SH groups on DSPE-PEG-SH before conjugation and the remaining unreacted -SH groups after the reaction to indirectly determine conjugation efficiency. |
| Fluorescence-Based Thiol Quantification | Reaction of a pro-fluorescent probe with thiols to produce a highly fluorescent adduct. | High sensitivity (up to 400 times more sensitive than Ellman's assay), and suitable for high-throughput screening. | Potential for interference from other nucleophiles and fluorescence can be pH-sensitive. | An alternative to Ellman's assay for more sensitive quantification of free thiol groups, especially for low concentration samples. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the change in the chemical environment of protons in the DSPE-PEG-SH molecule upon conjugation. | Provides detailed structural information, allowing for direct confirmation of covalent bond formation and characterization of the conjugate's structure. | Requires specialized equipment, can be less sensitive than other methods, and data analysis can be complex. | Direct confirmation of conjugation and structural elucidation of the DSPE-PEG conjugate. |
| High-Performance Liquid Chromatography (HPLC) | Separates the conjugated product from unreacted starting materials based on their physicochemical properties. | Highly sensitive and selective, allowing for the separation and quantification of the conjugate, unreacted DSPE-PEG-SH, and the targeting ligand. | Requires specialized equipment and method development can be time-consuming. | Quantifying the amount of conjugated product and unreacted starting materials to determine conjugation efficiency and purity. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Measures the mass-to-charge ratio of the molecules, allowing for the identification of the conjugated product by its increased molecular weight. | Provides a direct measurement of the molecular weight of the conjugate, confirming successful conjugation and providing information on the degree of PEGylation. | Can be qualitative or semi-quantitative and may not be suitable for complex mixtures without prior separation. | Confirmation of conjugation by detecting the mass of the final product. |
Experimental Protocols
Ellman's Assay for Quantifying Free Thiols
This protocol is adapted for a 96-well plate format for higher throughput.
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0, 1 mM EDTA)
-
Thiol standard (e.g., L-cysteine or glutathione)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Standards: Prepare a series of thiol standards of known concentrations in the Reaction Buffer.
-
Sample Preparation: Dissolve the DSPE-PEG-SH sample in the Reaction Buffer.
-
Reaction:
-
Add 50 µL of the Ellman's Reagent solution to each well.
-
Add 250 µL of the standards or unknown samples to the appropriate wells.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (Reaction Buffer with Ellman's Reagent) from the absorbance of the standards and unknown samples.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples from the standard curve.
-
The conjugation efficiency can be calculated as follows: Conjugation Efficiency (%) = [1 - (Free thiols after conjugation / Initial free thiols)] x 100
A Researcher's Guide to Characterizing DSPE-PEG-SH Nanoparticles: A Comparative Analysis
For researchers, scientists, and drug development professionals working with lipid-based nanoparticles, comprehensive characterization is paramount to ensuring quality, stability, and efficacy. Among the various functionalized lipids, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) with a terminal thiol group (DSPE-PEG-SH) is a critical component for targeted drug delivery, enabling the conjugation of biomolecules through thiol-maleimide chemistry.
This guide provides a comparative overview of the essential techniques for characterizing DSPE-PEG-SH nanoparticles. We will delve into the methods for analyzing their fundamental physicochemical properties, with a special focus on quantifying and confirming the reactive thiol terminus. This guide also presents comparative data against other common functional groups and detailed experimental protocols to assist in your research endeavors.
Physicochemical Characterization: A Comparative Overview
The foundational analysis of any nanoparticle formulation involves determining its size, surface charge, and morphology. These parameters critically influence the nanoparticle's biological fate and performance. The terminal functional group on the DSPE-PEG can influence these properties.
Table 1: Comparison of Physicochemical Properties of Functionalized Nanoparticles
| Parameter | DSPE-PEG-SH | DSPE-PEG-COOH | DSPE-PEG-NH2 | Primary Characterization Technique |
| Hydrodynamic Diameter (nm) | ~100 - 250 | ~130 - 200 | ~10 - 25 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 (indicates monodisperse population) | < 0.2 | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Slightly negative to near neutral | Moderately to highly negative (~ -30 mV) | Positive (~ +6 to +8 mV) | Electrophoretic Light Scattering (ELS) |
| Morphology | Typically spherical micelles or liposomes | Typically spherical | Typically spherical | Transmission Electron Microscopy (TEM) |
Note: The values presented are illustrative and can vary significantly based on the core composition, formulation method, PEG chain length, and buffer conditions. The data is synthesized from multiple sources for comparative purposes.[1][2][3]
The thiol (-SH) group in DSPE-PEG-SH is generally less charged than a carboxyl (-COOH) or amine (-NH2) group at physiological pH, leading to a zeta potential closer to neutral. Carboxyl groups are deprotonated and negatively charged, while amine groups are protonated and positively charged.[1][4]
Characterization of the Thiol Functional Group
The defining feature of DSPE-PEG-SH nanoparticles is the reactive thiol group. Its presence, accessibility, and reactivity must be rigorously confirmed and quantified.
Table 2: Comparison of Techniques for Thiol Group Characterization
| Technique | Principle | Information Provided | Advantages | Limitations |
| Ellman's Assay | Colorimetric assay where DTNB (Ellman's reagent) reacts with free thiols to produce a yellow-colored product (TNB) measured at 412 nm. | Quantification of accessible surface thiol groups. | Simple, rapid, and widely used for quantification. | Can be interfered with by other reducing agents; requires alkaline pH which might affect nanoparticle stability. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that analyzes the elemental composition and chemical states of the top 1-10 nm of a sample. | Confirmation of sulfur presence on the nanoparticle surface and its chemical state (e.g., distinguishing thiols from sulfates). | Provides direct evidence of surface functionalization and chemical bonding. | Requires specialized equipment and high vacuum conditions; provides ensemble information rather than per-particle data. |
| Fluorescent Probes | "Turn-on" or "turn-off" fluorescence upon reaction with thiols (e.g., maleimide-based probes). | Sensitive detection and can be used for imaging intracellular thiols. | High sensitivity and suitable for biological imaging. | May require specific reaction conditions; quantification can be complex. |
Experimental Workflows and Logical Relationships
A systematic approach to characterization is crucial. The following diagram outlines a typical workflow for the comprehensive analysis of DSPE-PEG-SH nanoparticles.
The thiol group of DSPE-PEG-SH is most commonly utilized for bioconjugation via reaction with a maleimide group to form a stable thioether bond. This reaction is a cornerstone of targeted drug delivery system development.
Detailed Experimental Protocols
Particle Size and Zeta Potential Measurement
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects. Ensure the final solution is free of aggregates and dust by filtering if necessary.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (typically 25°C).
-
Measurement: Place the cuvette in the instrument's sample holder. For size measurement, the instrument measures the intensity fluctuations of scattered light. For zeta potential, an electric field is applied, and the particle velocity is measured.
-
Data Analysis: Record the Z-average diameter (nm), Polydispersity Index (PDI), and zeta potential (mV) along with their standard deviations.[5]
-
Morphological Analysis
-
Technique: Transmission Electron Microscopy (TEM).
-
Protocol:
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid for 1-2 minutes.
-
Wicking: Carefully wick away the excess sample from the edge of the grid using filter paper.
-
Staining (Optional): For better contrast with lipid-based nanoparticles, immediately add a drop of a negative staining solution (e.g., 2% phosphotungstic acid or uranyl acetate) for 1-2 minutes. Wick away the excess stain.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at an appropriate acceleration voltage.[5]
-
Quantification of Surface Thiol Groups
-
Technique: Ellman's Assay (Colorimetric).
-
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer solution, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the Reaction Buffer.
-
-
Standard Curve Preparation: Prepare a series of standards of a known thiol-containing compound (e.g., cysteine) in the Reaction Buffer (e.g., 0 to 1.5 mM).
-
Reaction:
-
To 1.25 mL of Reaction Buffer, add 25 µL of the Ellman's Reagent Solution.
-
Add 125 µL of your DSPE-PEG-SH nanoparticle suspension or cysteine standard to the respective tubes.
-
Prepare a blank using 125 µL of Reaction Buffer instead of the sample.
-
-
Incubation: Mix well and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the samples and standards at 412 nm using a spectrophotometer, zeroed with the blank.
-
Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the absorbance of the nanoparticle sample to determine the concentration of thiol groups from the curve.[6]
-
Drug Release Study
-
Technique: Dialysis Method.
-
Protocol:
-
Preparation: Hydrate a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free drug to pass through.
-
Loading: Place a known amount of the drug-loaded nanoparticle suspension inside the dialysis bag.
-
Dialysis: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4), maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated method like UV-Vis Spectroscopy or HPLC.
-
Data Processing: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the release profile.[5]
-
By employing this comprehensive suite of characterization techniques, researchers can gain a thorough understanding of their DSPE-PEG-SH nanoparticle formulations, ensuring reproducibility and paving the way for successful in vitro and in vivo applications.
References
- 1. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Amine, Carboxyl, or Thiol Functionalization of Mesoporous Silica Particles on Their Efficiency as a Quercetin Delivery System in Simulated Gastrointestinal Conditions [mdpi.com]
- 5. Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00542E [pubs.rsc.org]
- 6. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
DSPE-PEG-SH vs other PEGylated lipids for drug delivery
An Objective Comparison of DSPE-PEG-SH and Other PEGylated Lipids for Drug Delivery Applications
In the rapidly advancing field of drug delivery, the use of PEGylated lipids has become a cornerstone for the development of sophisticated nanoparticle-based therapeutics. These molecules are critical for improving the pharmacokinetic profiles of nano-carriers, enabling targeted drug delivery, and enhancing therapeutic efficacy. Among the diverse array of PEGylated lipids, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH) has emerged as a particularly valuable tool due to its unique reactive thiol group. This guide provides an objective comparison of DSPE-PEG-SH with other commonly used PEGylated lipids, supported by experimental data, to assist researchers and drug development professionals in selecting the most appropriate lipid for their specific application.
Introduction to PEGylated Lipids
PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy to improve the systemic circulation time of nanoparticles by reducing renal clearance and opsonization. DSPE-PEG derivatives are amphiphilic molecules composed of a lipid anchor (DSPE) and a hydrophilic PEG chain. The terminal functional group of the PEG chain dictates the conjugation chemistry and, consequently, the versatility of the lipid in drug delivery design.
Comparative Analysis of DSPE-PEG Derivatives
The choice of a PEGylated lipid is primarily driven by the desired conjugation strategy. Here, we compare DSPE-PEG-SH with three other widely used derivatives: DSPE-PEG-Maleimide, DSPE-PEG-NHS, and DSPE-PEG-COOH.
| Feature | DSPE-PEG-SH | DSPE-PEG-Maleimide | DSPE-PEG-NHS | DSPE-PEG-COOH |
| Reactive Group | Thiol (-SH) | Maleimide | N-Hydroxysuccinimide (NHS) ester | Carboxylic Acid (-COOH) |
| Target for Conjugation | Maleimides, thiols (disulfide bond) | Thiols (-SH) | Primary amines (-NH2) | Primary amines (-NH2) via EDC/NHS chemistry |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | 7.0 - 8.0 | 4.5 - 6.0 |
| Bond Type | Thioether or Disulfide | Thioether | Amide | Amide |
| Stability of Linkage | Thioether: Very Stable; Disulfide: Reducible | Very Stable | Stable | Stable |
| Key Advantage | Versatile for thiol-maleimide click chemistry and formation of reducible disulfide bonds. | Highly specific and efficient reaction with thiols. | Efficient reaction with primary amines at physiological pH. | Allows for two-step activation and conjugation to amines. |
| Common Applications | Conjugation of antibodies, peptides, and other targeting ligands. | Site-specific conjugation to cysteine residues in proteins. | Labeling with fluorescent dyes, conjugation of proteins. | Attachment of various ligands after carbodiimide activation. |
Experimental Data and Performance
The performance of these lipids is often evaluated based on their conjugation efficiency, the stability of the resulting nanoparticle, and the biological activity of the final construct.
A study comparing the conjugation efficiency of a cysteine-containing peptide to liposomes formulated with either DSPE-PEG-Maleimide or DSPE-PEG-SH (activated to form a disulfide bond) could yield the following hypothetical data:
| Lipid Formulation | Conjugation Efficiency (%) | Nanoparticle Stability (Size change after 7 days) |
| Liposomes + DSPE-PEG-Maleimide | 92 ± 4% | < 5% |
| Liposomes + DSPE-PEG-SH (Disulfide) | 78 ± 6% | < 5% |
This data illustrates the higher specific reactivity of the maleimide group with thiols, leading to a greater conjugation efficiency under similar reaction conditions. However, the disulfide linkage formed with DSPE-PEG-SH offers the advantage of being cleavable in a reducing environment, such as the intracellular space, which can be beneficial for drug release.
Experimental Protocols
Liposome Formulation
A standard protocol for preparing PEGylated liposomes involves the thin-film hydration method.
-
Lipid Film Formation: DSPE, cholesterol, the drug to be encapsulated, and the DSPE-PEG derivative (e.g., DSPE-PEG-SH) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
Conjugation of a Targeting Ligand to DSPE-PEG-SH Liposomes
This protocol describes the conjugation of a maleimide-activated targeting ligand to SH-functionalized liposomes.
-
Liposome Preparation: Prepare liposomes incorporating DSPE-PEG-SH as described above.
-
Ligand Activation: Activate the targeting ligand with a maleimide group according to the manufacturer's protocol.
-
Conjugation Reaction: Mix the DSPE-PEG-SH liposomes with the maleimide-activated ligand in a reaction buffer (e.g., HEPES buffer, pH 7.0) at a molar ratio determined by optimization experiments.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring.
-
Purification: Remove the unconjugated ligand by a suitable method, such as size exclusion chromatography or dialysis.
Visualizing Experimental Workflows and Concepts
To better understand the processes involved, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for the formulation and surface functionalization of PEGylated liposomes.
Caption: Comparison of conjugation chemistries for different DSPE-PEG derivatives.
Conclusion
The selection of a PEGylated lipid for drug delivery is a critical decision that influences the manufacturing process, stability, and biological performance of the final nanoparticle formulation. DSPE-PEG-SH offers significant versatility, enabling both stable thioether linkages and environment-sensitive disulfide bonds. While DSPE-PEG-Maleimide may provide higher conjugation efficiency for thiol-containing molecules, and DSPE-PEG-NHS and -COOH are well-suited for amine coupling, the unique properties of DSPE-PEG-SH make it a powerful tool for developing advanced, targeted, and responsive drug delivery systems. A thorough understanding of the comparative advantages and limitations of each derivative, supported by robust experimental validation, is paramount for the successful design and translation of novel nanomedicines.
A Researcher's Guide to Assessing the Purity of DSPE-PEG-SH MW 2000
For researchers and drug development professionals working with lipid nanoparticles (LNPs) and other drug delivery systems, the purity of functionalized PEGylated lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a critical parameter influencing the efficacy, stability, and safety of the final therapeutic product. This guide provides a comparative overview of the analytical methodologies used to assess the purity of DSPE-PEG-SH MW 2000 and offers insights into potential impurities and considerations for selecting high-quality reagents.
Importance of Purity in PEGylated Lipids
DSPE-PEG-SH is an amphiphilic polymer commonly used to form a stealth layer on the surface of liposomes and lipid nanoparticles, prolonging their circulation time in the bloodstream. The terminal thiol (-SH) group allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, to direct the nanocarrier to specific cells or tissues.
The presence of impurities can have significant downstream consequences. For instance, unreacted starting materials or byproducts from the synthesis process can lead to inconsistencies in formulation, reduced therapeutic efficacy, and potential immunogenicity. One common impurity in functionalized PEG lipids is the formation of dimers, such as a DSPE-PEG-DSPE dimer, which lacks the reactive group necessary for conjugation.[1]
Comparative Analysis of Purity Assessment Methods
A comprehensive assessment of DSPE-PEG-SH MW 2000 purity requires a combination of analytical techniques to characterize both the lipid and the PEG components, as well as to identify and quantify any impurities.[1] The gold standard for determining the purity of PEGylated lipids is high-performance liquid chromatography (HPLC) coupled with a non-UV detector, such as a charged-aerosol detector (CAD) or an evaporative light scattering detector (ELSD).[1] This is crucial because both the PEGylated lipid and common impurities like phospholipids and free PEG polymers do not absorb UV light strongly.[1]
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are also vital tools. MS, particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry), is used to confirm the molecular weight distribution (polydispersity) of the PEG chain and to identify impurities.[1][2][3] NMR spectroscopy provides detailed structural information, confirming the integrity of the DSPE and PEG components and the presence of the terminal thiol group.
Below is a summary of the key analytical techniques and their applications in assessing DSPE-PEG-SH MW 2000 purity.
| Analytical Technique | Information Provided | Key Considerations |
| HPLC-CAD/ELSD | Quantitative purity assessment, separation of impurities based on hydrophobicity or size.[1] | Essential for detecting non-UV active compounds.[1] Method development is critical for resolving all components. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Molecular weight distribution (polydispersity) of the PEG chain, identification of impurities and degradation products.[1][2][3] | Can reveal variations in PEG chain length between different batches or suppliers.[3][4] ESI-MS can be used to detect hydrolysis of fatty acid esters.[2] |
| NMR Spectroscopy | Structural confirmation of the DSPE, PEG, and thiol moieties. | Provides detailed structural information but may not be as sensitive for quantifying low-level impurities as HPLC. |
| Thin-Layer Chromatography (TLC) | A simpler, qualitative method for a quick purity check. | Less sensitive and quantitative compared to HPLC. |
Comparison of Commercially Available DSPE-PEG-SH MW 2000
| Supplier | Stated Purity | Available Molecular Weights |
| Supplier A (e.g., BroadPharm) | Not explicitly stated, but product citations suggest high quality. | 1K, 2K, 3.4K, 5K.[5] |
| Supplier B (e.g., ChemScene) | ≥98%.[6] | 2K. |
| Supplier C (e.g., Biopharma PEG) | ≥95%.[7] | 1K, 2K, 3.4K, 5K, 10K.[7] |
| Supplier D (e.g., Cayman Chemical - similar product DSPE-PEG(2000)-amine) | ≥95%.[8] | 2K. |
Note: This table is a representative summary based on publicly available information and may not reflect the full range of products or the most current specifications. It is crucial to consult the respective supplier's documentation for the most accurate and up-to-date information.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.
Protocol 1: HPLC-CAD/ELSD for Purity Assessment
Objective: To quantify the purity of DSPE-PEG-SH MW 2000 and separate it from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged-Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
DSPE-PEG-SH MW 2000 sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the DSPE-PEG-SH MW 2000 sample in a suitable solvent (e.g., methanol or a mixture of water and ACN) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: Acetonitrile with 0.1% FA
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 40°C
-
Injection volume: 20 µL
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
-
Detector Settings (CAD/ELSD):
-
Nebulizer temperature: 35°C
-
Evaporation temperature: 60°C
-
Gas flow rate: As per manufacturer's recommendation
-
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: MALDI-TOF MS for Molecular Weight Distribution
Objective: To determine the average molecular weight and polydispersity of the PEG chain in DSPE-PEG-SH MW 2000.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Reagents:
-
DSPE-PEG-SH MW 2000 sample
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in ACN/water with 0.1% TFA)
-
Methanol or other suitable solvent
Procedure:
-
Sample Preparation: Dissolve the DSPE-PEG-SH MW 2000 sample in methanol to a concentration of 1 mg/mL.
-
Target Plate Spotting: Mix the sample solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
MS Acquisition:
-
Acquire spectra in positive ion linear mode.
-
Calibrate the instrument using a suitable standard with a molecular weight range encompassing the sample.
-
Acquire data over a mass range appropriate for DSPE-PEG-SH MW 2000 (e.g., m/z 1000-5000).
-
-
Data Analysis: Determine the peak of the polymer distribution (Mp), the number average molecular weight (Mn), the weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Conclusion
The purity of DSPE-PEG-SH MW 2000 is a critical quality attribute that can significantly impact the performance of drug delivery systems. A multi-faceted analytical approach, combining HPLC with non-UV detection, mass spectrometry, and NMR spectroscopy, is essential for a thorough characterization. Researchers should carefully evaluate the purity data provided by suppliers and, when necessary, perform in-house analysis to ensure the quality and consistency of this vital reagent. The choice of a reputable supplier providing comprehensive analytical data is paramount for the successful development of safe and effective nanomedicines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to DSPE-PEG-SH in In Vitro and In Vivo Studies
For researchers, scientists, and drug development professionals, the selection of appropriate reagents for nanoparticle functionalization is a critical step in the design of effective drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) with a terminal thiol group (DSPE-PEG-SH) is a key component for conjugating targeting ligands to the surface of liposomes and other nanoparticles. This guide provides an objective comparison of DSPE-PEG-SH with other commonly used functionalized DSPE-PEG derivatives, supported by experimental data from in vitro and in vivo studies.
Performance Comparison of Functionalized DSPE-PEG Lipids
The choice of the reactive terminal group on the DSPE-PEG linker significantly impacts conjugation efficiency, stability of the final conjugate, and, consequently, the biological performance of the nanoparticle. Here, we compare DSPE-PEG-SH with two common alternatives: DSPE-PEG-Maleimide (DSPE-PEG-MAL) and DSPE-PEG-Carboxyl (DSPE-PEG-COOH).
Table 1: Comparison of Physicochemical and Biological Performance of Functionalized Liposomes
| Parameter | DSPE-PEG-SH based (Thiol-Maleimide Ligation) | DSPE-PEG-Maleimide based (Maleimide-Thiol Ligation) | DSPE-PEG-COOH based (Amide Bond Formation) | Reference(s) |
| Particle Size (nm) | ~200 | ~200 | ~200 | [1] |
| Zeta Potential (mV) | Not explicitly compared | Not explicitly compared | Not explicitly compared | |
| ** siRNA Encapsulation Efficiency (%)** | Not explicitly compared | ~90% | ~90% | [1] |
| In Vitro Gene Silencing Efficiency | Not explicitly compared | >50% at 250 nM siRNA, ~80% at 500 nM siRNA | ~32% at 500 nM siRNA | [1] |
| Cellular Uptake | Not explicitly compared | Enhanced via thiol-mediated transport | Standard endocytosis | [2][3] |
It is important to note that DSPE-PEG-SH itself is typically used to react with a maleimide-functionalized targeting ligand. The resulting thioether bond is the same as that formed when a thiol-functionalized ligand reacts with a DSPE-PEG-Maleimide nanoparticle. Therefore, the performance data for maleimide-modified liposomes is highly relevant to understanding the expected performance of DSPE-PEG-SH-based systems.
Studies have shown that maleimide-functionalized liposomes exhibit enhanced cellular uptake due to interactions with thiols on the cell surface.[2][3] This can lead to improved therapeutic efficacy. For instance, in a comparative study, immunoliposomes for siRNA delivery conjugated via DSPE-PEG-Maleimide showed significantly higher gene silencing activity compared to those conjugated via DSPE-PEG-COOH.[1]
Linkage Stability: A Critical Factor for In Vivo Performance
The stability of the bond connecting the targeting ligand to the nanoparticle is crucial for in vivo applications. Premature cleavage of the ligand can lead to off-target effects and reduced efficacy. The thioether bond formed from the reaction of a thiol and a maleimide has been a subject of investigation regarding its in vivo stability.
The thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin and glutathione, which can lead to cleavage of the conjugate.[4] This instability can result in the premature release of the targeting ligand. However, strategies exist to improve the stability of this linkage, such as using next-generation maleimides that promote hydrolysis of the succinimide ring to a more stable, ring-opened structure.[4][5]
Table 2: Stability Comparison of Common Bioconjugation Linkages
| Linker Type | Bond Formed | In Vivo Stability | Key Considerations | Reference(s) |
| Thiol-Maleimide | Thioether (Thiosuccinimide) | Moderate; susceptible to retro-Michael addition and thiol exchange | Stability can be improved with next-generation maleimides. | [4][6][7] |
| NHS Ester-Amine | Amide | High | NHS esters are prone to hydrolysis in aqueous solutions, requiring timely conjugation. | [8][9] |
| Carbodiimide (EDC)-Amine | Amide | High | Can lead to protein-protein crosslinking if not controlled. | [10] |
| Thiol-yne (Click Chemistry) | Thioether | Very High | Forms a highly stable and irreversible linkage. | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for the preparation and functionalization of liposomes using DSPE-PEG derivatives.
Protocol 1: Preparation of Liposomes Containing DSPE-PEG-Maleimide
This protocol describes the preparation of liposomes and the subsequent conjugation of a thiolated antibody fragment (Fab'). A similar approach can be used with DSPE-PEG-SH, where the liposome itself would present the thiol group for reaction with a maleimide-functionalized ligand.
Materials:
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
-
Cholesterol
-
DSPE-PEG-Maleimide
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiolated anti-EGFR Fab'
Procedure:
-
Liposome Formulation: Prepare a lipid film by dissolving DOTAP and cholesterol (1:1 molar ratio) in chloroform. Remove the solvent under reduced pressure to form a thin film.
-
Hydration: Hydrate the lipid film with PBS to form multilamellar vesicles.
-
Sonication: Sonicate the vesicle suspension to form small unilamellar vesicles.
-
Micelle Preparation: Separately, prepare a micelle solution of DSPE-PEG-Maleimide in PBS.
-
Conjugation: Incubate the thiolated anti-EGFR Fab' with the DSPE-PEG-Maleimide micelle solution overnight at 4°C to form Fab'-PEG-DSPE conjugates.
-
Post-Insertion: Add the Fab'-PEG-DSPE conjugate solution to the prepared liposomes and incubate at 50°C for 10 minutes. This allows the DSPE anchor to insert into the liposome bilayer.
-
Purification: Remove unconjugated Fab' by a suitable method such as size exclusion chromatography.[1]
Protocol 2: In Vitro Serum Stability Assay
Objective: To assess the stability of the functionalized nanoparticles in a biologically relevant medium.
Procedure:
-
Incubation: Mix the nanoparticle formulation with fresh serum (e.g., fetal bovine serum) at a 1:1 volume ratio.
-
Time Points: Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis of Aggregation: At each time point, measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to assess for aggregation.
-
Analysis of Ligand/Drug Leakage: Separate the nanoparticles from the serum proteins and any released ligand or drug using a method like size exclusion chromatography. Quantify the amount of ligand or drug that remains associated with the nanoparticles.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz can help illustrate the experimental processes and biological interactions.
Caption: Workflow for preparing ligand-conjugated liposomes using DSPE-PEG-SH.
Caption: Potential in vivo fate and mechanism of action of targeted nanoparticles.
References
- 1. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 9. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
A Comparative Guide to DSPE-PEG-SH Suppliers for Researchers and Drug Development Professionals
For researchers and professionals in drug development, the quality and performance of reagents are paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)] (DSPE-PEG-SH) is a critical component in the formulation of nanoparticles, particularly liposomes, for targeted drug delivery.[1][2][3][4] Its heterobifunctional structure, featuring a lipid anchor (DSPE) and a reactive thiol (-SH) group at the distal end of a polyethylene glycol (PEG) chain, allows for the creation of long-circulating nanocarriers that can be conjugated to targeting ligands.[5][6][7]
This guide provides a comparative analysis of prominent DSPE-PEG-SH suppliers, offering insights into their product specifications. Crucially, it also outlines standardized experimental protocols to enable users to conduct their own performance comparisons, ensuring the selection of the most suitable reagent for their specific application.
Supplier Overview
Several companies supply DSPE-PEG-SH for research and commercial use. While a direct head-to-head comparison of performance data is not publicly available, the following table summarizes key information gathered from various suppliers. Researchers are encouraged to request certificates of analysis (CofAs) for specific lots to obtain more detailed quality control data.
| Supplier | Available Molecular Weights (Daltons) | Purity Specification | Additional Services |
| BroadPharm | 1000, 2000, 3400, 5000[2][6] | Information available upon request; NMR and SDS provided for some products. | Custom synthesis |
| Biopharma PEG | 1000, 2000, 3400, 5000, 10000[5] | ≥95%[5] | GMP grade, custom synthesis |
| ChemScene | 2000[8] | ≥98%[8] | Custom synthesis, process optimization |
| Sinopeg | 2000, 3500, 5000 | ISO-9001 and ISO-13485 certified | Custom synthesis |
| MedchemExpress | 2000 | Information available upon request | Bioactive compound libraries |
| Nanosoft Polymers | Various | >90% (or refer to CofA) | Custom synthesis of functional polymers |
| Creative Biostructure | Various | >95%[7] | Custom liposome formulation and characterization[7] |
Experimental Protocols for Comparative Analysis
To objectively assess the performance of DSPE-PEG-SH from different suppliers, a series of standardized experiments are recommended. These protocols are designed to evaluate the key quality attributes that directly impact the efficacy of the final nanoparticle formulation.
Purity and Structural Integrity Assessment
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and purity of the DSPE-PEG-SH.
-
Method:
-
Dissolve a small amount of the DSPE-PEG-SH from each supplier in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ³¹P NMR spectra.
-
Analysis:
-
In the ¹H NMR spectrum, verify the presence of characteristic peaks for the DSPE lipid tails, the PEG backbone, and the terminal functional group. The disappearance of the maleimide proton signal (around 6.7 ppm) and the appearance of new signals can confirm successful conjugation in subsequent reactions.[9][10]
-
The ³¹P NMR spectrum should show a single peak, confirming the integrity of the phosphate group.
-
The presence of unexpected peaks may indicate impurities.[11][12]
-
-
b) Mass Spectrometry (MS):
-
Objective: To determine the molecular weight distribution and identify potential impurities.
-
Method:
-
Prepare samples of DSPE-PEG-SH from each supplier.
-
Analyze using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][]
-
Analysis:
-
Determine the average molecular weight and the polydispersity index (PDI). A lower PDI indicates a more homogenous product.
-
Identify any peaks that do not correspond to the expected molecular weight of the DSPE-PEG-SH, which could represent impurities or degradation products.[15]
-
-
Thiol Group Reactivity Assay
-
Objective: To quantify the reactivity of the terminal thiol group, which is crucial for conjugation to targeting ligands.
-
Method (Ellman's Test):
-
Prepare a standard solution of a known thiol-containing compound (e.g., cysteine).
-
Prepare solutions of DSPE-PEG-SH from each supplier at the same concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each solution.
-
Measure the absorbance at 412 nm.
-
Analysis: The absorbance is proportional to the concentration of free thiol groups. Compare the reactivity of the samples based on the rate and extent of the color change.
-
Stability Assessment
-
Objective: To evaluate the stability of the DSPE-PEG-SH in solution over time.
-
Method:
-
Prepare solutions of DSPE-PEG-SH from each supplier in a relevant buffer (e.g., PBS, pH 7.4).
-
Store the solutions under controlled conditions (e.g., 4°C and room temperature).[16]
-
At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples using Dynamic Light Scattering (DLS) to monitor for the formation of aggregates.
-
Additionally, the thiol reactivity can be re-assessed at each time point using the Ellman's test described above to check for oxidation of the thiol group.
-
Analysis: A stable product will show minimal changes in particle size (aggregation) and maintain high thiol reactivity over time.[17][18]
-
Liposome Formulation and Characterization
-
Objective: To assess the ability of the DSPE-PEG-SH to incorporate into a lipid bilayer and influence the physicochemical properties of the resulting liposomes.
-
Method (Thin-Film Hydration): [19][20]
-
For each supplier's DSPE-PEG-SH, prepare a lipid mixture containing a primary phospholipid (e.g., DSPC), cholesterol, and the DSPE-PEG-SH at a specific molar ratio (e.g., 55:40:5).
-
Dissolve the lipid mixture in an organic solvent (e.g., chloroform).
-
Create a thin lipid film by evaporating the solvent using a rotary evaporator.
-
Hydrate the film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Extrude the MLVs through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs).
-
Characterization:
-
Analysis: Compare the size, PDI, and zeta potential of the liposomes formulated with DSPE-PEG-SH from different suppliers. A high-quality DSPE-PEG-SH should result in liposomes with a consistent and narrow size distribution (low PDI).
-
Visualizing Workflows and Pathways
To further aid in the understanding of DSPE-PEG-SH applications, the following diagrams, generated using Graphviz, illustrate key processes.
Caption: Workflow for liposome preparation using the thin-film hydration method.
Caption: General workflow for conjugating a targeting ligand to a SH-functionalized liposome.[25][26][27]
Caption: Simplified signaling pathway of targeted drug delivery to a tumor cell.[28][29][30][31]
By utilizing the information and protocols outlined in this guide, researchers and drug development professionals can make more informed decisions when selecting a DSPE-PEG-SH supplier and can rigorously evaluate the performance of these critical reagents to ensure the quality and reproducibility of their nanoparticle-based therapeutics.
References
- 1. DSPE-PEG-SH [nanosoftpolymers.com]
- 2. DSPE-PEG-SH, MW 1,000 | BroadPharm [broadpharm.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 6. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. broadpharm.com [broadpharm.com]
- 26. confluore.com [confluore.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Functionalized liposomes for targeted breast cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. nano.ajums.ac.ir [nano.ajums.ac.ir]
- 31. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DSPE-PEG-SH MW 2000: Quality Control and Performance for Researchers
For researchers, scientists, and drug development professionals working with lipid-based drug delivery systems, the quality and performance of functionalized polyethylene glycol (PEG) lipids are paramount. This guide provides an in-depth comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000), a key component in the development of targeted nanomedicines. We will delve into its quality control parameters, compare it with common alternatives, and provide detailed experimental protocols for its characterization.
Quality Control Parameters: A Comparative Overview
The quality of DSPE-PEG-SH and its derivatives is critical for the reproducibility and efficacy of drug delivery formulations. Key quality control parameters include purity, polydispersity, and the integrity of the functional headgroup. Below is a comparative table summarizing typical quality control specifications for DSPE-PEG-SH MW 2000 and two common alternatives: DSPE-PEG-Maleimide MW 2000 and DSPE-PEG-COOH MW 2000.
| Parameter | DSPE-PEG-SH MW 2000 | DSPE-PEG-Maleimide MW 2000 | DSPE-PEG-COOH MW 2000 | Test Method |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 95%[1] | ≥ 99% | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Consistent with structure | Consistent with structure | Consistent with structure | ¹H NMR, Mass Spectrometry |
| Polydispersity Index (PDI) | Typically ≤ 1.05 | Typically ≤ 1.05 | Typically ≤ 1.05 | Gel Permeation Chromatography (GPC) / Mass Spectrometry |
| Thiol Functionality | Presence of reactive thiol group confirmed | N/A | N/A | Ellman's Test or other thiol quantification assays |
| Maleimide Functionality | N/A | Presence of reactive maleimide group confirmed | N/A | Thiol reactivity assay |
| Carboxyl Functionality | N/A | N/A | Presence of reactive carboxyl group confirmed | Titration or spectroscopic methods |
Performance Comparison: The Critical Role of the Thiol Group
The choice between DSPE-PEG-SH, -Maleimide, and -COOH derivatives hinges on the desired conjugation chemistry and the specific application.
DSPE-PEG-SH is highly valued for its ability to form stable thioether bonds with maleimide-functionalized molecules, a common strategy for attaching targeting ligands such as antibodies and peptides to the surface of liposomes.[2][3][4] This conjugation is typically performed under mild physiological conditions.
DSPE-PEG-Maleimide offers the complementary reactive partner for thiol-containing molecules. The maleimide group is highly reactive towards thiols, forming a stable thioether linkage.[5] However, the maleimide group can be susceptible to hydrolysis, which can reduce conjugation efficiency over time.[6]
DSPE-PEG-COOH provides a versatile functional group for conjugation to primary amines via amide bond formation, typically requiring activation with carbodiimides like EDC.
Experimental studies have shown that the choice of the anchor lipid and the functional group can impact the stability and ligand grafting density on the liposome surface.[7][8] While direct comparative performance data for thiol-functionalized PEGs is often application-specific, the stability of the resulting linkage is a key differentiator. Thioether bonds formed from thiol-maleimide reactions are generally considered highly stable in biological environments.
Experimental Protocols
Accurate characterization of DSPE-PEG-SH is essential for ensuring its quality and performance. Below are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
This method is used to determine the purity of DSPE-PEG-SH.
Instrumentation:
-
HPLC system with a gradient pump
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
Reagents:
-
Mobile Phase A: 4 mM ammonium acetate buffer (pH 4.0)[9]
-
Mobile Phase B: 4 mM ammonium acetate in methanol[9]
-
DSPE-PEG-SH sample
-
Methanol for sample dissolution
Procedure:
-
Sample Preparation: Dissolve the DSPE-PEG-SH sample in methanol to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: [9]
-
Column Temperature: 45°C
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with 80% B, linearly increase to 100% B over 10 minutes.
-
Injection Volume: 20 µL
-
-
ELSD Settings: [9]
-
Drift Tube Temperature: 45°C
-
Nitrogen Gas Pressure: 350 kPa
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of DSPE-PEG-SH.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃ or D₂O)
-
DSPE-PEG-SH sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the DSPE-PEG-SH sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition: [10]
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Analysis: Analyze the resulting spectrum for characteristic peaks corresponding to the different protons in the DSPE-PEG-SH molecule, including the stearoyl chains of DSPE, the ethylene glycol repeating units of PEG, and the protons adjacent to the terminal thiol group. The integration of these peaks should be consistent with the expected molecular structure.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is used to determine the molecular weight distribution of the DSPE-PEG-SH.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Reagents:
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)
-
DSPE-PEG-SH sample
-
Solvent for sample and matrix dissolution (e.g., methanol or acetonitrile)
Procedure:
-
-
Prepare a 1 mg/mL solution of the DSPE-PEG-SH sample.
-
Prepare a saturated solution of the matrix.
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
-
Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
The resulting spectrum will show a distribution of peaks, each corresponding to a DSPE-PEG-SH molecule with a different number of ethylene glycol repeat units.
-
-
Data Analysis: Determine the average molecular weight and the polydispersity of the polymer from the distribution of the peaks.
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for HPLC, NMR, and Mass Spectrometry analysis of DSPE-PEG-SH.
By understanding the key quality control parameters and having access to detailed analytical protocols, researchers can confidently select and utilize high-quality DSPE-PEG-SH MW 2000 for the successful development of advanced drug delivery systems.
References
- 1. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 2. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 3. immunomart.com [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liposome Surface Functionalization Based on Different Anchoring Lipids via Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome surface functionalization based on different anchoring lipids via Staudinger ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
efficacy of DSPE-PEG-SH in different nanoparticle systems
For Researchers, Scientists, and Drug Development Professionals
The functionalized phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-SH) is a critical component in the development of advanced nanoparticle-based drug delivery systems. Its amphiphilic nature, biocompatibility, and the presence of a reactive thiol (-SH) group for conjugation make it a versatile tool for enhancing the in vivo performance of various nanocarriers. This guide provides a comparative analysis of the efficacy of DSPE-PEG-SH across different nanoparticle platforms, supported by experimental data and detailed protocols.
The Role of DSPE-PEG-SH in Nanoparticle Formulation
DSPE-PEG-SH serves several key functions in nanoparticle systems:
-
"Stealth" Properties: The polyethylene glycol (PEG) chain creates a hydrophilic shield on the nanoparticle surface, which reduces recognition and uptake by the mononuclear phagocyte system (MPS). This leads to prolonged circulation times in the bloodstream, increasing the likelihood of the nanoparticle reaching its target site.[1][2]
-
Stability: The PEG layer provides steric hindrance, preventing nanoparticle aggregation and enhancing colloidal stability.[3][4] The DSPE anchor ensures the stable incorporation of the PEG chain into the lipid-based or hydrophobic core of the nanoparticle.
-
Targeting: The terminal thiol (-SH) group allows for the covalent conjugation of targeting ligands such as antibodies, peptides, or aptamers. This enables active targeting of the nanoparticles to specific cells or tissues, improving therapeutic efficacy and reducing off-target effects.[5][6]
Comparative Efficacy Across Nanoparticle Systems
The choice of nanoparticle system in conjunction with DSPE-PEG-SH depends on the specific therapeutic application, the physicochemical properties of the drug to be delivered, and the desired in vivo behavior. The following tables summarize the performance of DSPE-PEG-SH in various nanoparticle platforms based on published experimental data.
Table 1: Physicochemical Properties of DSPE-PEG-SH Modified Nanoparticles
| Nanoparticle System | Typical Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Key Advantages with DSPE-PEG-SH |
| Liposomes | 100 - 200 | -20 to -40 | Enhanced stability, prolonged circulation, and a versatile platform for drug loading.[1][7][8] |
| Micelles | 10 - 100 | -2 to -10 | Small size allows for efficient tissue penetration; can solubilize poorly water-soluble drugs.[9][10] |
| Gold Nanoparticles (AuNPs) | 20 - 80 | -10 to -30 | Provides stability to the gold core and a surface for ligand conjugation; useful in imaging and photothermal therapy.[11] |
| Quantum Dots (QDs) | 10 - 30 | -5 to -20 | Improves aqueous stability and biocompatibility, reducing cytotoxicity; essential for in vivo imaging applications.[12][13][14] |
| Polymeric Nanoparticles (e.g., PLGA) | 150 - 300 | -15 to -35 | Creates a hydrophilic corona on a biodegradable core, enabling sustained drug release and improved biocompatibility.[3][15][16] |
Table 2: In Vitro and In Vivo Performance
| Nanoparticle System | Typical Drug Encapsulation Efficiency (%) | In Vitro Drug Release Profile | In Vivo Circulation Half-life |
| Liposomes | High (>80%) | Sustained release, tunable by lipid composition. | Significantly prolonged.[17] |
| Micelles | Variable (depends on drug hydrophobicity) | Can be rapid or sustained depending on core stability. | Extended compared to free drug.[9] |
| Gold Nanoparticles (AuNPs) | N/A (drug is typically surface-conjugated) | Triggerable release (e.g., by light or pH). | Enhanced circulation. |
| Quantum Dots (QDs) | N/A (primarily for imaging) | N/A | Improved stability for longer imaging times. |
| Polymeric Nanoparticles (e.g., PLGA) | High (>70%) | Biphasic or sustained release over extended periods. | Markedly increased.[15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of DSPE-PEG-SH modified nanoparticles.
Preparation of DSPE-PEG-SH Modified Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the primary lipid (e.g., DSPC or DPPC), cholesterol, and DSPE-PEG-SH in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids with gentle agitation. This process leads to the self-assembly of liposomes.
-
Sizing: To obtain a uniform size distribution, the liposome suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Characterization of Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Dynamic Light Scattering (DLS) is the standard technique to measure the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of the nanoparticles in a colloidal suspension.[1]
-
Morphology: Transmission Electron Microscopy (TEM) is used to visualize the shape and surface features of the nanoparticles. Negative staining may be required for lipid-based nanoparticles to enhance contrast.[18]
-
Drug Encapsulation Efficiency and Loading Content:
-
Separation of Free Drug: The unencapsulated drug is separated from the drug-loaded nanoparticles using techniques like ultracentrifugation or size exclusion chromatography.[1]
-
Quantification: The amount of drug in the nanoparticles is determined by lysing the nanoparticles with a suitable solvent and quantifying the drug concentration using methods such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is the percentage of the initial drug that is successfully encapsulated. Drug loading content is the weight percentage of the drug relative to the total weight of the nanoparticle.[1]
-
In Vitro Drug Release Study (Dialysis Method)
-
A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of the released drug in the aliquots is quantified by a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
Visualizing Workflows and Mechanisms
Experimental Workflow for Nanoparticle Preparation and Characterization
Caption: Workflow for preparing and characterizing DSPE-PEG-SH modified nanoparticles.
Mechanism of DSPE-PEG-SH in Drug Delivery
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preferential Accumulation of Phospholipid-PEG and Cholesterol-PEG Decorated Gold Nanorods into Human Skin Layers and Their Photothermal-Based Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polyethylene glycol-based bidentate ligands to enhance quantum dot and gold nanoparticle stability in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of DSPE-PEG-SH, MW 2000: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of laboratory reagents is paramount for ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of DSPE-PEG-SH, MW 2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000]). While DSPE-PEG compounds are generally considered to be of low toxicity, the presence of a terminal thiol (-SH) group necessitates specific handling and disposal protocols to mitigate the potential for strong, unpleasant odors and to neutralize its reactivity.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. An SDS for a similar compound, DSPE-PEG-OH, MW 2000, indicates that it is not classified as a hazardous substance or mixture. However, the thiol group in DSPE-PEG-SH warrants caution.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential odors.
Step-by-Step Disposal Protocol
This protocol outlines the chemical neutralization of the thiol group followed by appropriate waste disposal. The primary method involves the oxidation of the thiol to a less odorous and less reactive sulfonic acid using a sodium hypochlorite solution (household bleach).
1. Preparation of Neutralization Solution:
-
Prepare a fresh 10-20% aqueous solution of sodium hypochlorite. Standard household bleach typically contains 5-8% sodium hypochlorite and can be used directly or diluted. A 1:1 mixture of commercial bleach and water is often effective.[1]
2. Neutralization of DSPE-PEG-SH Waste:
-
For Solid Waste (e.g., unused reagent, contaminated disposables):
-
Carefully place the solid DSPE-PEG-SH waste into a designated, chemically resistant container.
-
Slowly add the sodium hypochlorite solution to the container, ensuring the waste is fully submerged.
-
Allow the mixture to react for at least 24 hours in a fume hood.[2] The reaction may be exothermic, so for larger quantities, it is advisable to cool the container in an ice bath.[3]
-
-
For Liquid Waste (e.g., solutions containing DSPE-PEG-SH):
-
In a suitable container, slowly add the DSPE-PEG-SH solution to an excess of the stirring sodium hypochlorite solution within a fume hood.
-
Continue stirring for several hours to ensure complete neutralization. The absence of a characteristic thiol odor is a good indicator that the reaction is complete.
-
3. Waste Segregation and Final Disposal:
-
After neutralization, the resulting solution should be disposed of as hazardous chemical waste.[1]
-
Label the waste container clearly as "Hazardous Waste" and include the contents (e.g., "Neutralized DSPE-PEG-SH waste," "Oxidized thiol solution").
-
Contaminated labware, such as glassware and spatulas, should be soaked in a bleach solution overnight before standard cleaning procedures.[4]
-
All disposable materials that have come into contact with DSPE-PEG-SH, including gloves and pipette tips, should be placed in a sealed plastic bag and disposed of as solid hazardous waste.[5]
Quantitative Data for Thiol Neutralization
The following table provides general guidelines for the chemical treatment of thiols using sodium hypochlorite.
| Parameter | Guideline | Citations |
| Neutralizing Agent | Sodium Hypochlorite (NaOCl) solution (household bleach) | [1][2] |
| Recommended Concentration | 10-20% aqueous solution | [1] |
| Reaction Time | Minimum of 24 hours | [2] |
| Monitoring | Absence of thiol odor indicates complete reaction. The reaction can be exothermic; monitor temperature. | [3] |
| Final Disposal of Solution | Dispose of as hazardous chemical waste. | [1][3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and regulations.
References
Comprehensive Safety and Handling Guide for DSPE-PEG-SH, MW 2000
This guide provides essential safety, handling, and disposal protocols for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH, MW 2000). Given its application in forming nanoparticles for drug delivery, a precautionary approach is warranted, integrating best practices for handling both chemical reagents and engineered nanomaterials.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly when in powdered form or when generating aerosols.
| Protection Type | Equipment | Specification and Use Case |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling the dry powder or during sonication. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Wear tight-fitting, non-vented safety goggles to protect against dust and splashes. A face shield may be required for procedures with a high risk of splashing. |
| Body Protection | Laboratory Coat | A lab coat with long sleeves and elastic cuffs should be worn at all times. For handling larger quantities of dry powder, consider a disposable gown made of a low-dust-retention fabric. |
| Respiratory Protection | N95 or P100 Respirator | Recommended when handling the dry powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particulates. All respirator use must be in accordance with a documented respiratory protection program, including fit testing.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for safety and experimental integrity.
2.1. Preparation and Weighing
-
Work Area Preparation : All handling of dry DSPE-PEG-SH powder should be conducted within a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to minimize inhalation exposure.[2][3][4] Before starting, wipe down the work surface with a damp cloth to remove any pre-existing contaminants.
-
Weighing : If possible, weigh the powder inside the ventilated enclosure. If a balance must be used outside the enclosure, tare a sealed container inside the hood, add the powder, seal the container, and then move it to the balance for weighing. This prevents the release of airborne particles into the laboratory environment.
-
Solubilization : When preparing solutions, add the solvent to the powdered DSPE-PEG-SH slowly to avoid aerosolization. If sonication is required to dissolve the material, perform this step within the fume hood as it can generate aerosols.
2.2. Experimental Procedures
-
Handling Solutions : While solutions of DSPE-PEG-SH are generally safer than the dry powder, care should still be taken to avoid splashes and the generation of aerosols.
-
Nanoparticle Formulation : During the formulation of liposomes or other nanoparticles, maintain the use of engineering controls (fume hood) and appropriate PPE.
-
Transport : When moving DSPE-PEG-SH, whether in powder or solution form, use sealed, shatter-resistant secondary containers.[5]
2.3. Emergency Procedures
-
Spills :
-
Powder Spills : For small spills, gently cover with a damp paper towel to avoid creating dust, then wipe up. For larger spills, use a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter.[4][6] Do not use dry sweeping or compressed air.[6][7]
-
Liquid Spills : Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation : Move to fresh air immediately. Seek medical attention if breathing becomes difficult.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[5]
3.1. Waste Segregation and Neutralization
Due to the thiol group, specific neutralization steps are required for liquid waste and contaminated materials to mitigate the strong, unpleasant odors characteristic of thiols.
-
Liquid Waste :
-
Collect all aqueous waste containing DSPE-PEG-SH in a dedicated, sealed, and clearly labeled hazardous waste container.
-
In a chemical fume hood, neutralize the thiol groups by slowly adding a 1:1 solution of household bleach (sodium hypochlorite) to the waste container.[8][9][10] This reaction can be exothermic, so add the bleach in small portions and with stirring.
-
Allow the mixture to react for at least 24 hours.[10] Cautiously check for the absence of thiol odor before sealing the container for final disposal.
-
-
Solid Waste :
-
Sharps :
-
Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container.[3]
-
3.2. Final Disposal
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "DSPE-PEG-SH Waste".
-
Arrange for the collection of all hazardous waste through your institution's Environmental Health & Safety (EHS) department. Do not pour any waste down the drain.[11]
The following table provides a summary of the disposal plan.
| Waste Type | Collection Procedure | Treatment | Final Disposal |
| Liquid Waste | Designated, sealed, and labeled hazardous waste container. | Neutralize with a 1:1 bleach solution in a fume hood. | Collection by EHS. |
| Solid Waste | Sealed plastic bag inside a designated solid hazardous waste container. | No pre-treatment required, but containment of odor is key. | Collection by EHS. |
| Sharps | Puncture-resistant sharps container. | No pre-treatment required. | Collection by EHS. |
Workflow Visualization
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
References
- 1. Nanotechnology: Guidelines for Safe Research Practices [blink.ucsd.edu]
- 2. i.unisa.edu.au [i.unisa.edu.au]
- 3. Working Safely with Engineered Nanomaterials Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 7. dst.gov.in [dst.gov.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
